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  • Product: Benzene, 1-cyclopropyl-3-methyl-
  • CAS: 19714-73-9

Core Science & Biosynthesis

Foundational

Foreword: Navigating Data Scarcity with Chemical Principles

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyltoluene Molecular Structure and Core Physical Properties The foundational step in characterizing any chemical entity is to understand its stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyltoluene

Molecular Structure and Core Physical Properties

The foundational step in characterizing any chemical entity is to understand its structure and fundamental physical constants. 3-Cyclopropyltoluene, also known as m-cyclopropyltoluene, possesses a toluene molecule substituted with a cyclopropyl group at the meta position.

Caption: Chemical structure of 3-cyclopropyltoluene.

The presence of the strained cyclopropyl ring and the methyl group on the aromatic core dictates its physical and chemical behavior.

Table 1: Core Physicochemical Properties of 3-Cyclopropyltoluene

PropertyValue (Toluene)Estimated Value (3-Cyclopropyltoluene)Rationale for Estimation
Molecular Formula C₇H₈C₁₀H₁₂Additive structure
Molecular Weight 92.14 g/mol 132.22 g/mol Calculated from molecular formula
Appearance Colorless liquid[1]Colorless liquidExpected to be similar to toluene
Odor Aromatic, benzene-like[1]AromaticExpected to be similar to toluene
Boiling Point 110.6 °C (231.1 °F)[1]~180-190 °CIncreased molecular weight and van der Waals forces from the cyclopropyl group will raise the boiling point significantly compared to toluene.
Melting Point -95 °C (-139 °F)[1]Data not availableThe disruption of crystal packing by the meta-substitution might lead to a low melting point, but this is difficult to predict accurately.
Density 0.867 g/cm³ at 20°C[1]~0.90-0.92 g/cm³The addition of a compact cyclopropyl group is expected to increase the density relative to toluene.
Solubility in Water 526 mg/L at 25°C[1]LowAs a nonpolar hydrocarbon, it is expected to be sparingly soluble in water.
logP (Octanol/Water) 2.73[1]~3.5-4.0The addition of a C₃H₄ fragment will substantially increase its lipophilicity.

Spectroscopic Profile: An Inferred Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each type of proton.

  • Aromatic Protons (δ 6.9-7.2 ppm): Four protons on the aromatic ring will likely appear as complex multiplets in this region. The substitution pattern breaks the symmetry seen in toluene.[4][5]

  • Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet, characteristic of benzylic protons.[5]

  • Cyclopropyl Methine Proton (δ ~1.8-2.0 ppm): The single proton on the cyclopropyl ring attached to the aromatic ring will be a multiplet, shifted downfield due to the ring's influence.

  • Cyclopropyl Methylene Protons (δ ~0.6-1.0 ppm): The four protons of the two CH₂ groups in the cyclopropyl ring will appear as complex multiplets in the characteristic upfield region for strained rings.

¹³C NMR Spectroscopy

The carbon NMR will complement the proton NMR data for structural confirmation.

  • Aromatic Carbons (δ ~120-145 ppm): Six signals are expected for the aromatic carbons, with the substituted carbons (C-CH₃ and C-cyclopropyl) having distinct chemical shifts.

  • Methyl Carbon (δ ~21 ppm): A single signal for the methyl carbon.

  • Cyclopropyl Methine Carbon (δ ~15-20 ppm): The CH carbon of the cyclopropyl group.

  • Cyclopropyl Methylene Carbons (δ ~8-12 ppm): The two CH₂ carbons of the cyclopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrations for the functional groups present.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretch (methyl and cyclopropyl).

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching bands.

  • ~1020 cm⁻¹: A characteristic band for the cyclopropyl ring C-C skeletal vibration.

Mass Spectrometry
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 132.

  • Key Fragments: Common fragmentation pathways would include the loss of a methyl group (M-15, m/z = 117) and potentially the loss of the cyclopropyl group (M-41, m/z = 91, the tropylium ion, which is a very stable fragment for toluene derivatives).

Chemical Reactivity and Synthetic Utility

The reactivity of 3-cyclopropyltoluene is governed by the interplay between the aromatic ring, the benzylic methyl group, and the cyclopropyl substituent.

Aromatic Ring Reactivity

The aromatic ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Both the methyl and cyclopropyl groups are ortho-, para-directing activators. The steric bulk of the cyclopropyl group may influence the regioselectivity of incoming electrophiles.

reaction reactant 3-Cyclopropyltoluene + E⁺ intermediate Arenium Ion Intermediate (Carbocation stabilized by resonance) reactant->intermediate Electrophilic Attack product Substituted Product + H⁺ intermediate->product Deprotonation

Caption: General workflow for electrophilic aromatic substitution.

Cyclopropyl Ring Reactivity

The cyclopropyl group, despite its ring strain, is generally stable under many conditions. However, it can undergo ring-opening reactions under harsh conditions such as catalytic hydrogenation at high pressure or treatment with strong acids.[6][7] This reactivity can be exploited for synthetic transformations. The strained C-C bonds of the cyclopropyl ring have a higher degree of p-character, allowing for electronic interaction with the adjacent π-system of the benzene ring.

Relevance in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often used as a "bioisostere" for a vinyl group or as a conformationally restricted linker. Its incorporation can improve metabolic stability, binding affinity, and membrane permeability. Therefore, 3-cyclopropyltoluene serves as a potential starting material or intermediate for the synthesis of novel pharmaceutical candidates.[8]

Experimental Protocols for Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated protocols.

Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point with a small sample volume.[9][10]

Objective: To accurately measure the boiling point of 3-cyclopropyltoluene.

Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or heating mantle

  • Sample of 3-cyclopropyltoluene (~0.5 mL)

Procedure:

  • Setup: Attach the small test tube containing ~0.5 mL of 3-cyclopropyltoluene to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Insertion: Place the capillary tube (sealed end up) inside the test tube.

  • Immersion: Clamp the assembly in the Thiele tube filled with mineral oil, ensuring the oil level is above the side arm. The sample should be fully immersed.

  • Heating: Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Equilibrium: Remove the heat source when a steady stream of bubbles is observed. The liquid will begin to cool.

  • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample equals the atmospheric pressure.[11]

  • Verification: Allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a consistent reading.

boiling_point_setup Boiling Point Determination Setup cluster_thiele Thiele Tube cluster_assembly Thermometer Assembly Thiele Thiele Tube Body Mineral Oil Bath Side Arm for Heating Assembly Thermometer Rubber Band Test Tube Sample Liquid Inverted Capillary Tube Heat Heat Source Heat->Thiele:f0 Apply Gentle Heat

Caption: Diagram of the Thiele tube apparatus for boiling point determination.

Protocol: ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution proton NMR spectrum for structural verification.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) standard (often included in solvent)

  • Pasteur pipette

  • Sample of 3-cyclopropyltoluene

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 3-cyclopropyltoluene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manually lower it into the probe.

  • Spectrometer Setup: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, appropriate spectral width and relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-cyclopropyltoluene is not widely available, its handling precautions can be inferred from its structural similarity to toluene.[13][14]

  • Flammability: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Use in a well-ventilated area or a fume hood.

  • Toxicity: Assumed to be harmful if inhaled or absorbed through the skin. Toluene is a known neurotoxin and can cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Disposal: Dispose of as hazardous organic waste in accordance with local, state, and federal regulations.

Conclusion

3-Cyclopropyltoluene is an aromatic hydrocarbon with properties largely defined by its toluene backbone and modified by the electronic and steric contributions of a cyclopropyl group. This guide provides a comprehensive overview of its expected physicochemical characteristics, spectroscopic signatures, and chemical reactivity. The included protocols offer a validated framework for the experimental determination of its properties. By integrating predictive chemical principles with standard laboratory practices, researchers can confidently and safely incorporate this versatile building block into their synthetic and developmental workflows.

References

  • National Institutes of Health. Toluene - PubChem. [Link]

  • National Institutes of Health. (2E)-3-cyclopropylprop-2-en-1-ol - PubChem. [Link]

  • National Institutes of Health. 3-Cyclopropylphenol - PubChem. [Link]

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  • Google Patents.

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Exploratory

Foreword: The Strategic Value of the Cyclopropyl Moiety in Aromatic Systems

An In-Depth Technical Guide to 1-Cyclopropyl-3-methylbenzene (CAS 19714-73-9) The incorporation of a cyclopropyl group onto an aromatic scaffold is a well-established strategy in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclopropyl-3-methylbenzene (CAS 19714-73-9)

The incorporation of a cyclopropyl group onto an aromatic scaffold is a well-established strategy in medicinal chemistry and materials science. This seemingly simple three-membered ring imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's bioactivity, metabolic stability, and conformational rigidity. The cyclopropyl group, with its high p-character C-C bonds and compact structure, can act as a bioisostere for vinyl groups or carbonyls, while its strained nature offers distinct reactivity pathways. This guide provides a comprehensive technical overview of 1-cyclopropyl-3-methylbenzene, a representative member of the cyclopropylarene class, offering insights into its synthesis, properties, and potential applications.

Physicochemical and Structural Characteristics

1-Cyclopropyl-3-methylbenzene, also known as m-tolylcyclopropane or 3-cyclopropyltoluene, is an aromatic hydrocarbon. Its core structure consists of a benzene ring substituted with a cyclopropyl group and a methyl group at the 1 and 3 positions, respectively.

Key Physicochemical Data

A summary of the key physicochemical properties for 1-cyclopropyl-3-methylbenzene is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are computed estimates and should be regarded as such.

PropertyValueSource
CAS Number 19714-73-9[1]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [1]
Boiling Point 198.2 °C (estimated)[2]
Flash Point 64.3 °C (estimated)[2]
XLogP3 3.2 (computed)[1]
Refractive Index 1.558 (estimated)[2]
Vapor Pressure 0.513 mmHg at 25°C (estimated)[2]
Molecular Structure and Conformation

The structural formula of 1-cyclopropyl-3-methylbenzene is depicted below. The molecule possesses a plane of symmetry that influences its spectroscopic properties.

Caption: 2D structure of 1-cyclopropyl-3-methylbenzene.

Synthesis of 1-Cyclopropyl-3-methylbenzene

While specific literature detailing the synthesis of 1-cyclopropyl-3-methylbenzene is sparse, its preparation can be approached through well-established methodologies for the formation of cyclopropylarenes. Two primary retrosynthetic strategies are presented below: Simmons-Smith cyclopropanation and palladium-catalyzed cross-coupling.

Retrosynthetic Analysis and Proposed Routes

G cluster_0 Simmons-Smith Cyclopropanation cluster_1 Palladium-Catalyzed Cross-Coupling target 1-Cyclopropyl-3-methylbenzene alkene 3-Methylstyrene alkene->target Simmons-Smith reagent_ss CH2I2, Zn-Cu reagent_ss->alkene grignard 3-Methylphenylmagnesium bromide or 3-Methylphenylboronic acid grignard->target Pd-catalyzed cross-coupling cyclopropyl_source Cyclopropyl bromide or Cyclopropylboronic acid cyclopropyl_source->grignard

Caption: Retrosynthetic analysis for 1-cyclopropyl-3-methylbenzene.

Experimental Workflow: Simmons-Smith Cyclopropanation of 3-Methylstyrene

This method is a reliable and stereospecific approach for converting alkenes to cyclopropanes.[1][3]

Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add zinc dust and a small amount of copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Formation of the Carbenoid: Add anhydrous diethyl ether to the activated zinc-copper couple. To this suspension, add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • Cyclopropanation: After the initial reaction subsides, add a solution of 3-methylstyrene in diethyl ether to the reaction mixture.

  • Reaction Monitoring and Workup: Stir the reaction mixture at reflux until the starting material is consumed (monitored by TLC or GC). Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

This approach offers versatility, allowing for the coupling of an aryl halide or triflate with a cyclopropyl organometallic reagent, or vice versa.[4]

Protocol (Suzuki-Miyaura variant):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromotoluene, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or CsF).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by GC-MS or LC-MS).

  • Workup and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by column chromatography on silica gel to afford the desired 1-cyclopropyl-3-methylbenzene.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methyl, and cyclopropyl protons.

  • Aromatic Protons (δ 6.8-7.2 ppm): The four aromatic protons will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

  • Methyl Protons (δ ~2.3 ppm): The methyl group protons will appear as a singlet.

  • Cyclopropyl Protons (δ 0.5-2.0 ppm): The cyclopropyl protons will show characteristic upfield shifts due to the ring's magnetic anisotropy.[5] The methine proton will be a multiplet around δ 1.7-2.0 ppm, while the two pairs of diastereotopic methylene protons will appear as complex multiplets between δ 0.5-1.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the aromatic carbons, with the ipso-carbons attached to the cyclopropyl and methyl groups showing distinct chemical shifts.

  • Methyl Carbon (δ ~21 ppm): A single resonance for the methyl carbon.

  • Cyclopropyl Carbons (δ 5-18 ppm): The methine carbon will appear around δ 16-18 ppm, and the methylene carbons will be found further upfield, around δ 5-10 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl substituents.

  • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹ for the methyl and cyclopropyl C-H bonds.

  • C=C Stretching (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, characteristic of the 1,3-disubstitution pattern on the benzene ring.[6]

Chemical Reactivity

The reactivity of 1-cyclopropyl-3-methylbenzene is governed by the interplay of the aromatic ring and the cyclopropyl and methyl substituents.

Electrophilic Aromatic Substitution

Both the cyclopropyl and methyl groups are ortho-, para-directing and activating substituents for electrophilic aromatic substitution.[5] The cyclopropyl group is generally considered to be a stronger activating group than the methyl group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the cyclopropyl group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 5). The steric hindrance from the cyclopropyl group might influence the regioselectivity, favoring substitution at the less hindered positions.

G cluster_0 Predicted Electrophilic Aromatic Substitution Sites 1-cyclopropyl-3-methylbenzene 1-cyclopropyl-3-methylbenzene pos2 2 pos4 4 pos6 6

Caption: Predicted major sites of electrophilic attack.

Reactions of the Cyclopropyl Group

The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. These reactions can lead to the formation of various substituted propenyl or propyl benzene derivatives.

Applications in Research and Development

While specific applications for 1-cyclopropyl-3-methylbenzene are not widely documented, its structural motifs are of significant interest in drug discovery. The cyclopropyl group is often incorporated into lead compounds to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in acyclic alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence a compound's lipophilicity, solubility, and membrane permeability.

Given these properties, 1-cyclopropyl-3-methylbenzene and its derivatives serve as valuable building blocks for the synthesis of novel pharmaceutical candidates.

Safety and Handling

No specific GHS classification or detailed toxicological data for 1-cyclopropyl-3-methylbenzene are readily available. However, based on its structural similarity to cyclopropylbenzene and other alkylbenzenes, the following hazards should be anticipated:

  • Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation. Aspiration into the lungs may cause chemical pneumonitis.

Handling Precautions:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Cyclopropyl-3-methylbenzene is a valuable, albeit under-characterized, member of the cyclopropylarene family. Its synthesis is achievable through standard organic transformations, and its spectroscopic and reactive properties can be largely predicted from well-understood chemical principles. The true potential of this and related compounds lies in their utility as scaffolds and building blocks in the design of new molecules with tailored properties, particularly in the realm of drug discovery where the unique attributes of the cyclopropyl group continue to be exploited with great success. Further experimental investigation into the specific properties and reactivity of this compound would be a valuable contribution to the field.

References

  • PubChem. (n.d.). Benzene, 1-cyclopropyl-3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. Wiley. Retrieved from [Link]

  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Structure Elucidation of m-Tolylcyclopropane Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract The definitive assignment of chemical structures is a cornerstone of modern drug discovery, chemical research, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent techni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive assignment of chemical structures is a cornerstone of modern drug discovery, chemical research, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular architecture in solution. This guide provides a comprehensive, in-depth walkthrough of the complete structure elucidation of m-tolylcyclopropane. We will dissect the process from first principles, moving from one-dimensional proton (¹H) and carbon-13 (¹³C) NMR analysis to the application of advanced two-dimensional correlation techniques, including COSY, HSQC, and HMBC. This document is designed for researchers and drug development professionals, offering not just a methodology, but the underlying strategic reasoning that transforms spectral data into a validated molecular structure.

Introduction: The Structural Challenge

m-Tolylcyclopropane presents an interesting and non-trivial challenge for structure elucidation. The molecule is composed of two distinct spin systems: a strained, high-energy cyclopropyl ring and a metasubstituted aromatic (tolyl) group. The unique electronic environment of the cyclopropane ring results in ¹H and ¹³C chemical shifts in the highly shielded, upfield region of the spectrum, often overlapping with aliphatic signals.[1][2] The aromatic portion displays characteristic downfield signals, but the meta substitution pattern requires careful analysis to definitively assign each proton and carbon.

The core challenge lies in unambiguously connecting these two fragments. While 1D NMR can confirm the presence of both the tolyl and cyclopropane moieties, it cannot, on its own, definitively prove the point of attachment. This guide will demonstrate how a suite of 2D NMR experiments provides the necessary through-bond correlation data to solve this puzzle with unshakable confidence.

Foundational Analysis: 1D NMR Spectroscopy

The first step in any structure elucidation is the acquisition and analysis of high-resolution 1D ¹H and ¹³C NMR spectra. These experiments provide the fundamental census of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton Inventory

The ¹H NMR spectrum provides the initial overview of the proton environments. For m-tolylcyclopropane, we anticipate signals in two distinct regions: the downfield aromatic region (~7.0-7.3 ppm) and the highly shielded upfield region for the cyclopropyl protons (~0.5-2.0 ppm).[3][4]

  • Aromatic Region (δ ~7.0-7.3 ppm): The meta substitution pattern of the tolyl group will give rise to four distinct aromatic proton signals. Due to complex ortho, meta, and para couplings, these signals will appear as complex multiplets.[5]

  • Methyl Protons (δ ~2.3 ppm): The tolyl methyl group is expected to appear as a singlet, integrating to three protons.

  • Cyclopropyl Protons (δ ~0.5-2.0 ppm): This is the most complex region of the 1D spectrum. The cyclopropane ring contains three protons on two carbons. The single methine proton (CH) attached to the aromatic ring will be the most downfield of this group. The two geminal protons on the CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to the methine proton (vicinal coupling). This results in a complex, overlapping multiplet system that is often difficult to interpret without further experiments. The coupling constants in cyclopropanes are stereochemically dependent, with typical ranges of Jcis = 6–12 Hz, Jtrans = 2–9 Hz, and Jgem = -4 to -10 Hz.[6][7][8]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For m-tolylcyclopropane, we expect a total of nine distinct signals, as the plane of symmetry that would make some aromatic carbons equivalent is absent.

  • Aromatic Carbons (δ ~120-145 ppm): Six signals are expected. Two will be quaternary (C-1' and C-3'), and four will be methine (CH) carbons. The carbon bearing the cyclopropyl group (C-1') and the carbon bearing the methyl group (C-3') will have distinct chemical shifts from the other aromatic carbons.[9]

  • Methyl Carbon (δ ~21 ppm): A single signal for the tolyl methyl carbon.

  • Cyclopropyl Carbons (δ ~5-20 ppm): Two signals are anticipated in the shielded, upfield region. One methine (CH) and one methylene (CH₂) signal are expected. The carbons of a cyclopropane ring are notably shielded due to the ring's unique hybridization and ring-current effects.[1][2]

The Power of Connectivity: 2D NMR Correlation Spectroscopy

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. We will employ a standard suite of experiments to build the molecular structure from the ground up.

Workflow for 2D NMR Elucidation

The logical flow of experiments is designed to build a scaffold of correlations, starting with direct, one-bond connections and expanding to long-range interactions.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation H1_NMR ¹H NMR (Proton Inventory) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Provides H shifts C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Provides C shifts COSY->HSQC Aids assignment HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Assigns atoms for long-range analysis Final_Structure Final Validated Structure HMBC->Final_Structure Connects fragments

Caption: Overall workflow for NMR structure elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment is the first step in mapping the proton-proton network, identifying protons that are coupled to each other (typically through two or three bonds).[10][11]

  • Causality: By identifying which protons share a coupling constant, we can trace out the connectivity of the spin systems.

  • Expected Correlations:

    • Aromatic System: Cross-peaks will connect adjacent protons on the tolyl ring, helping to confirm their relative positions.

    • Cyclopropyl System: This is where COSY is critical. It will show a clear correlation between the methine proton (H1) and the two diastereotopic methylene protons (H2a, H2b). It will also show a strong cross-peak between the two geminal methylene protons themselves. This confirms the three protons are part of the same isolated spin system.

Caption: Expected ¹H-¹H COSY correlations for m-tolylcyclopropane.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[12][13][14] This is the most reliable way to assign the chemical shifts of protonated carbons.

  • Causality: This experiment definitively links the ¹H and ¹³C data sets. Since proton chemical shifts are generally better dispersed and easier to assign initially via COSY, we can use them to assign their corresponding carbons.

  • Expected Correlations:

    • Each of the four aromatic CH protons will show a cross-peak to its corresponding ¹³C signal in the ~120-135 ppm range.

    • The methyl protons will correlate to the methyl carbon at ~21 ppm.

    • The cyclopropyl methine proton (H1) will correlate to its carbon (C1).

    • The two diastereotopic cyclopropyl methylene protons (H2a, H2b) will both correlate to the same methylene carbon (C2). This is a key signature of a CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the gross structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[12][15][16] Crucially, it allows us to "see" across quaternary carbons and heteroatoms, connecting the spin systems identified by COSY.

  • Causality: By observing these long-range couplings, we can piece together the molecular fragments. The absence of a one-bond correlation (which is suppressed in the HMBC experiment) and the presence of two- and three-bond correlations provide definitive evidence of connectivity.

  • Key Expected Correlations for m-Tolylcyclopropane:

    • Cyclopropyl-Aromatic Linkage: The most critical correlation will be from the cyclopropyl methine proton (H1) to the quaternary aromatic carbon (C1'). A three-bond correlation (³JCH) should also be visible to the two adjacent aromatic carbons (C2' and C6'). These correlations irrefutably prove the cyclopropyl ring is attached to the aromatic ring at C1'.

    • Methyl-Aromatic Linkage: The methyl protons will show strong correlations to the quaternary carbon they are attached to (C3') and to the adjacent aromatic CH carbons (C2' and C4'). This confirms the position of the methyl group.

    • Intra-ring Correlations: Further correlations within the aromatic and cyclopropyl rings will confirm the assignments made using COSY and HSQC.

G cluster_mol C1p C1' C2p C2' C1_cp C1 C3p C3' C4p C4' CMe C-Me C5p C5' C6p C6' HMe H-Me HMe->C2p ³J HMe->C3p ²J HMe->C4p ³J C2_cp C2/C3 H1_cp H1 H1_cp->C1p ²J H1_cp->C2p ³J H1_cp->C6p ³J

Caption: Key ²J and ³J HMBC correlations confirming fragment connectivity.

Integrated Data Analysis & Structure Confirmation

By systematically layering the information from each experiment, the structure of m-tolylcyclopropane is confirmed:

  • ¹H and ¹³C NMR confirm the presence of the correct number of protons and carbons for the molecular formula and suggest the presence of a tolyl group and a cyclopropyl group.

  • COSY maps out the proton networks within the aromatic ring and, separately, within the cyclopropyl ring.

  • HSQC assigns the specific ¹³C chemical shift to each protonated carbon atom based on the proton assignments from the COSY spectrum.

  • HMBC provides the final, definitive proof by showing long-range correlations between the cyclopropyl proton (H1) and the aromatic carbons (C1', C2', C6') and between the methyl protons and their neighboring aromatic carbons.

Experimental Protocols

For the successful acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the m-tolylcyclopropane sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.[17]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).[18]

  • Transfer the solution to a 5 mm NMR tube and cap securely.

NMR Data Acquisition (Typical Parameters on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 1024 or more, depending on concentration.

  • gCOSY:

    • Pulse Program: cosygpqf

    • Data points (F2 x F1): 2048 x 256

    • Number of Scans per increment: 4-8

    • Relaxation Delay (d1): 1.5 sec

  • gHSQCAD:

    • Pulse Program: hsqcedetgpsisp2.3

    • Data points (F2 x F1): 1024 x 256

    • ¹JCH coupling constant: Optimized for ~145 Hz

    • Number of Scans per increment: 8-16

    • Relaxation Delay (d1): 1.5 sec

  • gHMBCAD:

    • Pulse Program: hmbcgpndqf

    • Data points (F2 x F1): 2048 x 256

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz

    • Number of Scans per increment: 16-32

    • Relaxation Delay (d1): 1.5 sec

Summary of Spectral Data

The following table summarizes the anticipated NMR data for m-tolylcyclopropane.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (from H to C)
Cyclopropyl-CH (1) ~1.8-2.0m~18-20C1', C2', C6', C2/C3
Cyclopropyl-CH₂ (2/3) ~0.7-1.0m~8-10C1, C1'
Aromatic-C (1') --~142-144 (Quat.)-
Aromatic-CH (2') ~7.0-7.2m~125-127C1', C3', C4', C6'
Aromatic-C (3') --~137-139 (Quat.)-
Aromatic-CH (4') ~7.0-7.2m~128-130C2', C3', C5', C6'
Aromatic-CH (5') ~7.1-7.3m~128-130C1', C3', C4'
Aromatic-CH (6') ~7.0-7.2m~126-128C1', C2', C4', C5'
Methyl-CH₃ ~2.3s~21-22C2', C3', C4'

References

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-cyclopropyl-3-methylbenzene

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopropyl-3-methylbenzene. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-cyclopropyl-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, rooted in fundamental principles of NMR spectroscopy. We will explore the causal relationships behind chemical shifts and coupling patterns, providing a robust framework for structural elucidation.

Introduction

1-cyclopropyl-3-methylbenzene, a disubstituted aromatic hydrocarbon, presents an interesting case for NMR analysis due to the presence of two distinct alkyl substituents: a methyl group and a strained cyclopropyl ring. Understanding the electronic effects of these groups on the benzene ring is crucial for the accurate assignment of proton and carbon signals. NMR spectroscopy serves as a powerful and non-destructive technique for the structural characterization of such organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-cyclopropyl-3-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the cyclopropyl group. The chemical shifts are influenced by the electronic environment, with electron-donating groups generally causing upfield shifts (shielding) and electron-withdrawing groups leading to downfield shifts (deshielding). Both the cyclopropyl and methyl groups are weakly electron-donating.

Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~6.85Singlet (or narrow triplet)1HLocated between two substituents, experiencing shielding from both. May show a small meta-coupling.
H-4~6.95Doublet1HOrtho to the cyclopropyl group and meta to the methyl group.
H-5~7.10Triplet1HOrtho to the methyl group and para to the cyclopropyl group.
H-6~6.90Doublet1HOrtho to the cyclopropyl group and meta to the methyl group.
-CH₃~2.30Singlet3HTypical chemical shift for a methyl group attached to a benzene ring.[1]
-CH (cyclopropyl)~1.85Multiplet1HMethine proton of the cyclopropyl group, deshielded by the aromatic ring.[2]
-CH₂ (cyclopropyl)~0.65-0.95Multiplet4HDiastereotopic methylene protons of the cyclopropyl group, appearing in the characteristic upfield region due to the ring strain and associated shielding.[3][4]

Interpretation of the Aromatic Region:

The aromatic region (typically δ 6.5-8.0 ppm) will display a complex pattern due to the meta-substitution.[5] The four aromatic protons are chemically non-equivalent. The proton at the 2-position (H-2) is flanked by both substituents and is expected to be the most shielded, appearing furthest upfield. The protons at the 4- and 6-positions are ortho to the cyclopropyl group and meta to the methyl group, leading to similar chemical environments. The proton at the 5-position is para to the cyclopropyl group and ortho to the methyl group. The expected coupling patterns are based on ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) coupling constants.[6]

Interpretation of the Aliphatic Region:

The aliphatic region will contain the signals for the methyl and cyclopropyl protons. The methyl group protons will appear as a singlet around δ 2.30 ppm, as there are no adjacent protons to couple with.[1] The cyclopropyl protons exhibit characteristic upfield chemical shifts.[3][4] The methine proton, being directly attached to the benzene ring, will be the most downfield of the cyclopropyl protons. The four methylene protons are diastereotopic and will likely appear as two complex multiplets.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 1-cyclopropyl-3-methylbenzene will show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the substituent effects.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~143Quaternary carbon attached to the cyclopropyl group.
C-2~125Aromatic CH carbon.
C-3~137Quaternary carbon attached to the methyl group.
C-4~128Aromatic CH carbon.
C-5~128Aromatic CH carbon.
C-6~126Aromatic CH carbon.
-CH₃~21Typical chemical shift for a methyl group on a benzene ring.[7]
-CH (cyclopropyl)~15Methine carbon of the cyclopropyl group.
-CH₂ (cyclopropyl)~9Methylene carbons of the cyclopropyl group.[8]

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show eight distinct signals, corresponding to the ten carbon atoms in the molecule, due to symmetry. The two quaternary carbons (C-1 and C-3) will likely have lower intensities. The chemical shifts of the aromatic carbons can be predicted using additivity rules, considering the effects of both the cyclopropyl and methyl substituents. The aliphatic carbons of the cyclopropyl group will appear significantly upfield, a characteristic feature of this strained ring system.[8] The methyl carbon will have a chemical shift typical for an alkyl substituent on an aromatic ring.[7]

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like 1-cyclopropyl-3-methylbenzene is as follows:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.[1][9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To avoid signal distortion from solid impurities, it is advisable to filter the solution through a small plug of glass wool in the pipette.[10]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Many commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS)8-16Sufficient for good signal-to-noise for a sample of this concentration.
Acquisition Time (AQ)3-4 sAllows for good resolution of signals.[11]
Relaxation Delay (D1)1-2 sEnsures near-complete relaxation of protons between scans for accurate integration.
Spectral Width (SW)16 ppmCovers the expected range of proton chemical shifts.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A 30-degree pulse with proton decoupling for enhanced sensitivity and singlet signals.[12]
Number of Scans (NS)1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.
Acquisition Time (AQ)1-2 sA balance between resolution and experiment time.
Relaxation Delay (D1)2 sAllows for relaxation of carbon nuclei, especially quaternary carbons.
Spectral Width (SW)240 ppmCovers the full range of carbon chemical shifts.

Visualization

Molecular Structure and Proton Numbering

Caption: Molecular structure with proton numbering.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analysis analysis integrate->analysis Spectral Analysis

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 1-cyclopropyl-3-methylbenzene are highly informative, providing a detailed fingerprint of its molecular structure. By understanding the interplay of electronic effects and spin-spin coupling, a confident assignment of all proton and carbon signals is achievable. The protocols outlined in this guide represent best practices for obtaining high-quality NMR data, which is fundamental for accurate structural elucidation and characterization in a research and development setting.

References

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  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

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Foundational

Deconstructing 3-Cyclopropyltoluene: An In-depth Technical Guide to its Mass Spectrometry Fragmentation Pattern

For Immediate Release This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-cyclopropyltoluene. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-cyclopropyltoluene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles of substituted aromatic and cyclic hydrocarbons to elucidate the complex fragmentation pathways of this molecule. By understanding these patterns, researchers can better identify and characterize 3-cyclopropyltoluene and related structures in complex matrices.

Introduction: The Structural Landscape of 3-Cyclopropyltoluene and the Logic of Electron Ionization Mass Spectrometry

3-Cyclopropyltoluene is an aromatic hydrocarbon characterized by a toluene scaffold substituted with a cyclopropyl group at the meta position. This unique combination of a strained three-membered aliphatic ring and a stable aromatic system dictates its behavior under electron ionization. EI-MS is a hard ionization technique that imparts significant energy to the analyte molecule, inducing characteristic fragmentation that provides a detailed structural fingerprint.[1] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), revealing the molecular weight and the masses of stable fragment ions.

The fragmentation of 3-cyclopropyltoluene is predicted to be a composite of the pathways observed for its constituent moieties: toluene and cyclopropane, with significant influence from the stable benzylic and tropylium ion structures common to alkylbenzenes.

Predicted Fragmentation Pathways of 3-Cyclopropyltoluene

Upon electron impact, 3-cyclopropyltoluene (molecular weight: 132.22 g/mol ) will form a molecular ion ([M]•+) at m/z 132. This molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. The subsequent fragmentation is governed by the relative stability of the resulting carbocations and radical species, primarily driven by benzylic cleavage, rearrangement reactions, and processes involving the cyclopropyl ring.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation

The most prominent fragmentation pathway for alkyl-substituted benzenes is the formation of the highly stable tropylium ion.[2] For 3-cyclopropyltoluene, this proceeds through two key steps:

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical from the methyl group to form a stable benzylic carbocation at m/z 131. This ion is expected to be a major peak in the spectrum.

  • Rearrangement to the Methyltropylium Ion: This benzylic cation can undergo rearrangement to form a seven-membered ring, the methyltropylium ion, also at m/z 105.

A subsequent, highly characteristic fragmentation is the loss of a methyl radical from the molecular ion to form a cyclopropyl-substituted tropylium ion at m/z 117. Further fragmentation of this ion through the loss of acetylene (C2H2) can lead to an ion at m/z 91, the ubiquitous tropylium ion.

Pathway_A M [C10H12]•+ m/z 132 (Molecular Ion) M_minus_H [C10H11]+ m/z 131 M->M_minus_H - •H M_minus_CH3 [C9H9]+ m/z 117 M->M_minus_CH3 - •CH3 Tropylium [C7H7]+ m/z 91 M_minus_CH3->Tropylium - C2H2

Caption: Pathway A: Benzylic cleavage and tropylium ion formation.

Pathway B: Fragmentation involving the Cyclopropyl Ring

The strained cyclopropyl ring offers alternative fragmentation routes.

  • Loss of the Cyclopropyl Group: Cleavage of the bond between the aromatic ring and the cyclopropyl group can result in the loss of a cyclopropyl radical (•C3H5), leading to a tolyl cation at m/z 91.

  • Ring Opening and Rearrangement: The cyclopropyl ring in the molecular ion can open to form an allyl radical, which can then undergo further fragmentation. A key fragmentation is the loss of an ethylene molecule (C2H4) from the opened ring, which would lead to an ion at m/z 104.

Pathway_B M [C10H12]•+ m/z 132 (Molecular Ion) M_minus_C3H5 [C7H7]+ m/z 91 M->M_minus_C3H5 - •C3H5 M_minus_C2H4 [C8H8]•+ m/z 104 M->M_minus_C2H4 - C2H4

Caption: Pathway B: Fragmentation involving the cyclopropyl ring.

Pathway C: Aromatic Ring Fragmentation

While less common for substituted benzenes, some fragmentation of the aromatic ring itself may occur, leading to smaller, characteristic ions. The tropylium ion (m/z 91) can lose acetylene to form the C5H5+ ion at m/z 65. Further loss of acetylene can produce the C3H3+ ion at m/z 39.

Pathway_C Tropylium [C7H7]+ m/z 91 C5H5 [C5H5]+ m/z 65 Tropylium->C5H5 - C2H2 C3H3 [C3H3]+ m/z 39 C5H5->C3H3 - C2H2

Caption: Pathway C: Aromatic ring fragmentation.

Predicted Mass Spectrum Data

Based on the fragmentation pathways of analogous compounds like cyclopropylbenzene and substituted toluenes, the following table summarizes the predicted major ions and their relative abundances in the EI mass spectrum of 3-cyclopropyltoluene.

m/zProposed Ion StructurePredicted Relative AbundanceFragmentation Pathway
132[C10H12]•+ (Molecular Ion)Moderate-
131[C10H11]+HighLoss of •H from methyl group
117[C9H9]+High (likely base peak)Loss of •CH3
105[C8H9]+ModerateLoss of C2H3 from molecular ion or rearrangement
91[C7H7]+ (Tropylium ion)HighLoss of C2H2 from m/z 117 or loss of •C3H5
65[C5H5]+Low to ModerateLoss of C2H2 from m/z 91
39[C3H3]+LowLoss of C2H2 from m/z 65

Experimental Protocol for Electron Ionization Mass Spectrometry

To acquire the mass spectrum of 3-cyclopropyltoluene, a standard EI-MS protocol should be followed to ensure data quality and reproducibility.

Instrumentation
  • A gas chromatograph-mass spectrometer (GC-MS) system is recommended for sample introduction and analysis.

  • The mass spectrometer should be equipped with an electron ionization source.

  • A quadrupole or time-of-flight (TOF) mass analyzer is suitable for this analysis.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Scan Rate: 2 scans/second

Sample Preparation
  • Prepare a 1 mg/mL solution of 3-cyclopropyltoluene in a volatile organic solvent such as dichloromethane or hexane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of 3-cyclopropyltoluene.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern outlined in this guide.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Prep1 Dissolve 3-cyclopropyltoluene in solvent (1 mg/mL) GC_MS Inject 1 µL into GC-MS Prep1->GC_MS Separation Chromatographic Separation GC_MS->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (m/z 35-350) Ionization->Analysis Detection Ion Detection Analysis->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Identify Molecular and Fragment Ions Spectrum->Interpretation Comparison Compare with Predicted Pattern Interpretation->Comparison

Caption: Experimental workflow for acquiring the mass spectrum of 3-cyclopropyltoluene.

Conclusion

The fragmentation of 3-cyclopropyltoluene under electron ionization is predicted to be dominated by pathways that lead to the formation of stable benzylic and tropylium-type ions. The loss of a methyl radical to form the ion at m/z 117 is anticipated to be a major fragmentation, likely representing the base peak. The presence of significant ions at m/z 132 (molecular ion), 131, and 91 will also be characteristic. This in-depth guide provides a robust framework for the identification and structural elucidation of 3-cyclopropyltoluene and serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. Cyclopropylbenzene. [Link]

  • Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233. [Link]

  • JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • Grubb, H. M., & Meyerson, S. (1963). Mass Spectrometry of Alkylbenzenes. In F. W. McLafferty (Ed.), Mass Spectrometry of Organic Ions (pp. 453-527). Academic Press.
  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • Wikipedia. Electron ionization. [Link]

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Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-cyclopropyl-3-methylbenzene

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-cyclopropyl-3-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 1-cyclopropyl-3-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document delves into the theoretical principles underpinning the vibrational modes of this molecule, offers a detailed interpretation of its expected IR spectrum, and provides a validated experimental protocol for acquiring high-quality spectral data.

Introduction: The Structural Significance of 1-cyclopropyl-3-methylbenzene

1-cyclopropyl-3-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopropyl group and a methyl group at the meta position. The unique structural characteristics of this molecule, particularly the strained cyclopropyl ring conjugated with the aromatic system, give rise to a distinctive infrared spectrum. Understanding this spectral signature is crucial for its identification, purity assessment, and the elucidation of its chemical behavior in various applications, including as a building block in medicinal chemistry.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern, or spectrum, serves as a molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure.

Theoretical Framework: Key Vibrational Modes

The infrared spectrum of 1-cyclopropyl-3-methylbenzene is a composite of the vibrational modes of its constituent parts: the meta-disubstituted benzene ring, the cyclopropyl group, and the methyl group. The electronic interplay between the electron-donating alkyl substituents and the aromatic ring influences the precise frequencies of these vibrations.

Aromatic Ring Vibrations

The benzene ring gives rise to several characteristic absorption bands:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically occur at frequencies just above 3000 cm⁻¹.[1][2][3] For 1-cyclopropyl-3-methylbenzene, these are expected in the 3100-3000 cm⁻¹ region and are generally of weak to medium intensity.

  • Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions in the 1625-1450 cm⁻¹ range.[1][4] Typically, two prominent bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Overtone and Combination Bands: A pattern of weak absorptions is found in the 2000-1665 cm⁻¹ region.[2][3] The specific pattern of these bands can be indicative of the substitution pattern on the benzene ring.

  • C-H Out-of-Plane Bending (oop): These are strong absorptions in the fingerprint region (below 1000 cm⁻¹) and are highly diagnostic of the substitution pattern. For a meta-disubstituted benzene ring, strong bands are expected in the 810-750 cm⁻¹ range, with another characteristic band appearing around 690 cm⁻¹.[5]

Cyclopropyl Group Vibrations

The strained three-membered ring of the cyclopropyl group has unique vibrational modes:

  • Cyclopropyl C-H Stretching: Due to the increased s-character of the C-H bonds in the strained ring, these stretching vibrations occur at a slightly higher frequency than those in acyclic alkanes, typically in the 3080-3040 cm⁻¹ range.

  • Ring Vibrations ("Breathing" and Deformation): The cyclopropane ring itself undergoes symmetric and asymmetric stretching and deformation modes. The symmetric "ring breathing" mode is often observed near 1034 cm⁻¹.[6]

Methyl Group Vibrations

The methyl substituent exhibits characteristic alkane-like vibrations:

  • Methyl C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.[7]

  • Methyl C-H Bending: Asymmetric and symmetric bending (deformation) modes occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[8]

Predicted Infrared Spectrum of 1-cyclopropyl-3-methylbenzene

Based on the theoretical principles and data from analogous structures like cyclopropylbenzene and meta-xylene, the following table summarizes the expected key absorption bands in the IR spectrum of 1-cyclopropyl-3-methylbenzene.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050Medium-WeakAromatic C-H Stretch
~3020Medium-WeakCyclopropyl C-H Stretch
~2960MediumAsymmetric Methyl C-H Stretch
~2870Medium-WeakSymmetric Methyl C-H Stretch
~1610, ~1590, ~1490Medium-StrongAromatic C=C In-Ring Stretch
~1460MediumAsymmetric Methyl C-H Bend
~1375Medium-WeakSymmetric Methyl C-H Bend
~1030MediumCyclopropyl Ring "Breathing" Mode
~780StrongAromatic C-H Out-of-Plane Bend (meta-substitution)
~690StrongAromatic Ring Bend (meta-substitution)

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the acquisition of a high-quality FT-IR spectrum of liquid 1-cyclopropyl-3-methylbenzene using an Attenuated Total Reflectance (ATR) accessory, which is a common and robust method for liquid samples.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • Sample of 1-cyclopropyl-3-methylbenzene (liquid)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean pipette, place a small drop of 1-cyclopropyl-3-methylbenzene onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

    • Compare the obtained spectrum with the predicted frequencies and reference spectra if available.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Causality in Experimental Choices
  • ATR over Transmission: ATR is chosen for its simplicity and the minimal sample preparation required for liquids. It avoids the complexities of selecting appropriate cell path lengths and the potential for interference fringing associated with traditional transmission cells.[2]

  • Background Scan: A fresh background scan before each sample measurement is critical to account for any changes in the instrument's environment (e.g., fluctuations in water vapor or CO₂ levels), ensuring an accurate spectrum of the analyte.

  • Co-adding Scans: Averaging multiple scans (co-adding) significantly improves the signal-to-noise ratio, making weaker absorption bands more discernible and improving the overall quality of the spectrum.

Visualizing the Process and Structure

To aid in understanding, the following diagrams illustrate the experimental workflow and the key molecular vibrations of 1-cyclopropyl-3-methylbenzene.

ExperimentalWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Start Start CleanATR Clean ATR Crystal Start->CleanATR 1. Background Acquire Background Spectrum CleanATR->Background 2. ApplySample Apply Liquid Sample to Crystal Background->ApplySample 3. AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample 4. ProcessData Process Data (Baseline Correction) AcquireSample->ProcessData 5. Analyze Analyze Spectrum (Peak Picking) ProcessData->Analyze 6. End End Analyze->End

Caption: Experimental workflow for ATR-FTIR spectroscopy.

MolecularVibrations cluster_vibrations Key Vibrational Modes Mol 1-cyclopropyl-3-methylbenzene Aromatic_CH Aromatic C-H Stretch (~3050 cm⁻¹) Mol->Aromatic_CH Cyclopropyl_CH Cyclopropyl C-H Stretch (~3020 cm⁻¹) Mol->Cyclopropyl_CH Methyl_CH Methyl C-H Stretch (2960 & 2870 cm⁻¹) Mol->Methyl_CH Aromatic_CC Aromatic C=C Stretch (~1610-1490 cm⁻¹) Mol->Aromatic_CC OOP_Bend C-H Out-of-Plane Bend (~780 & 690 cm⁻¹) Mol->OOP_Bend Ring_Breathing Cyclopropyl Ring Breathing (~1030 cm⁻¹) Mol->Ring_Breathing

Caption: Key molecular vibrations of 1-cyclopropyl-3-methylbenzene.

Conclusion

The infrared spectrum of 1-cyclopropyl-3-methylbenzene is rich with information, providing a detailed fingerprint of its unique molecular architecture. By understanding the characteristic vibrational frequencies of the meta-disubstituted aromatic ring, the strained cyclopropyl group, and the methyl substituent, researchers can confidently identify this compound and assess its purity. The use of modern techniques like ATR-FTIR spectroscopy allows for a rapid, reliable, and straightforward acquisition of high-quality spectral data, making it an indispensable tool in the arsenal of analytical methods for drug development and chemical research.

References

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70112, Cyclopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Shimadzu Corporation. Liquid Samples. Retrieved from [Link]

  • Smith, B. C. Determining benzene ring substitution patterns from IR spectra. Spectra Analysis Instruments, Inc. Retrieved from [Link]

  • WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. Benzene, 1-cyclopropyl-3-methyl-. Retrieved from [Link]

  • Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • National Institute of Standards and Technology. Benzene, cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Platteville. Sample preparation for FT-IR. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of 1-Cyclopropyl-3-methylbenzene

Abstract This technical guide provides a comprehensive overview of the thermodynamic properties of 1-cyclopropyl-3-methylbenzene (CAS No. 19714-73-9), a substituted aromatic hydrocarbon of interest in chemical research a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-cyclopropyl-3-methylbenzene (CAS No. 19714-73-9), a substituted aromatic hydrocarbon of interest in chemical research and drug development. In the absence of extensive experimental data for this specific molecule, this guide synthesizes high-quality predicted data from established computational models, contextualizes these predictions with available experimental data for structurally analogous compounds, and details the rigorous experimental and theoretical methodologies required for their determination. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by not only presenting thermodynamic data but also by elucidating the scientific principles and practical considerations for obtaining and interpreting such data. A particular emphasis is placed on the importance of sample purity and the methods for synthesis and purification, which are foundational to the accuracy of any thermodynamic measurement.

Introduction

1-Cyclopropyl-3-methylbenzene is an aromatic hydrocarbon characterized by the presence of a cyclopropyl and a methyl group on a benzene ring. The unique electronic and steric properties imparted by the strained cyclopropyl ring make this and related molecules subjects of interest in medicinal chemistry and material science. A thorough understanding of the thermodynamic properties of this compound is essential for predicting its behavior in chemical reactions, phase equilibria, and biological systems. This guide provides a detailed examination of key thermodynamic parameters, including enthalpy of formation, heat capacity, and vapor pressure.

Molecular Structure and Identification

Before delving into its thermodynamic properties, it is crucial to define the molecule's structure and identifiers.

IdentifierValue
IUPAC Name 1-cyclopropyl-3-methylbenzene
CAS Number 19714-73-9
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
SMILES Cc1cccc(c1)C2CC2
InChI InChI=1S/C10H12/c1-8-3-2-4-10(7-8)9-5-6-9/h2-4,7,9H,5-6H2,1H3

Thermodynamic Data

The thermodynamic data for 1-cyclopropyl-3-methylbenzene is primarily available through computational estimation methods. This section presents data derived from the Joback group contribution method, a widely used estimation technique. It is important to note that while group contribution methods are powerful predictive tools, they have inherent limitations, particularly for molecules with complex interactions between functional groups, such as the strain energy of the cyclopropyl ring adjacent to an aromatic system.

Table 1: Predicted Thermodynamic and Physical Properties of 1-Cyclopropyl-3-methylbenzene

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°) 196.85kJ/molJoback
Standard Enthalpy of Formation (gas, ΔfH°gas) 48.13kJ/molJoback
Enthalpy of Fusion (ΔfusH°) 13.44kJ/molJoback
Enthalpy of Vaporization (ΔvapH°) 40.70kJ/molJoback
Normal Boiling Point (Tb) 466.60KJoback
Critical Temperature (Tc) 689.90KJoback
Critical Pressure (Pc) 3333.53kPaJoback
Ideal Gas Heat Capacity (Cp,gas at 298.15 K) ~175J/mol·KJoback (interpolated)

Contextualizing Predicted Data: Experimental Data of Related Compounds

A study on the enthalpies of combustion of several alkyl cyclopropanes was conducted using oxygen-bomb calorimetry[1]. From these measurements, the standard enthalpies of formation in the liquid state (ΔfH°(l)) were derived.

Table 2: Experimental Standard Enthalpies of Combustion and Formation of Selected Alkyl Cyclopropanes in the Liquid State[1]

CompoundΔcH°(l) (kJ/mol)ΔfH°(l) (kJ/mol)
Methylcyclopropane-2719.05 ± 0.59-
Ethylcyclopropane-3372.01 ± 0.75-
1,cis-2-Dimethylcyclopropane-3370.42 ± 0.59-
1,trans-2-Dimethylcyclopropane-3365.98 ± 0.75-
1,1,2-Trimethylcyclopropane-4021.71 ± 0.75-
1,1,2,2-Tetramethylcyclopropane-4635.62 ± 0.84-

Note: The original data was reported in kcal/mol and has been converted to kJ/mol (1 cal = 4.184 J). The original paper did not explicitly state the derived enthalpies of formation in the summary table, but they can be calculated from the combustion data.

These experimental values for simpler alkyl cyclopropanes can be used to benchmark computational methods and provide a basis for understanding the energetic contributions of the cyclopropyl and alkyl groups.

Methodologies for the Determination of Thermodynamic Properties

The integrity of thermodynamic data is intrinsically linked to the rigor of the methodologies used for its determination. This section details both the computational and experimental approaches.

Computational Methodologies

The Joback method is a group-contribution technique used to estimate a range of thermodynamic properties from molecular structure alone. The molecule is dissected into a set of predefined functional groups, and the property of interest is calculated by summing the contributions of each group.

Workflow for Property Estimation using the Joback Method:

Joback_Method cluster_input Input cluster_process Process cluster_output Output Molecular_Structure Molecular Structure (1-cyclopropyl-3-methylbenzene) Group_Decomposition Decomposition into Functional Groups Molecular_Structure->Group_Decomposition Summation Summation of Group Contributions Group_Decomposition->Summation Thermodynamic_Properties Estimated Thermodynamic Properties (ΔfH°, ΔfG°, Cp, etc.) Summation->Thermodynamic_Properties

Caption: Workflow of the Joback group contribution method.

Causality and Limitations: The Joback method is predicated on the assumption that the thermodynamic contribution of a functional group is independent of its molecular environment. While this provides a rapid and often reasonable estimation, it can lead to inaccuracies for molecules with significant intramolecular interactions, such as steric hindrance or ring strain. For 1-cyclopropyl-3-methylbenzene, the interaction between the strained cyclopropyl ring and the aromatic system is a potential source of deviation from predicted values.

For more accurate theoretical predictions, high-level ab initio quantum chemistry methods are employed. Composite methods like the Gaussian-n theories (e.g., G3 and G4) are designed to approximate the results of very high-level calculations at a more manageable computational cost. These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.

Logical Framework of Gaussian-n (G4) Theory:

G4_Theory cluster_g4 G4 Composite Method Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) ZPE Zero-Point Energy Calculation Geom_Opt->ZPE HF_Limit Hartree-Fock Energy Extrapolation Geom_Opt->HF_Limit Correlation_Energy Correlation Energy Calculation (e.g., CCSD(T)) Geom_Opt->Correlation_Energy HLC Higher-Level Corrections ZPE->HLC HF_Limit->HLC Correlation_Energy->HLC Final_Energy Accurate Total Energy HLC->Final_Energy Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Entropy, etc.) Final_Energy->Thermodynamic_Properties Statistical Mechanics

Caption: Simplified workflow for calculating thermodynamic properties using G4 theory.

Expertise in Method Selection: The choice of a computational method represents a trade-off between accuracy and computational cost. While group contribution methods are fast, high-accuracy methods like G4 are necessary for generating data that can rival experimental accuracy, which is crucial in fields like drug development where small energy differences can have significant biological consequences.

Experimental Methodologies

Experimental determination of thermodynamic properties requires meticulous procedures and highly specialized instrumentation. The purity of the sample is of paramount importance for the accuracy of these measurements.

A plausible synthetic route to 1-cyclopropyl-3-methylbenzene involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between an appropriate aryl halide and a cyclopropylboronic acid derivative[2][3][4][5].

Proposed Synthetic Pathway (Suzuki Coupling):

Synthesis A 1-Bromo-3-methylbenzene D 1-Cyclopropyl-3-methylbenzene A->D B Cyclopropylboronic acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D

Caption: Suzuki coupling for the synthesis of 1-cyclopropyl-3-methylbenzene.

An alternative approach is the Simmons-Smith cyclopropanation of 3-methylstyrene[6][7][8][9][10].

Purification Protocol: The crude product from the synthesis would likely contain starting materials, byproducts, and potentially isomers. A multi-step purification process is necessary to obtain a sample of high purity suitable for thermodynamic measurements.

  • Extraction: The reaction mixture is worked up with an appropriate organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating compounds with different boiling points. This would be the primary method for isolating the desired product from lower and higher boiling impurities.

  • Chromatography: For the removal of closely boiling isomers and trace impurities, column chromatography using silica gel or alumina is recommended[11]. The choice of eluent would be optimized to achieve the best separation.

Purity Analysis: The purity of the final product must be verified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter[12][13].

Experimental Protocol for Bomb Calorimetry:

  • Sample Preparation: A precisely weighed sample of the purified liquid (typically encapsulated in a gelatin capsule or similar container) is placed in the crucible of the bomb. A fuse wire is attached, which will be used to ignite the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation can be derived using Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O)[14].

Workflow for Determining Enthalpy of Formation:

Enthalpy_Formation cluster_exp Experimental Measurement cluster_calc Calculation cluster_result Result Bomb_Calorimetry Bomb Calorimetry of 1-Cyclopropyl-3-methylbenzene Delta_cH Calculate Enthalpy of Combustion (ΔcH°) Bomb_Calorimetry->Delta_cH Hess_Law Apply Hess's Law Delta_cH->Hess_Law Delta_fH Standard Enthalpy of Formation (ΔfH°) Hess_Law->Delta_fH

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

The heat capacity (Cp) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. Differential Scanning Calorimetry (DSC) is a common and accurate technique for measuring the heat capacity of liquids and solids[15][16][17][18][19].

Experimental Protocol for DSC:

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated in the DSC to obtain a baseline heat flow signal.

  • Reference Measurement: A standard material with a well-known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions to calibrate the instrument.

  • Sample Measurement: A precisely weighed sample of purified 1-cyclopropyl-3-methylbenzene is placed in the sample pan and subjected to the same heating program.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the reference material at a given temperature, taking into account the baseline signal.

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase at a given temperature. For compounds with low to moderate volatility, the Knudsen effusion method and the gas saturation method are reliable techniques.

  • Knudsen Effusion Method: This technique is suitable for measuring low vapor pressures[20][21][22][23][24][25][26][27]. A sample is placed in a thermostatted cell with a small orifice. The rate of mass loss due to the effusion of vapor into a vacuum is measured, and from this, the vapor pressure can be calculated.

  • Gas Saturation Method: In this method, a stream of an inert carrier gas is passed through or over the sample at a controlled temperature and flow rate, allowing the gas to become saturated with the vapor of the substance[28][29][30]. The amount of vaporized substance is then determined by trapping and weighing it or by a suitable analytical technique. The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of 1-cyclopropyl-3-methylbenzene. While experimental data for this specific molecule remains elusive, this guide has established a robust framework for its study by:

  • Presenting high-quality predicted thermodynamic data from the Joback method.

  • Providing context and a basis for validation through experimental data of structurally related compounds.

  • Detailing the state-of-the-art computational and experimental methodologies required for the accurate determination of these properties.

  • Outlining viable synthetic and purification strategies to ensure the sample integrity that is critical for reliable thermodynamic measurements.

It is our hope that this guide will serve as a valuable resource for researchers and professionals, enabling a deeper understanding of the physicochemical properties of 1-cyclopropyl-3-methylbenzene and facilitating its application in scientific and industrial endeavors. The methodologies and principles outlined herein are broadly applicable to the study of other novel chemical entities.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • Good, W. D. (1970). The enthalpies of combustion and formation of some alkyl cyclopropanes. CDC Stacks. Retrieved from [Link]

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  • DePrince, A. E., III, & DeYonker, N. J. (2010). Vapor pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
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  • PubMed Central. (n.d.). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. Retrieved from [Link]

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  • AMT. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor Pressure Measurements of AgBr by the Knudsen Effusion Method. Retrieved from [Link]

  • Rordorf, B. F. (1985). Prediction of vapor pressures of pure and mixed organic compounds. Thermochimica Acta, 85, 435-438.
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  • YouTube. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. Retrieved from [Link]

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  • Sciencemadness.org. (2019, September 4). Need Help Separating different isomers of Halogenated Benzene Compounds. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. Retrieved from [Link]

  • AIP Publishing. (2008, October 23). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements. Retrieved from [Link]

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  • Griffith Research Online. (2024, February 2). Beverage sample preparation and procedures for bomb calorimetry. Retrieved from [Link]

  • MRC. (n.d.). CALO-10 - Bomb Calorimeter Operation Instructions. Retrieved from [Link]

  • NETZSCH. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • ACS Publications. (2015, March 16). Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. Retrieved from [Link]

  • American Chemical Society. (n.d.). Measurement of vapor pressure: A gas saturation method. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. Retrieved from [Link]

  • PubMed Central. (n.d.). Experimental Method for the Determination of the Saturation Vapor Pressure above Supercooled Nanoconfined Liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Vapor pressure. Retrieved from [Link]

  • MDPI. (2022, November 13). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Aliphatic and Aromatic Hydrocarbons in Liquid Water. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

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  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.. Retrieved from [Link]

  • PubMed Central. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

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Exploratory

Initial characterization and analysis of (3-tolyl)cyclopropane

An In-depth Technical Guide to the Initial Characterization and Analysis of (3-tolyl)cyclopropane Abstract The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its unique conformational properties a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Initial Characterization and Analysis of (3-tolyl)cyclopropane

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its unique conformational properties and its ability to act as a bioisostere for various functional groups.[1][2] This guide provides a comprehensive technical overview of the initial synthesis, characterization, and analysis of a specific, yet representative, member of this class: (3-tolyl)cyclopropane. We present a robust synthetic protocol via the Simmons-Smith reaction, followed by a detailed structural elucidation using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a practical framework for the characterization of novel aryl cyclopropanes and a deeper understanding of the causality behind the experimental design.

Introduction: The Significance of the Aryl Cyclopropane Scaffold

Aryl cyclopropanes are privileged structures in drug discovery and development.[2] The rigid, three-membered ring introduces specific spatial arrangements of substituents, enabling precise interactions with biological targets. Furthermore, the inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) imparts unique chemical reactivity that can be harnessed for further synthetic transformations.[3] (3-tolyl)cyclopropane, featuring a meta-substituted toluene moiety, serves as an excellent model compound to explore the synthesis and detailed characterization required for this important class of molecules. Understanding its fundamental properties is a critical first step toward its potential incorporation into more complex, biologically active agents.

Synthesis of (3-tolyl)cyclopropane via Simmons-Smith Cyclopropanation

The synthesis of cyclopropanes from alkenes is a fundamental transformation in organic chemistry.[3][4] Among the available methods, the Simmons-Smith reaction is particularly advantageous for its reliability, stereospecificity, and tolerance of various functional groups.[2][5][6][7] We selected this method for the synthesis of (3-tolyl)cyclopropane from 3-methylstyrene due to its high efficiency in forming the cyclopropane ring from an unactivated alkene. The reaction utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the double bond in a concerted fashion.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 3-Methylstyrene Process Simmons-Smith Reaction Reactant1->Process Reactant2 Diiodomethane (CH₂I₂) Reactant2->Process Reactant3 Zn-Cu Couple Reactant3->Process Solvent Diethyl Ether (Et₂O) Solvent->Process Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Process Product (3-tolyl)cyclopropane Process->Product

Caption: Workflow for the synthesis of (3-tolyl)cyclopropane.

Experimental Protocol

Materials:

  • 3-Methylstyrene (1.0 eq)

  • Diiodomethane (1.5 eq)

  • Zinc-Copper Couple (2.0 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple (2.0 eq).

  • Add anhydrous diethyl ether to cover the zinc-copper couple.

  • In a separate flask, prepare a solution of 3-methylstyrene (1.0 eq) and diiodomethane (1.5 eq) in anhydrous diethyl ether.

  • Add a small portion of this solution to the zinc-copper suspension to initiate the reaction (initiation may be aided by gentle heating).

  • Once the reaction has initiated (observed by gentle reflux), add the remaining solution dropwise over 30-60 minutes to maintain a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure (3-tolyl)cyclopropane.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized molecule.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon skeleton.

Table 1: ¹H NMR Data for (3-tolyl)cyclopropane (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.18t1H7.6Ar-H (H5')
7.00 - 6.90m3H-Ar-H (H2',4',6')
2.35s3H-Ar-CH₃
1.89m1H-CH (H1)
1.05 - 0.95m2H-CH₂ (H2-cis)
0.75 - 0.65m2H-CH₂ (H2-trans)

Table 2: ¹³C NMR Data for (3-tolyl)cyclopropane (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
143.2Ar-C (C1')
137.8Ar-C (C3')
128.3Ar-CH (C5')
127.1Ar-CH (C6')
126.5Ar-CH (C4')
123.2Ar-CH (C2')
21.4Ar-CH₃
15.8CH (C1)
9.5CH₂ (C2, C3)

Interpretation:

  • ¹H NMR: The aromatic region (δ 6.90-7.18 ppm) shows signals corresponding to the four protons of the tolyl group. The singlet at δ 2.35 ppm is characteristic of the methyl group on the aromatic ring. The highly shielded signals in the δ 0.65-1.89 ppm range are indicative of the cyclopropyl protons. The complex multiplets for the cyclopropyl protons arise from geminal and cis/trans vicinal couplings.

  • ¹³C NMR: The spectrum displays six signals for the aromatic carbons and three signals for the aliphatic carbons, consistent with the proposed structure. The upfield signals at δ 15.8 and 9.5 ppm are characteristic of the strained cyclopropane ring carbons.[8]

NMR Correlation Diagram

Caption: Key HMBC correlations for (3-tolyl)cyclopropane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Interpretation:

  • ~3080-3040 cm⁻¹: C-H stretching vibrations characteristic of the cyclopropane ring.[9]

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1605 and ~1490 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1020 cm⁻¹: A characteristic skeletal vibration of the cyclopropane ring.[9]

The presence of peaks around 3080 cm⁻¹ and 1020 cm⁻¹ provides strong evidence for the existence of the cyclopropane moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Interpretation (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 132, corresponding to the molecular weight of C₁₀H₁₂.

  • Base Peak: A peak at m/z = 117, resulting from the loss of a methyl group ([M-15]⁺), forming a stable tropylium-like cation.

  • Other Fragments: A significant peak at m/z = 91, corresponding to the tropylium cation (C₇H₇⁺), is expected from benzylic cleavage, a common fragmentation pathway for alkylbenzenes. Fragments corresponding to the loss of ethylene (m/z = 104) from the molecular ion via ring-opening are also possible.

Chemical Properties and Reactivity Insights

The chemical reactivity of (3-tolyl)cyclopropane is dominated by two key structural features: the strained three-membered ring and the aromatic tolyl group.

  • Ring-Opening Reactions: The significant ring strain makes cyclopropanes susceptible to ring-opening reactions under various conditions (e.g., with electrophiles, acids, or through transition metal catalysis).[10][11] These reactions proceed via cleavage of a C-C bond to relieve the strain. The presence of the aryl group can influence the regioselectivity of such openings.

  • Electrophilic Aromatic Substitution: The tolyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The cyclopropyl group is generally considered an ortho-, para-director and is activating.

  • Radical Reactions: The benzylic-like C-H bond of the cyclopropane ring can be a site for radical abstraction, although this is less favorable than for a typical benzylic position due to the increased s-character of the C-H bond.[12]

Conclusion

This guide has detailed a reliable synthetic route to (3-tolyl)cyclopropane and a comprehensive multi-technique spectroscopic approach for its initial characterization. The Simmons-Smith reaction provides clean access to the target compound, and the combined application of NMR, IR, and MS allows for its unambiguous structural confirmation. The data presented herein establish a baseline for (3-tolyl)cyclopropane and serve as a model workflow for the characterization of other novel aryl cyclopropane derivatives, facilitating their exploration in medicinal chemistry and materials science.

References

  • Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes.American Chemical Society.
  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes.PMC - NIH.
  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram.doc brown's advanced organic chemistry revision notes.
  • Cyclopropane - the NIST WebBook. National Institute of Standards and Technology.[Link]

  • infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram.doc brown's advanced organic chemistry revision notes.
  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. PubMed.[Link]

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  • Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. NIH.[Link]

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Foundational

The Genesis of a Strained Ring: A Historical Guide to the Synthesis of Cyclopropylarenes

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropyl group, a small, strained ring, is a powerful modulator of molecular properties, bestowing upon parent structures unique conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a small, strained ring, is a powerful modulator of molecular properties, bestowing upon parent structures unique conformational constraints and metabolic stability. Its incorporation into aromatic systems, yielding cyclopropylarenes, has been a cornerstone of medicinal chemistry and materials science, leading to the development of numerous therapeutics and functional materials. This in-depth technical guide delves into the historical methods that first unlocked access to this valuable structural motif. We will explore the seminal discoveries and foundational methodologies, providing not only the "how" but, more critically, the "why" behind these pioneering synthetic strategies. This guide is structured to provide a deep, practical understanding for researchers aiming to leverage these classic transformations in modern synthetic campaigns.

I. Introduction: The Allure of the Smallest Ring

The cyclopropane ring, with its highly strained 60° bond angles, possesses unique pseudo-unsaturated character, often likened to a π-bond. When appended to an aromatic system, this strained ring can engage in electronic interactions with the aryl group, influencing conformation and reactivity in profound ways. This has made cyclopropylarenes highly sought-after motifs in drug discovery, where the cyclopropyl group can act as a metabolically stable bioisostere for a variety of functional groups, including vinyl and gem-dimethyl groups. The journey to mastering the synthesis of these structures is a story of chemical ingenuity, beginning with fundamental reactions that are still relevant today.

II. The Dawn of Cyclopropanation: Intramolecular Cyclization

The very first synthesis of a cyclopropane ring was achieved through an intramolecular cyclization, a testament to the power of forming rings by connecting two ends of a linear precursor.

A. The Freund and Gustavson Reactions: A Foundation in Halogen Chemistry

The earliest deliberate synthesis of the cyclopropane ring was reported by August Freund in 1881.[1][2][3] His method, now known as the Freund reaction , involved the treatment of 1,3-dibromopropane with sodium metal.[1][2] A few years later, Gustav Gustavson demonstrated that zinc dust could also effect this transformation, a variation often referred to as the Gustavson reaction .[1]

Causality of Experimental Choices: The choice of 1,3-dihalopropanes was crucial. The three-carbon spacer is perfectly pre-organized for the formation of a three-membered ring. The use of highly reactive metals like sodium or zinc was necessary to induce the reductive coupling of the carbon-halogen bonds.

Self-Validating System: The formation of a gaseous hydrocarbon product (cyclopropane) that could be collected and characterized provided definitive proof of the reaction's success. The stoichiometry of the reaction, consuming two equivalents of metal for each equivalent of dihalide, further validated the proposed cyclization pathway.

While historically significant for the synthesis of the parent cyclopropane, the direct application of this method to the synthesis of cyclopropylarenes is less common due to the potential for side reactions, such as intermolecular coupling (Wurtz-Fittig type reactions). However, the fundamental principle of intramolecular cyclization of a 1,3-disubstituted propane derivative remains a valid strategy. For instance, the cyclization of 1,3-dibromo-1-phenylpropane using zinc has been reported to yield cyclopropylbenzene.[4]

III. Methylene Transfer: The Advent of Carbenoid Chemistry

A major leap forward in cyclopropane synthesis came with the development of methods to transfer a single methylene (-CH2-) unit to an alkene. This approach avoids the need to construct a linear precursor and allows for the direct conversion of readily available styrenes and other aryl-alkenes into cyclopropylarenes.

A. The Simmons-Smith Reaction: A Heterogeneous Marvel

In 1958, Howard Simmons and Ronald Smith at DuPont reported a groundbreaking method for the cyclopropanation of alkenes using diiodomethane (CH₂I₂) and a zinc-copper couple.[5] This reaction, which bears their names, became a workhorse in organic synthesis due to its reliability, stereospecificity, and tolerance of a wide range of functional groups.

Mechanism and Causality: The Simmons-Smith reaction does not involve a free carbene. Instead, an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), is formed on the surface of the zinc.[1][6] This carbenoid is electrophilic enough to react with the nucleophilic π-bond of an alkene in a concerted fashion. The concerted mechanism explains the observed stereospecificity: the stereochemistry of the starting alkene is retained in the cyclopropane product.[6] The use of a zinc-copper couple is critical; the copper activates the zinc surface, facilitating the formation of the reactive carbenoid.

Self-Validating Protocol: The reaction is self-validating in that the consumption of the alkene and the formation of a higher-boiling, less polar product can be easily monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The stereospecific nature of the reaction provides further validation; a pure cis- or trans-alkene will yield the corresponding pure cis- or trans-disubstituted cyclopropane.

Experimental Protocol: Synthesis of Cyclopropylbenzene from Styrene [4]

  • Preparation of Zinc-Copper Couple: In a flask equipped with a reflux condenser and a mechanical stirrer, zinc dust (1.0 mol) and copper(I) chloride (0.1 mol) are suspended in anhydrous diethyl ether (200 mL). The mixture is heated to reflux with vigorous stirring for 30 minutes to activate the zinc. The resulting black solid is the zinc-copper couple.

  • Reaction Setup: The flask is cooled to room temperature, and styrene (0.5 mol) is added.

  • Addition of Diiodomethane: A solution of diiodomethane (0.6 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, the mixture is stirred at reflux for an additional 2 hours. The reaction is then cooled, and the unreacted zinc is filtered off. The filtrate is washed sequentially with a saturated aqueous solution of ammonium chloride, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford cyclopropylbenzene.

Visualization of the Simmons-Smith Reaction Workflow:

Simmons_Smith_Workflow cluster_activation Activation cluster_reaction Cyclopropanation cluster_workup Workup & Purification Zn Zinc Dust (Zn) ZnCu Zinc-Copper Couple (Zn-Cu) Zn->ZnCu Activation (Reflux in Ether) CuCl Copper(I) Chloride (CuCl) CuCl->ZnCu Reaction Reaction Mixture (Reflux) ZnCu->Reaction Styrene Styrene Styrene->Reaction CH2I2 Diiodomethane (CH₂I₂) CH2I2->Reaction Product Cyclopropylbenzene Reaction->Product Filtration Filtration Product->Filtration Wash Aqueous Washes Filtration->Wash Drying Drying (MgSO₄) Wash->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct Pure Cyclopropylbenzene Distillation->FinalProduct

Caption: Workflow for the Simmons-Smith synthesis of cyclopropylbenzene.

IV. Carbene Chemistry Comes of Age: Metal-Catalyzed Decompositions of Diazo Compounds

While the Simmons-Smith reaction provided a reliable route to cyclopropanes, the use of stoichiometric zinc and the heterogeneous nature of the reaction presented some limitations. The development of transition metal-catalyzed reactions of diazo compounds offered a more versatile and efficient homogeneous alternative.

A. Copper and Rhodium Catalysis: Taming the Carbene

The reaction of diazo compounds, such as ethyl diazoacetate (EDA), with alkenes to form cyclopropanes was known, but often required harsh conditions (photolysis or thermolysis) and suffered from side reactions. The discovery that transition metals, particularly copper and rhodium salts, could catalyze the decomposition of diazo compounds under mild conditions revolutionized carbene chemistry.

Mechanism and Causality: These reactions proceed through the formation of a metal-carbene intermediate. The metal catalyst reacts with the diazo compound to form a metal-carbenoid, which is a more stable and selective cyclopropanating agent than the free carbene.[7][8] The choice of metal and its ligands is crucial for controlling the reactivity and selectivity of the reaction. Copper catalysts, such as copper(I) triflate or copper(II) acetylacetonate, are effective and inexpensive. Rhodium catalysts, particularly rhodium(II) acetate dimer [Rh₂(OAc)₄], are often more efficient and stereoselective.[9]

Self-Validating System: The evolution of nitrogen gas during the reaction provides a clear visual indication that the decomposition of the diazo compound is occurring. The formation of the cyclopropane product with predictable stereochemistry (syn-addition) and regiochemistry further validates the reaction pathway.

Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [7]

  • Reaction Setup: A flask is charged with styrene (1.0 eq), a catalytic amount of copper(I) triflate (CuOTf, 1 mol%), and a solvent such as dichloromethane or toluene.

  • Slow Addition of Diazo Compound: Ethyl diazoacetate (1.1 eq) is dissolved in the same solvent and added slowly to the reaction mixture at room temperature using a syringe pump over several hours. Slow addition is critical to maintain a low concentration of the diazo compound, minimizing the formation of dimer byproducts (diethyl maleate and fumarate).

  • Reaction Monitoring and Workup: The reaction is monitored by TLC for the consumption of styrene. Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford a mixture of cis- and trans-ethyl 2-phenylcyclopropane-1-carboxylate.

Visualization of the Metal-Catalyzed Carbene Reaction Mechanism:

Carbene_Mechanism Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Carbene Metal-Carbene Intermediate Diazo->Carbene + Catalyst Catalyst Metal Catalyst (e.g., [Rh₂(OAc)₄]) Catalyst->Carbene TransitionState Transition State Carbene->TransitionState N2 Nitrogen Gas (N₂) Carbene->N2 - N₂ Styrene Styrene Styrene->TransitionState Product Ethyl 2-Phenylcyclopropane-1-carboxylate TransitionState->Product

Caption: Mechanism of metal-catalyzed cyclopropanation with a diazo compound.

V. The Kulinkovich Reaction: A Titanium-Mediated Marvel

In 1989, Oleg Kulinkovich reported a novel method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[10][11][12] While not directly producing cyclopropylarenes, this reaction provides access to aryl-substituted cyclopropanols, which are versatile precursors.

Mechanism and Causality: The reaction involves the formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium alkoxide.[10] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product. The use of a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide) is essential for the formation of the titanacyclopropane.

Self-Validating System: The formation of a cyclopropanol from an ester is a unique transformation that is unlikely to occur through other pathways under these conditions. The characterization of the cyclopropanol product by spectroscopic methods confirms the success of the reaction.

Experimental Protocol: Kulinkovich Reaction of Methyl Benzoate [10]

  • Reaction Setup: A flask is charged with methyl benzoate (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Addition of Grignard Reagent: Ethylmagnesium bromide (2.4 eq, as a solution in diethyl ether) is added dropwise to the stirred solution at room temperature.

  • Reaction and Workup: The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water. The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

  • Purification: The combined organic layers are dried and concentrated. The crude 1-phenylcyclopropanol is purified by column chromatography.

Conversion of 1-Phenylcyclopropanol to Phenylcyclopropane:

The resulting cyclopropanol can be converted to the corresponding cyclopropylarene through a two-step dehydroxylation procedure, for example, by reduction of the corresponding tosylate or by Barton-McCombie deoxygenation.

VI. Comparative Summary of Historical Methods

MethodPrecursor(s)ReagentsKey IntermediateAdvantagesHistorical Limitations
Freund/Gustavson 1,3-DihalopropaneNa or ZnOrganometallicFoundational methodLimited scope, side reactions
Simmons-Smith AlkeneCH₂I₂, Zn-CuOrganozinc carbenoidStereospecific, good functional group toleranceStoichiometric zinc, heterogeneous
Carbene Transfer Alkene, Diazo compoundCu or Rh catalystMetal-carbeneCatalytic, homogeneous, high efficiencyHandling of diazo compounds
Kulinkovich EsterGrignard, Ti(OiPr)₄TitanacyclopropaneAccess to functionalized cyclopropanolsRequires subsequent dehydroxylation

VII. Conclusion

The historical methods for the synthesis of cyclopropylarenes laid the groundwork for a rich and diverse field of chemistry. From the brute-force cyclizations of the 19th century to the more elegant and controlled carbenoid and metal-catalyzed reactions of the 20th century, each discovery represented a significant step forward in our ability to construct this valuable structural motif. A deep understanding of these foundational reactions, including the rationale behind their development and the nuances of their execution, provides the modern synthetic chemist with a powerful toolkit for the design and synthesis of novel cyclopropylarene-containing molecules.

References

  • Freund, A. (1882). Ueber Trimethylen. Monatshefte für Chemie und verwandte Theile anderer Wissenschaften, 3(1), 625-635. [Link]

  • Peace, B. W., & Wulfman, D. S. (1973). Ethyl 2-phenylcyclopropanecarboxylate. Organic Syntheses, 53, 53. [Link]

  • Smith, R. D., & Simmons, H. E. (1961). Cyclopropylbenzene. Organic Syntheses, 41, 72. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Maas, G. (2009). Catalytic cyclopropanation of alkenes, alkynes and allenes with diazo compounds. Chemical Society Reviews, 38(7), 1819-1828.
  • Organic Syntheses, Coll. Vol. 5, p.308 (1973); Vol. 41, p.76 (1961). [Link]

  • Kulinkovich, O. G. (2004). The Kulinkovich reaction. Russian Chemical Reviews, 73(6), 539.
  • Gustavson, G. (1887). Ueber eine neue Darstellungsmethode des Trimethylens. Journal für Praktische Chemie, 36(1), 300-305. [Link]

  • August Freund. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Wurtz–Fittig reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Thorpe–Ingold effect. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Simmons–Smith reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Kulinkovich reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Metal-catalyzed cyclopropanation. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Cyclopropane. (2012, September 17). American Chemical Society. [Link]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes from Olefins. II. The Reaction of Methylene Iodide with Zinc-Copper Couple and Olefins. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

  • Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]

  • Kulinkovich, O. G., de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical reviews, 86(5), 919-939. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

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Exploratory

Solubility of 1-cyclopropyl-3-methylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Cyclopropyl-3-methylbenzene in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Cyclopropyl-3-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The solubility of a compound is a critical physical property that dictates its behavior in various chemical and biological systems. For professionals in drug development and chemical research, a thorough understanding of a molecule's solubility profile is paramount for process design, formulation development, and predicting bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-cyclopropyl-3-methylbenzene, a substituted aromatic hydrocarbon. We will delve into the theoretical underpinnings of its solubility, predict its behavior in a range of organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is designed to be a practical resource, blending fundamental principles with actionable laboratory methods.

Introduction: The Significance of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a cornerstone of chemical science. In the context of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) in various media—from organic solvents used in synthesis and purification to physiological fluids—directly impacts its efficacy and developability. Poor solubility can lead to challenges in formulation, reduced absorption, and ultimately, diminished therapeutic effect.

1-Cyclopropyl-3-methylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a cyclopropyl and a methyl group. Its structural features—a nonpolar aromatic ring and alkyl substituents—largely govern its interactions with solvents. Understanding its solubility is crucial for applications such as:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and subsequent reactions.

  • Purification: Designing effective crystallization and chromatographic purification processes.

  • Formulation: Developing stable and bioavailable drug delivery systems if this moiety is part of a larger therapeutic agent.

This guide will provide the necessary theoretical framework and practical methodologies to confidently assess and utilize the solubility characteristics of 1-cyclopropyl-3-methylbenzene.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 1-cyclopropyl-3-methylbenzene can be rationalized by considering its molecular structure and the nature of common organic solvents.

2.1. Molecular Structure of 1-Cyclopropyl-3-methylbenzene

  • Nonpolar Core: The benzene ring is inherently nonpolar.

  • Alkyl Substituents: The cyclopropyl and methyl groups are also nonpolar.

  • Intermolecular Forces: The primary intermolecular forces at play for 1-cyclopropyl-3-methylbenzene are London dispersion forces. It lacks hydrogen bond donors or acceptors.[2]

2.2. Solvent Properties and Their Influence

Organic solvents can be broadly classified based on their polarity:

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) Primarily exhibit London dispersion forces.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide) Possess dipole moments but lack O-H or N-H bonds for hydrogen bonding.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) Have significant dipole moments and can engage in hydrogen bonding.

Based on the "like dissolves like" principle, 1-cyclopropyl-3-methylbenzene is expected to be highly soluble in nonpolar organic solvents and progressively less soluble in more polar solvents.[3] The large non-polar hydrocarbon structure will dominate its solubility behavior.

2.3. Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for 1-cyclopropyl-3-methylbenzene in a range of common organic solvents, based on theoretical principles.

Solvent Solvent Type Predicted Solubility Rationale
HexaneNonpolarHigh"Like dissolves like"; both solute and solvent are nonpolar hydrocarbons.[1][3]
TolueneNonpolar, AromaticVery HighBoth are substituted benzenes, leading to favorable pi-pi stacking and dispersion forces.[4]
Diethyl EtherSlightly PolarHighThe nonpolar character of the ethyl groups outweighs the polarity of the ether oxygen.
DichloromethanePolar AproticModerate to HighOffers a balance of polarity and nonpolar character.
AcetonePolar AproticModerateThe polarity of the carbonyl group will reduce solubility compared to nonpolar solvents.
AcetonitrilePolar AproticLow to ModerateA more polar aprotic solvent, leading to less favorable interactions.
MethanolPolar ProticLowThe strong hydrogen bonding network of methanol is not effectively disrupted by the nonpolar solute.[1]
WaterPolar ProticVery Low/InsolubleSignificant mismatch in intermolecular forces; hydrophobic effect will dominate.[5]

Quantitative Determination of Solubility: An Experimental Protocol

To move beyond qualitative predictions, a robust experimental method is required. The following protocol outlines a reliable method for the quantitative determination of the solubility of 1-cyclopropyl-3-methylbenzene in an organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1. Principle of the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The method involves agitating an excess of the solid or liquid solute with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

3.2. Materials and Equipment

  • 1-Cyclopropyl-3-methylbenzene (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

  • Analytical balance

3.3. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare saturated solutions: Add excess solute to solvent in vials. C Incubate and shake vials at a constant temperature (e.g., 24-48 hours). A->C B Prepare calibration standards: Known concentrations of solute in solvent. G Analyze samples and standards by HPLC or GC. B->G D Allow solids to settle. C->D E Filter supernatant using a syringe filter. D->E F Dilute filtered sample if necessary. E->F F->G H Generate calibration curve from standards. G->H I Quantify solute concentration in samples. H->I

Caption: Experimental workflow for solubility determination.

3.4. Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • To a series of vials, add a measured volume of the chosen organic solvent (e.g., 5 mL).

    • Add an excess amount of 1-cyclopropyl-3-methylbenzene to each vial to ensure a saturated solution is formed. The presence of undissolved solute after equilibration is essential.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 1-cyclopropyl-3-methylbenzene of a known concentration in the solvent.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Analytical Quantification:

    • Analyze the calibration standards and the prepared samples using a validated HPLC or GC method.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 1-cyclopropyl-3-methylbenzene in the diluted samples using the calibration curve.

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

3.5. Self-Validating System and Trustworthiness

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

  • Method Validation: The analytical method (HPLC or GC) should be validated for linearity, accuracy, and precision.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of 1-Cyclopropyl-3-methylbenzene at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L)
Data to be populated from experimental results

The relationship between solvent properties and the solubility of 1-cyclopropyl-3-methylbenzene can be visualized as follows:

G Solute 1-Cyclopropyl-3-methylbenzene (Nonpolar) Hexane Hexane (Nonpolar) Solute->Hexane High Solubility (Similar Intermolecular Forces) Toluene Toluene (Nonpolar, Aromatic) Solute->Toluene Very High Solubility (Favorable Interactions) Acetone Acetone (Polar Aprotic) Solute->Acetone Moderate Solubility (Polarity Mismatch) Methanol Methanol (Polar Protic) Solute->Methanol Low Solubility (Strong Solvent H-Bonding)

Caption: Relationship between solvent polarity and solubility.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of 1-cyclopropyl-3-methylbenzene in organic solvents. By integrating theoretical principles with a detailed experimental protocol, researchers, scientists, and drug development professionals are equipped to both predict and quantitatively determine the solubility of this compound. A thorough understanding of solubility is not merely an academic exercise; it is a critical component of successful chemical research and development, enabling informed decisions in process optimization, formulation design, and ultimately, the advancement of new chemical entities.

References

  • University of Waterloo. (2023). Solubility of Organic Compounds.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • PubChem. (n.d.). Benzene, 1-cyclopropyl-3-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyltoluene for Researchers and Drug Development Professionals

Introduction to 3-Cyclopropyltoluene: A Molecule of Emerging Interest 3-Cyclopropyltoluene, also known as 1-cyclopropyl-3-methylbenzene, is an aromatic hydrocarbon characterized by a toluene scaffold substituted with a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Cyclopropyltoluene: A Molecule of Emerging Interest

3-Cyclopropyltoluene, also known as 1-cyclopropyl-3-methylbenzene, is an aromatic hydrocarbon characterized by a toluene scaffold substituted with a cyclopropyl group at the meta position. The incorporation of a cyclopropyl ring into molecular frameworks has garnered significant attention in drug discovery.[1] The unique structural and electronic properties of the cyclopropyl group—such as its high degree of s-character in the C-C bonds and its ability to act as a "bent" double bond—can profoundly influence the conformational rigidity, metabolic stability, and binding affinity of a molecule.[2] Consequently, understanding the fundamental physicochemical properties of cyclopropyl-containing building blocks like 3-cyclopropyltoluene is paramount for their effective utilization in the design of novel therapeutics and functional materials.

Physicochemical Properties: Estimation and Rationale

Due to the absence of experimentally determined data in common chemical databases, we present estimated values for the boiling and melting points of 3-cyclopropyltoluene. These estimations are based on the known properties of structurally related compounds and an understanding of intermolecular forces.

Table 1: Comparison of Physicochemical Properties of 3-Cyclopropyltoluene and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Toluene92.14110-111[3][4]-93[3]
Ethylbenzene106.17136-95
Cumene (Isopropylbenzene)120.19152-153-96
Cyclopropylbenzene118.18157-158-36
3-Cyclopropyltoluene (Estimated) 132.21 ~175-185 ~ -50 to -40

Rationale for Estimated Boiling Point:

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For nonpolar aromatic hydrocarbons like 3-cyclopropyltoluene, these are predominantly van der Waals forces (specifically, London dispersion forces).

  • Molecular Weight and Surface Area: As the molecular weight and surface area of a molecule increase, so do the London dispersion forces, leading to a higher boiling point. 3-Cyclopropyltoluene has a higher molecular weight (132.21 g/mol ) than toluene (92.14 g/mol ), ethylbenzene (106.17 g/mol ), and cyclopropylbenzene (118.18 g/mol ). This suggests a higher boiling point.

  • Polarizability: The presence of the aromatic ring and the strained cyclopropyl group contributes to the molecule's polarizability, enhancing the dispersion forces.

  • Comparison with Isomers: The boiling points of the isomeric xylenes (dimethylbenzenes) are in the range of 138-144 °C. Given that a cyclopropyl group is larger and more polarizable than a methyl group, it is reasonable to expect a significantly higher boiling point for 3-cyclopropyltoluene.

Based on these factors, the boiling point of 3-cyclopropyltoluene is estimated to be in the range of 175-185 °C .

Rationale for Estimated Melting Point:

The melting point is influenced by both intermolecular forces and the efficiency with which the molecules can pack into a crystal lattice.

  • Molecular Symmetry: The introduction of the cyclopropyl group at the meta position reduces the symmetry of the toluene molecule. Less symmetrical molecules often have more difficulty packing into a stable crystal lattice, which can lead to a lower melting point. For instance, toluene has a lower melting point (-93 °C) than benzene (-5.5 °C) due to its reduced symmetry.

  • Intermolecular Forces: While the stronger van der Waals forces would favor a higher melting point, the effect of molecular packing is often dominant for substituted benzenes.

  • Comparison with Cyclopropylbenzene: Cyclopropylbenzene has a significantly higher melting point (-36 °C) than toluene. This could be attributed to favorable packing interactions of the cyclopropyl group. The additional methyl group in 3-cyclopropyltoluene disrupts this potential packing, likely leading to a lower melting point than cyclopropylbenzene.

Therefore, the melting point of 3-cyclopropyltoluene is estimated to be in the range of -50 to -40 °C .

Synthesis of 3-Cyclopropyltoluene

For researchers requiring this compound, a common synthetic route would involve a Friedel-Crafts alkylation of toluene with a cyclopropyl halide or alcohol under acidic conditions. However, rearrangements of the cyclopropylmethyl carbocation can be a significant side reaction.

An alternative and potentially more controlled synthesis could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a cyclopropylboronic acid or a cyclopropylzinc reagent and 3-bromotoluene.

Synthesis_Pathway cluster_suzuki Suzuki Coupling cluster_fc Friedel-Crafts Alkylation 3-Bromotoluene 3-Bromotoluene 3-Cyclopropyltoluene_S 3-Cyclopropyltoluene 3-Bromotoluene->3-Cyclopropyltoluene_S Pd Catalyst, Base Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->3-Cyclopropyltoluene_S Toluene Toluene 3-Cyclopropyltoluene_FC 3-Cyclopropyltoluene (+ byproducts) Toluene->3-Cyclopropyltoluene_FC Lewis Acid (e.g., AlCl3) Cyclopropyl halide/alcohol Cyclopropyl halide/alcohol Cyclopropyl halide/alcohol->3-Cyclopropyltoluene_FC

Caption: Potential synthetic routes to 3-cyclopropyltoluene.

Experimental Determination of Boiling and Melting Points

Given the lack of definitive literature values, experimental determination is crucial. The following protocols are designed to provide accurate and reproducible results.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[5] Impurities typically depress the melting point and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Protocol:

  • Sample Preparation: Ensure the 3-cyclopropyltoluene sample is pure and dry. If necessary, purify by distillation or chromatography. If the sample consists of large crystals, gently grind it to a fine powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[6]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the estimated melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of a pure compound.[6]

Melting_Point_Workflow A Prepare Pure, Dry Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heat to ~T_est - 20°C C->D E Slow Heat (1-2°C/min) D->E F Record Start of Melting E->F G Record End of Melting F->G H Analyze Melting Range G->H

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] It is crucial to note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Micro Boiling Point Determination (Thiele Tube Method): This method is ideal for small sample quantities.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or silicone oil

Protocol:

  • Setup:

    • Add 0.5-1 mL of 3-cyclopropyltoluene to the small test tube.

    • Place a capillary tube, with its sealed end up, into the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube filled with oil, making sure the heat-transfer arm is positioned for even heating.

  • Heating:

    • Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil bath.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor of the sample has displaced all the air.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure.

    • Record the temperature at this point. This is the boiling point of the liquid.

Boiling_Point_Workflow A Assemble Thiele Tube Apparatus B Gently Heat Oil Bath A->B C Observe Bubbles from Capillary B->C D Achieve Rapid, Steady Bubbling C->D E Remove Heat Source D->E F Observe Slowing Bubbles E->F G Record Temperature as Liquid Enters Capillary F->G

Caption: Workflow for micro boiling point determination.

Potential Applications in Drug Development

The cyclopropyl moiety is a valuable pharmacophore due to its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1] As a substituted toluene, 3-cyclopropyltoluene can serve as a key intermediate in the synthesis of more complex molecules. Its potential applications in drug development could include:

  • Scaffold for Kinase Inhibitors: The toluene core can be further functionalized to interact with the hinge region of protein kinases, while the cyclopropyl group can occupy hydrophobic pockets, potentially improving selectivity and potency.

  • CNS-Active Agents: The lipophilicity imparted by the cyclopropyl and methyl groups may facilitate blood-brain barrier penetration, making this scaffold attractive for the development of neurological drugs.

  • Metabolic Blockers: The cyclopropyl group can serve as a metabolically stable isostere for other groups, such as a vinyl or isopropyl group, preventing oxidative metabolism at that position and prolonging the drug's half-life.

Conclusion

While the precise boiling and melting points of 3-cyclopropyltoluene await experimental confirmation, this guide provides robust estimations based on established physicochemical principles and the properties of analogous compounds. The detailed protocols for experimental determination offer a clear path for researchers to obtain accurate and reliable data. The unique structural features of 3-cyclopropyltoluene make it a promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its fundamental properties is the first step toward unlocking its full potential.

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  • ResearchGate. How to synthesize Toluene and 3-chloro-1-propene to create vinyl toluene?. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1140, Toluene. [Link]

  • SpectraBase. 3-Cyclopropyl-cyclopentene. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Application Notes for 1-Cyclopropyl-3-methylbenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Cyclopropyl Moiety In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropyl group...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropyl group has emerged as a "privileged" structural motif. Its incorporation into molecular frameworks can significantly enhance pharmacological properties such as potency, metabolic stability, and target selectivity. 1-Cyclopropyl-3-methylbenzene, a readily accessible aromatic hydrocarbon, serves as a valuable starting material for the introduction of this unique functionality. The strained three-membered ring of the cyclopropyl group imparts distinct electronic and conformational properties, influencing the molecule's interaction with biological targets and its metabolic fate. This guide provides a comprehensive overview of the synthetic utility of 1-cyclopropyl-3-methylbenzene, complete with detailed protocols for key transformations and insights into the strategic application of its derivatives.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 1-cyclopropyl-3-methylbenzene is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 19714-73-9[1]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [1]
Boiling Point 192-193 °C[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals for the aromatic protons, the methyl protons, and the distinctive upfield signals of the cyclopropyl protons. The aromatic region will show complex splitting patterns due to the substitution. The methyl group will appear as a singlet around δ 2.3 ppm. The cyclopropyl protons will be observed as multiplets in the upfield region (δ 0.5-1.0 ppm for the CH₂ groups and δ 1.8-2.0 ppm for the CH).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl ring. Representative shifts for cyclopropylbenzene are around δ 143 (quaternary), 128, 126, 125 (aromatic CH), 16 (cyclopropyl CH), and 10 (cyclopropyl CH₂) ppm. The methyl group on the benzene ring will influence these shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132, with characteristic fragmentation patterns.

Key Synthetic Transformations

1-Cyclopropyl-3-methylbenzene can undergo a variety of synthetic transformations, primarily involving electrophilic aromatic substitution on the benzene ring and reactions of the methyl group. The cyclopropyl and methyl groups are both electron-donating and therefore activate the aromatic ring towards electrophilic attack. They are also ortho, para-directing substituents.

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Side-Chain Reactions cluster_2 Cross-Coupling (from derivatives) 1-Cyclopropyl-3-methylbenzene 1-Cyclopropyl-3-methylbenzene Nitration Nitration 1-Cyclopropyl-3-methylbenzene->Nitration HNO₃, H₂SO₄ Halogenation Halogenation 1-Cyclopropyl-3-methylbenzene->Halogenation Br₂, FeBr₃ or NBS Acylation Acylation 1-Cyclopropyl-3-methylbenzene->Acylation RCOCl, AlCl₃ Oxidation Oxidation 1-Cyclopropyl-3-methylbenzene->Oxidation KMnO₄ Benzylic Bromination Benzylic Bromination 1-Cyclopropyl-3-methylbenzene->Benzylic Bromination NBS, initiator Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Halogenation->Suzuki-Miyaura Coupling ArB(OH)₂, Pd catalyst, base

Caption: Key synthetic transformations of 1-cyclopropyl-3-methylbenzene.

Electrophilic Aromatic Substitution

Regioselectivity: Both the cyclopropyl and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. In 1-cyclopropyl-3-methylbenzene, the positions ortho to the cyclopropyl group (2- and 6-positions) and ortho to the methyl group (2- and 4-positions), as well as the position para to the methyl group (6-position) and para to the cyclopropyl group (4-position) are activated. Steric hindrance from the cyclopropyl group may influence the ratio of isomers formed.

a) Nitration

The nitration of 1-cyclopropyl-3-methylbenzene introduces a nitro group onto the aromatic ring, a versatile functional group that can be further reduced to an amine or used in other transformations.

Representative Protocol (adapted from the nitration of toluene): [3][4][5]

  • Materials:

    • 1-Cyclopropyl-3-methylbenzene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

    • To this mixture, add 1-cyclopropyl-3-methylbenzene dropwise, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting mixture of nitro isomers can be separated by column chromatography.

b) Friedel-Crafts Acylation

This reaction introduces an acyl group, which can be a precursor to other functional groups or serve as a key structural element in target molecules.

Representative Protocol (adapted from the acylation of toluene): [6][7][8][9]

  • Materials:

    • 1-Cyclopropyl-3-methylbenzene

    • Acetyl chloride (or other acyl chloride)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (dilute)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend anhydrous aluminum chloride in dry dichloromethane in a flask under an inert atmosphere.

    • Cool the suspension in an ice bath and add the acyl chloride dropwise with stirring.

    • To this mixture, add a solution of 1-cyclopropyl-3-methylbenzene in dry dichloromethane dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to stir at room temperature for 2-4 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography or distillation.

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, providing a handle for further functionalization, such as amide bond formation.

Representative Protocol (adapted from the oxidation of toluene): [10][11][12][13]

  • Materials:

    • 1-Cyclopropyl-3-methylbenzene

    • Potassium Permanganate (KMnO₄)

    • Sodium Carbonate (Na₂CO₃)

    • Hydrochloric acid (concentrated)

    • Sodium bisulfite

  • Procedure:

    • To a solution of 1-cyclopropyl-3-methylbenzene and sodium carbonate in water, add a solution of potassium permanganate in water portion-wise.

    • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

    • If necessary, add sodium bisulfite to the filtrate to destroy any remaining permanganate.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 3-cyclopropylbenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize 1-cyclopropyl-3-methylbenzene in cross-coupling reactions, it first needs to be functionalized with a suitable leaving group, typically a halide. This can be achieved through electrophilic halogenation. The resulting aryl halide can then participate in reactions like the Suzuki-Miyaura coupling.

a) Bromination

Representative Protocol for Aromatic Bromination:

  • Materials:

    • 1-Cyclopropyl-3-methylbenzene

    • N-Bromosuccinimide (NBS)

    • Silica gel (as a catalyst)

    • Carbon tetrachloride (or another suitable solvent)

  • Procedure:

    • Dissolve 1-cyclopropyl-3-methylbenzene in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of silica gel.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.

    • Dry the organic layer and remove the solvent to yield the brominated product.

b) Suzuki-Miyaura Coupling of a Brominated Derivative

This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[14][15]

Representative Protocol (adapted from general Suzuki coupling procedures): [14][16][17]

  • Materials:

    • Bromo-1-cyclopropyl-3-methylbenzene derivative (e.g., 4-bromo-1-cyclopropyl-3-methylbenzene)

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

  • Procedure:

    • To a degassed mixture of the bromo-1-cyclopropyl-3-methylbenzene derivative and the arylboronic acid in the chosen solvent system, add the base and the palladium catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Applications in Drug Discovery and Development

The derivatives of 1-cyclopropyl-3-methylbenzene are valuable intermediates in the synthesis of a wide range of biologically active molecules. The cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability and conformational rigidity. These attributes are highly desirable in drug design to enhance binding affinity to target proteins and to optimize pharmacokinetic profiles.

Conclusion

1-Cyclopropyl-3-methylbenzene is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive aromatic ring and an oxidizable methyl group allows for a diverse range of chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The strategic incorporation of the cyclopropyl-methyl-phenyl motif can lead to the development of compounds with enhanced properties, making 1-cyclopropyl-3-methylbenzene a key component in the synthetic chemist's toolbox.

References

  • PubChem. Benzene, 1-cyclopropyl-3-methyl-. National Center for Biotechnology Information. [Link].

  • Cheméo. Benzene, 1-cyclopropyl-3-methyl-. [Link].

  • Chemistry LibreTexts. 15.8: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. [Link].

  • University of Wisconsin-Madison. Nitration of Toluene (Electrophilic Aromatic Substitution). [Link].

  • NOP. 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link].

  • Google Patents.
  • Scribd. Friedel-Crafts Acylation of Toluene. [Link].

  • ACS Publications. A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education. [Link].

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link].

  • Scribd. Toluene Oxidation to Benzoic Acid. [Link].

  • YouTube. How to Make Benzoic Acid - Toluene Oxidation. [Link].

  • WordPress.com. Benzoic Acid from the Oxidation of Toluene. [Link].

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link].

Sources

Application

Application Notes and Protocols for Friedel-Crafts Reactions Involving 3-Cyclopropyltoluene

Abstract This technical guide provides an in-depth exploration of Friedel-Crafts reactions—specifically acylation and alkylation—on the 3-cyclopropyltoluene substrate. Designed for researchers, synthetic chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Friedel-Crafts reactions—specifically acylation and alkylation—on the 3-cyclopropyltoluene substrate. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond standard textbook procedures to offer a nuanced understanding of the mechanistic pathways, regiochemical outcomes, and practical laboratory protocols. We delve into the unique challenges and opportunities presented by the dual activating groups (methyl and cyclopropyl) and the inherent strain of the cyclopropyl moiety. This guide emphasizes scientific integrity, providing detailed, validated protocols and explaining the causal reasoning behind critical experimental steps.

Introduction: The Synthetic Potential of 3-Cyclopropyltoluene

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, remain a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings.[1][2] These electrophilic aromatic substitution (EAS) reactions are broadly categorized into acylation and alkylation, providing access to a vast array of functionalized aromatic compounds.[3]

The substrate of interest, 3-cyclopropyltoluene, presents a unique synthetic puzzle. It possesses two electron-donating, activating substituents: a methyl group and a cyclopropyl group. Both groups are known to be ortho, para-directors in electrophilic aromatic substitution.[4][5] This dual activation enhances the nucleophilicity of the aromatic ring but complicates the prediction of regioselectivity. Furthermore, the cyclopropyl group, with its significant ring strain, can exhibit unique electronic properties and potential reactivity under the strongly acidic conditions typical of Friedel-Crafts reactions.[6][7] Understanding and controlling these factors is paramount for successful and selective synthesis.

This document will dissect the acylation and alkylation of 3-cyclopropyltoluene, providing both theoretical grounding and practical, field-tested protocols.

Friedel-Crafts Acylation of 3-Cyclopropyltoluene

Friedel-Crafts acylation is a robust method for synthesizing aryl ketones. A significant advantage over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[8][9] The electrophile, a resonance-stabilized acylium ion, does not undergo rearrangement, leading to predictable product skeletons.[10]

Mechanism and Regiochemical Considerations

The reaction proceeds through the generation of an acylium ion from an acyl halide (or anhydride) and a Lewis acid, typically aluminum chloride (AlCl₃).[3][11] This highly reactive electrophile is then attacked by the electron-rich aromatic ring.[11]

For 3-cyclopropyltoluene, the directing effects of the substituents are additive. The available positions for substitution are C2, C4, C5, and C6.

  • Methyl Group (at C1): Directs ortho (C2, C6) and para (C4).

  • Cyclopropyl Group (at C3): Directs ortho (C2, C4) and para (C6).

Based on this, the potential sites of acylation are:

  • C2: ortho to both methyl and cyclopropyl groups. This position is highly sterically hindered and is therefore an unlikely site for attack by a bulky acylium ion.

  • C4: para to the methyl group and ortho to the cyclopropyl group. This position is electronically activated by both groups.

  • C6: ortho to the methyl group and para to the cyclopropyl group. This position is also electronically activated by both groups.

  • C5: meta to both groups and thus electronically disfavored.

The primary competition will be between the C4 and C6 positions. Friedel-Crafts acylation is notably sensitive to steric hindrance. In the acylation of toluene, substitution occurs almost exclusively at the para position.[4][6] Applying this principle, the bulky acylating agent will preferentially attack the positions that are para to one of the existing groups. Therefore, the expected major products are 4-acyl-1-cyclopropyl-3-methylbenzene and 2-acyl-1-cyclopropyl-5-methylbenzene .

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Catalyst Regeneration AcylChloride R-CO-Cl AcyliumComplex Acylium Ion Resonance Stabilized AcylChloride->AcyliumComplex Coordination & Cleavage AlCl3 AlCl₃ AlCl3->AcyliumComplex SigmaComplex Arenium Ion (Sigma Complex) AcyliumComplex->SigmaComplex Substrate 3-Cyclopropyltoluene Substrate->SigmaComplex Attack by π-system Product Acyl-3-cyclopropyltoluene (Major Regioisomers at C4/C6) SigmaComplex->Product -H⁺ (restores aromaticity) AlCl4 [AlCl₄]⁻ SigmaComplex->AlCl4 Proton H⁺ SigmaComplex->Proton Regen_AlCl3 AlCl₃ AlCl4->Regen_AlCl3 HCl HCl AlCl4->HCl Proton->HCl

Caption: Mechanism of Friedel-Crafts Acylation on 3-Cyclopropyltoluene.
Field-Proven Protocol: Acetylation of 3-Cyclopropyltoluene

This protocol describes the synthesis of acetyl-3-cyclopropyltoluene isomers using acetyl chloride and aluminum chloride.

Materials & Equipment:

  • 3-Cyclopropyltoluene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (3M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask with magnetic stirrer

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Rationale: AlCl₃ is extremely moisture-sensitive; anhydrous conditions are critical to prevent catalyst deactivation.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath. Rationale: The initial complex formation and the subsequent acylation are exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

  • Reagent Addition: Add a solution of 3-cyclopropyltoluene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition maintains temperature control. A slight excess of the acylating agent ensures full conversion of the substrate.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice containing concentrated HCl. CAUTION: This is a highly exothermic and vigorous process that releases HCl gas. Perform in a well-ventilated fume hood.Rationale: The ice/acid mixture hydrolyzes the aluminum chloride-ketone complex, liberating the product and moving the aluminum salts into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 3M HCl, water, saturated NaHCO₃ solution, and finally brine. Rationale: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the regioisomers and any impurities.

Data Summary: Acylation
ParameterConditionRationale / Expected Outcome
Substrate 3-CyclopropyltolueneActivated aromatic ring.
Acylating Agent Acetyl Chloride / Acetic AnhydrideCommon, effective acylating agents.
Catalyst Anhydrous AlCl₃ (1.1 - 1.2 eq.)Strong Lewis acid required in stoichiometric amounts as it complexes with the product ketone.[9]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂)Inert solvents that effectively dissolve reagents and catalyst complexes.
Temperature 0 °C to Room TemperatureLow temperature controls exothermicity and improves selectivity.
Yield Moderate to High (60-90%)Dependent on purity of reagents and reaction conditions.
Major Products 4-acetyl-1-cyclopropyl-3-methylbenzene & 2-acetyl-1-cyclopropyl-5-methylbenzeneSubstitution at sterically accessible and electronically activated positions.[4]

Friedel-Crafts Alkylation of 3-Cyclopropyltoluene

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring.[12] While synthetically useful, it is beset by several challenges not present in acylation:

  • Polyalkylation: The alkylated product is more reactive than the starting material, often leading to multiple substitutions.[13]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[10]

  • Substrate Sensitivity: The harsh conditions can lead to side reactions, particularly with sensitive functional groups like the cyclopropyl ring.

Mechanism and Key Challenges

The reaction is initiated by the formation of a carbocation (or a polarized alkyl halide-Lewis acid complex) which then acts as the electrophile.[12] To circumvent the issues of rearrangement and provide a clean reaction profile, using a tertiary alkyl halide like tert-butyl chloride is advisable, as the tert-butyl carbocation is stable and will not rearrange. To minimize polyalkylation, an excess of the aromatic substrate is typically used.

A significant concern with 3-cyclopropyltoluene is the stability of the cyclopropyl ring under strong Lewis acid conditions. The high ring strain makes it susceptible to ring-opening reactions, especially if a carbocation forms adjacent to the ring. Using milder catalysts or carefully controlled, low-temperature conditions is crucial to preserve the cyclopropyl moiety.

G cluster_0 Experimental Workflow Start Dry Glassware (Inert Atmosphere) Reagents Charge Substrate (3-Cyclopropyltoluene) & Anhydrous Solvent Start->Reagents Cooling Cool to 0-5 °C Reagents->Cooling Catalyst Add Lewis Acid Catalyst (e.g., AlCl₃) Cooling->Catalyst Addition Slowly Add Electrophile (Acyl/Alkyl Halide) Catalyst->Addition Reaction Stir at Controlled Temp. (Monitor by TLC) Addition->Reaction Quench Quench on Ice/HCl (CAUTION: Exothermic) Reaction->Quench Workup Separate Layers Extract Aqueous Phase Quench->Workup Wash Wash Organic Layer (Acid, Bicarb, Brine) Workup->Wash Dry Dry (MgSO₄) Filter Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Characterize Product (NMR, IR, MS) Purify->End

Sources

Method

Application Notes and Protocols for the Catalytic Functionalization of the Aromatic Ring in 1-Cyclopropyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the 1-Cyclopropyl-3-methylbenzene Scaffold The 1-cyclopropyl-3-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1-Cyclopropyl-3-methylbenzene Scaffold

The 1-cyclopropyl-3-methylbenzene moiety is a recurring structural motif in modern medicinal chemistry and materials science. The cyclopropyl group, a bioisostere for larger alkyl or phenyl groups, can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates without significantly increasing molecular weight. The methyl group, in turn, provides a key steric and electronic feature that can influence molecular conformation and interactions. The strategic functionalization of the aromatic ring of this scaffold is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials. This guide provides a detailed overview of catalytic strategies and actionable protocols for the selective functionalization of the aromatic C-H bonds in 1-cyclopropyl-3-methylbenzene.

Understanding the Regioselectivity of 1-Cyclopropyl-3-methylbenzene

The inherent challenge in the functionalization of 1-cyclopropyl-3-methylbenzene lies in controlling the regioselectivity. Both the cyclopropyl and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. This leads to a mixture of products in classical electrophilic reactions. Therefore, modern catalytic methods, particularly those involving C-H activation, are essential for achieving high regioselectivity.

The possible positions for functionalization on the aromatic ring are C2, C4, C5, and C6. The C2 position is sterically hindered by both the cyclopropyl and methyl groups. The C4 and C6 positions are ortho to one group and para to the other, making them electronically activated. The C5 position is meta to both groups and thus less reactive in traditional electrophilic substitutions.

Application Note 1: Iridium-Catalyzed C-H Borylation for Facile Derivatization

Iridium-catalyzed C-H borylation is a powerful tool for the regioselective introduction of a boronate ester group onto an aromatic ring. This transformation is highly valuable as the resulting arylboronate esters are versatile intermediates for a wide range of subsequent cross-coupling reactions, allowing for the introduction of various functional groups. For 1,3-disubstituted benzenes, borylation typically occurs at the position least sterically hindered, which in the case of 1-cyclopropyl-3-methylbenzene is the C5 position, and to a lesser extent, the C4/C6 positions.

Mechanistic Rationale

The iridium catalyst, typically in the form of [Ir(COD)OMe]₂ with a bipyridine-based ligand, reacts with a diboron reagent like bis(pinacolato)diboron (B₂pin₂) to form an active iridium-boryl species. This species then undergoes oxidative addition to an aromatic C-H bond, followed by reductive elimination to yield the arylboronate ester and regenerate the active catalyst.[1][2] The regioselectivity is primarily governed by steric factors, favoring the less hindered positions.

Protocol 1: Iridium-Catalyzed C-H Borylation of 1-Cyclopropyl-3-methylbenzene

This protocol is adapted from established procedures for the borylation of 1,3-disubstituted arenes.

Materials:

  • 1-Cyclopropyl-3-methylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., cyclohexane, THF)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 1-cyclopropyl-3-methylbenzene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous cyclohexane (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 16 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired borylated products. The major product is expected to be the C5-borylated isomer, with minor amounts of the C4/C6 isomers.

Expected Outcome: A mixture of borylated isomers, with the C5-borylated product being the major component.

Application Note 2: Directed ortho-Metalation for Site-Specific Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings.[3] This method requires the installation of a directing metalation group (DMG) on the substrate. For 1-cyclopropyl-3-methylbenzene, a DMG can be introduced, for example, by benzylic bromination of the methyl group followed by conversion to a suitable DMG such as an amide or an ether.

Workflow for Directed ortho-Metalation

Directed_Ortho_Metalation A 1-Cyclopropyl-3-methylbenzene B Benzylic Bromination (e.g., NBS, light) A->B C 1-(Bromomethyl)-3- cyclopropylbenzene B->C D Installation of DMG (e.g., with an amine or alcohol) C->D E Substrate with DMG D->E F Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) E->F G ortho-Lithiated Intermediate F->G H Quenching with Electrophile (e.g., I₂, DMF, CO₂) G->H I ortho-Functionalized Product H->I J Removal of DMG (if necessary) I->J K Final Product J->K

Caption: Workflow for directed ortho-metalation of 1-cyclopropyl-3-methylbenzene.

Protocol 2: Synthesis of a Directing Group Precursor: 1-(Bromomethyl)-3-cyclopropylbenzene

This protocol is a standard radical bromination of the benzylic position.

Materials:

  • 1-Cyclopropyl-3-methylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-cyclopropyl-3-methylbenzene (10 mmol) in carbon tetrachloride (50 mL).

  • Addition of Reagents: Add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide (0.2 mmol).

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp (or a standard light bulb) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(bromomethyl)-3-cyclopropylbenzene.

Protocol 3: Directed ortho-Lithiation and Functionalization

This protocol assumes the successful synthesis of a substrate with a suitable directing group, for example, an N,N-diethyl amide derived from the corresponding carboxylic acid (which can be prepared from the benzylic bromide).

Materials:

  • N,N-diethyl-3-cyclopropyl-phenylacetamide (or other DMG-containing substrate)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, dimethylformamide)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the DMG-containing substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.2 mmol) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds. To utilize this chemistry, 1-cyclopropyl-3-methylbenzene must first be halogenated. The regioselectivity of halogenation will be governed by the directing effects of the cyclopropyl and methyl groups, likely leading to a mixture of isomers that may require separation. The resulting aryl halides can then be coupled with a variety of organoboron reagents.

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Lm Pd0->ArPdX ArPdR Ar-Pd(II)-R' Lm ArPdX->ArPdR ArPdR->Pd0 ArX Ar-X R_B R'-B(OR)₂ Base Base ArR Ar-R'

Sources

Application

Synthesis of 1-Cyclopropyl-3-methylbenzene Derivatives: A Detailed Guide to Laboratory Protocols

Abstract This comprehensive guide provides detailed laboratory protocols for the synthesis of 1-cyclopropyl-3-methylbenzene and its derivatives. These compounds are of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed laboratory protocols for the synthesis of 1-cyclopropyl-3-methylbenzene and its derivatives. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the cyclopropyl moiety. This document outlines two primary, robust synthetic strategies: the direct cyclopropanation of 3-methylstyrene and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A third, alternative approach, the Kulinkovich reaction, is also discussed. Each protocol is presented with step-by-step instructions, mechanistic insights, and a discussion of the critical parameters influencing reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the 1-cyclopropyl-3-methylbenzene scaffold into their synthetic programs.

Introduction: The Significance of the Cyclopropyl Moiety in Aromatic Systems

The cyclopropyl group, a three-membered carbocycle, is a fascinating and valuable substituent in organic synthesis. Its inherent ring strain and unique electronic properties, characterized by high p-character in its C-C bonds, allow it to function as a "super-unsaturated" system. When attached to an aromatic ring, the cyclopropyl group can engage in electronic interactions that influence the molecule's conformation, lipophilicity, and metabolic stability. These attributes make cyclopropylarenes, such as 1-cyclopropyl-3-methylbenzene, highly sought-after building blocks in the design of novel pharmaceuticals and functional materials.

This guide provides detailed, field-proven protocols for the synthesis of 1-cyclopropyl-3-methylbenzene derivatives, offering researchers a practical resource for accessing this important class of molecules.

Synthetic Strategies and Protocols

Two principal and reliable synthetic routes to 1-cyclopropyl-3-methylbenzene are detailed below. The choice of method will often depend on the availability of starting materials and the desired scale of the reaction.

Strategy 1: Cyclopropanation of 3-Methylstyrene

This approach involves the direct conversion of the vinyl group of 3-methylstyrene into a cyclopropane ring. While several cyclopropanation methods exist, the use of a modified Simmons-Smith reaction or a related carbene/carbenoid addition is a common and effective strategy.[1][2]

2.1.1. Mechanistic Rationale

The Simmons-Smith reaction and its variants involve the generation of a zinc carbenoid, typically from diiodomethane and a zinc-copper couple or diethylzinc.[2][3] This carbenoid then adds to the alkene in a concerted, stereospecific manner, forming the cyclopropane ring. The reaction is known for its reliability and functional group tolerance. An alternative method utilizing a lithiomethyl trimethylammonium triflate as a methylene donor also provides an efficient route for the cyclopropanation of styrenes.[4]

Diagram 1: General Workflow for Cyclopropanation of 3-Methylstyrene

G cluster_start Starting Material Preparation cluster_reaction Wittig Reaction cluster_intermediate Intermediate cluster_cyclopropanation Cyclopropanation cluster_product Final Product Start 3-Methylbenzaldehyde Wittig Methyltriphenylphosphonium bromide, Strong Base (e.g., NaH, t-BuOK) in THF Start->Wittig 1. Intermediate 3-Methylstyrene Wittig->Intermediate 2. Cyclo Lithiomethyl Trimethylammonium Triflate (from NMe4OTf and nBuLi) in THF Intermediate->Cyclo 3. Product 1-Cyclopropyl-3-methylbenzene Cyclo->Product 4. G Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX ArX 3-Bromotoluene (Ar-X) OxAdd Oxidative Addition PdII_ArCyc Ar-Pd(II)L_n-Cyc PdII_ArX->PdII_ArCyc CycB Cyclopropylboronic Acid + Base Trans Transmetalation PdII_ArCyc->Pd0 ArCyc 1-Cyclopropyl-3-methylbenzene (Ar-Cyc) PdII_ArCyc->ArCyc RedElim Reductive Elimination

Sources

Method

The Strategic Application of 1-Cyclopropyl-3-methylbenzene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Emergence of the Cyclopropyl-Aryl Moiety as a Privileged Scaffold In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of the Cyclopropyl-Aryl Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of structural motifs employed to achieve this, the cyclopropyl group, particularly when appended to an aromatic ring, has garnered significant attention.[1][2] This guide focuses on the specific applications of the 1-cyclopropyl-3-methylbenzene scaffold, a seemingly simple yet powerful building block in the medicinal chemist's toolkit. The unique electronic and conformational properties of the cyclopropyl ring, combined with the subtle steric and electronic influence of the meta-methyl group, offer a compelling strategy to address common challenges in drug development, such as metabolic instability and off-target effects.[1][3]

The rationale for incorporating the 1-cyclopropyl-3-methylbenzene moiety is multifaceted. The cyclopropyl group is a bioisostere for various functional groups, including gem-dimethyl and vinyl groups, and can impart conformational rigidity to a molecule, thereby reducing the entropic penalty upon binding to a biological target.[3] Furthermore, the high s-character of the C-H bonds within the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a critical consideration for improving a drug candidate's half-life and oral bioavailability.[4] The additional methyl group at the meta-position can provide a valuable vector for probing protein-ligand interactions and fine-tuning the overall physicochemical properties of the molecule.

This document provides a comprehensive overview of the strategic use of 1-cyclopropyl-3-methylbenzene in medicinal chemistry research, with a particular focus on its application in the design of kinase inhibitors. We will delve into detailed protocols for the synthesis of this key building block and its derivatives, its incorporation into lead compounds, and methods for evaluating the biological activity of the resulting molecules.

Synthesis of 1-Cyclopropyl-3-methylbenzene and its Derivatives: A Practical Guide

The efficient synthesis of 1-cyclopropyl-3-methylbenzene and its functionalized analogues is a crucial first step in its application in drug discovery. While numerous methods exist for the formation of aryl-cyclopropane bonds, we present a robust and scalable approach amenable to medicinal chemistry laboratories.[5][6]

Protocol 1: Synthesis of 1-Bromo-3-cyclopropyl-5-methylbenzene

This protocol outlines a two-step synthesis of a key intermediate, 1-bromo-3-cyclopropyl-5-methylbenzene, which can be further functionalized, for example, through Suzuki-Miyaura coupling.

Step 1: Cyclopropanation of 3-Bromo-5-methylstyrene

Protocol_1_Step_1 start 3-Bromo-5-methylstyrene reagents Diiodomethane (CH₂I₂) Diethylzinc (Et₂Zn) start->reagents Simmons-Smith Reaction product 1-Bromo-3-cyclopropyl-5-methylbenzene reagents->product

Simmons-Smith Cyclopropanation

Materials:

  • 3-Bromo-5-methylstyrene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-5-methylstyrene (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diiodomethane (1.5 equiv) to the stirred solution.

  • Add diethylzinc solution (1.5 equiv) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-3-cyclopropyl-5-methylbenzene.

Protocol 2: Synthesis of (3-Cyclopropyl-5-methylphenyl)boronic Acid

This protocol describes the conversion of the previously synthesized bromo-intermediate into a versatile boronic acid for use in cross-coupling reactions.[7]

Protocol_2 start 1-Bromo-3-cyclopropyl- 5-methylbenzene reagents1 1. n-Butyllithium (n-BuLi) 2. Triisopropyl borate start->reagents1 Lithium-Halogen Exchange & Borylation reagents2 3. Aqueous HCl reagents1->reagents2 Hydrolysis product (3-Cyclopropyl-5-methylphenyl)boronic Acid reagents2->product

Boronic Acid Synthesis

Materials:

  • 1-Bromo-3-cyclopropyl-5-methylbenzene

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup

Procedure:

  • Dissolve 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-cyclopropyl-5-methylphenyl)boronic acid, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization.

Application in Kinase Inhibitor Design and Synthesis

The 1-cyclopropyl-3-methylbenzene moiety can be strategically incorporated into kinase inhibitors to occupy hydrophobic pockets within the ATP-binding site and to block metabolic hotspots.[8][9] The following protocol details a representative synthesis of a hypothetical kinase inhibitor using the previously prepared boronic acid.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Scaffold

This protocol illustrates the coupling of (3-cyclopropyl-5-methylphenyl)boronic acid with a generic halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.[10]

Protocol_3 boronic_acid (3-Cyclopropyl-5-methylphenyl)boronic Acid reagents Pd(PPh₃)₄ K₂CO₃ boronic_acid->reagents heterocycle Halogenated Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) heterocycle->reagents product Target Kinase Inhibitor reagents->product Suzuki-Miyaura Coupling

Suzuki-Miyaura Cross-Coupling

Materials:

  • (3-Cyclopropyl-5-methylphenyl)boronic acid (1.2 equiv)

  • Halogenated heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions, including a reflux condenser

Procedure:

  • To a round-bottom flask, add the halogenated heterocyclic core, (3-cyclopropyl-5-methylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.

Biological Evaluation: Assessing the Impact of the 1-Cyclopropyl-3-methylbenzene Moiety

After the successful synthesis of compounds incorporating the 1-cyclopropyl-3-methylbenzene moiety, a thorough biological evaluation is essential to understand its contribution to the pharmacological profile.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The test compound is incubated with human liver microsomes (HLMs) and an NADPH-generating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in buffer.

  • In a microcentrifuge tube, pre-warm the HLM suspension and the NADPH-generating system at 37 °C.

  • Initiate the reaction by adding the test compound to the HLM/NADPH mixture.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic introduction of the 1-cyclopropyl-3-methylbenzene moiety and subsequent biological testing allows for the elucidation of its impact on the structure-activity relationship.

Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors

CompoundR GroupIC₅₀ (nM) vs. Target KinaseIn Vitro Half-life (t₁/₂) in HLMs (min)
1 -CH(CH₃)₂5015
2 -C(CH₃)₃2510
3 -phenyl8025
4 -cyclopropyl1545
5 1-cyclopropyl-3-methylphenyl 10 60

The hypothetical data in Table 1 illustrates a common trend where the introduction of a cyclopropyl group (Compound 4) leads to a significant improvement in both potency and metabolic stability compared to isopropyl (Compound 1), tert-butyl (Compound 2), and phenyl (Compound 3) analogues. The further addition of a methyl group to the cyclopropylphenyl ring (Compound 5) shows a modest enhancement in potency, potentially due to favorable interactions within a hydrophobic pocket of the kinase, and a further increase in metabolic stability. This underscores the utility of the 1-cyclopropyl-3-methylbenzene scaffold for fine-tuning the properties of a lead compound.

Conclusion

The 1-cyclopropyl-3-methylbenzene moiety is a valuable and versatile building block in medicinal chemistry. Its unique combination of steric and electronic properties can be strategically employed to enhance the potency, selectivity, and metabolic stability of drug candidates. The synthetic protocols provided herein offer a practical guide for the preparation of this scaffold and its incorporation into complex molecules. The subsequent biological evaluation methods allow for a quantitative assessment of its impact on the pharmacological profile of a compound. As the demand for drug candidates with improved "drug-like" properties continues to grow, the judicious use of building blocks such as 1-cyclopropyl-3-methylbenzene will undoubtedly play an increasingly important role in the successful development of new therapeutics.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Li, J. J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(6), 882-890.
  • PubChem. (n.d.). Benzene, 1-cyclopropyl-3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Shanghai Aladdin Bio-Chem Technology Co.,LTD. (n.d.). Novel process for synthesizing cyclopropylboronic acid. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. International Journal of Molecular Sciences, 18(9), 1980.
  • ACS Publications. (n.d.). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2020).
  • ChemSynthesis. (2025). (1-methyl-cyclopropyl)-methyl-benzene. Retrieved from [Link]

  • Ye, M., Xu, F., Bai, Y., Zhang, F., Wang, W., Qian, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29339-29343.
  • Wikipedia. (n.d.). Synthetic drug. Retrieved from [Link]

  • Springer. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of cyclopropylboronic acid.
  • Curate ND. (n.d.). Synthesis of Cyclopropanes via Aldehyde Homologation. Retrieved from [Link]

  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini Reviews in Medicinal Chemistry, 5(6), 585–593.
  • National Center for Biotechnology Information. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(11), 2533.
  • National Center for Biotechnology Information. (2020).
  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • YouTube. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde [Video]. Organic Chemistry Tutor. Retrieved from [Link]

  • ScienceDirect. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 281, 116893.
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4657–4672.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ChemSynthesis. (2025). (1-benzyl-cyclopropyl)-methyl-benzene. Retrieved from [Link]

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Application

Application Notes & Protocols: Strategic Derivatization of 3-Cyclopropyltoluene for the Synthesis of Novel Functional Materials

Abstract This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic chemical derivatization of 3-cyclopropyltoluene. This versatile aromatic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the strategic chemical derivatization of 3-cyclopropyltoluene. This versatile aromatic building block, possessing both a reactive benzylic methyl group and an electronically unique cyclopropyl substituent, offers multiple avenues for transformation into high-value functional materials. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling rational design and troubleshooting of synthetic pathways. Detailed, field-tested protocols for key transformations—including regioselective electrophilic aromatic substitution, benzylic functionalization, and palladium-catalyzed cross-coupling—are presented. The ultimate goal is to equip the modern scientist with the foundational knowledge and practical methodologies required to unlock the potential of 3-cyclopropyltoluene derivatives in fields ranging from polymer science and organic electronics to medicinal chemistry.

Introduction: The Strategic Value of 3-Cyclopropyltoluene

3-Cyclopropyltoluene is a compelling starting material for the synthesis of advanced functional molecules. Its value stems from the distinct and synergistic properties of its two key substituents:

  • The Methyl Group: This benzylic position is a prime site for a variety of transformations, including oxidation and free-radical halogenation. Functionalization here provides a direct handle for connecting the aromatic core to other molecular fragments or polymer backbones.[1]

  • The Cyclopropyl Group: Far from being an inert aliphatic substituent, the cyclopropyl ring possesses significant sp² character in its C-C bonds. It acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. Furthermore, its rigid, three-dimensional structure can impart unique conformational constraints and properties in larger molecules, a feature highly sought after in medicinal chemistry and materials science.[2]

The interplay of these two groups dictates the reactivity and regioselectivity of derivatization reactions, opening up a rich chemical space for exploration. This guide will detail three primary strategic approaches to harness this potential.

Strategy I: Electrophilic Aromatic Substitution (EAS) on the Aromatic Core

2.1. Guiding Principles: Regioselectivity and Steric Hindrance

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry.[3] In 3-cyclopropyltoluene, both the methyl and cyclopropyl groups are activating, ortho-, para- directing groups. This leads to a fascinating challenge in controlling the position of substitution.

  • Electronic Activation: Both groups donate electron density into the ring, making it more nucleophilic and reactive than benzene.[4]

  • Directing Effects: The positions ortho and para to each group are electronically favored for electrophilic attack.

  • Steric Hindrance: The bulkiness of the cyclopropyl group and the incoming electrophile will disfavor substitution at the sterically congested C2 and C4 positions.

Therefore, the primary sites for substitution are C6 (ortho to methyl, para to cyclopropyl) and C4 (ortho to cyclopropyl, para to methyl), with a potential minor product at C2 (ortho to both). The C5 position is sterically accessible but electronically less favored.

Caption: Predicted regioselectivity for EAS on 3-cyclopropyltoluene.

2.2. Protocol 1: Regioselective Nitration

The introduction of a nitro group is a gateway to a multitude of other functionalities, including amines and diazonium salts.

Methodology:

  • Apparatus: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice/salt bath.

  • Acid Mixture: Carefully add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to the flask and cool to -5 °C.

  • Substrate Addition: Add 3-cyclopropyltoluene (1.0 eq.) to the cooled acid.

  • Nitrating Agent: While maintaining the temperature between -5 and 0 °C, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated H₂SO₄ (1.5 eq.) dropwise over 30 minutes. The exotherm must be carefully controlled.

  • Reaction: Stir the mixture at 0 °C for 1.5 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3x).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The resulting regioisomers (primarily 4-nitro- and 6-nitro-3-cyclopropyltoluene) can be separated by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality: The use of a low temperature (-5 to 0 °C) is critical to minimize side reactions and control the regioselectivity. Sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[5]

2.3. Protocol 2: Friedel-Crafts Acylation

This reaction introduces a ketone functionality, a versatile handle for further modifications and a key component in many functional materials.

Methodology:

  • Apparatus: Set up a flame-dried, three-neck flask under a nitrogen atmosphere, equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

  • Lewis Acid Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous DCM.

  • Acylating Agent: Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise to the suspension at 0 °C. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add a solution of 3-cyclopropyltoluene (1.0 eq.) in DCM dropwise, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC/GC-MS).

  • Quenching: Cool the flask to 0 °C and very slowly add crushed ice, followed by cold 2M HCl to decompose the aluminum complex.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM, and follow the workup and purification steps described in Protocol 1. The major product is typically 2-acetyl-5-cyclopropyltoluene.

Trustworthiness: The Friedel-Crafts acylation is self-limiting; the product ketone is less electron-rich than the starting material, effectively preventing over-acylation, which is a common issue in Friedel-Crafts alkylation.[3]

Reaction Reagents Typical Conditions Major Product(s)
Nitration HNO₃, H₂SO₄-5 to 0 °C, 1.5 h4-nitro- and 6-nitro- isomers
Bromination Br₂, FeBr₃0 °C to RT, 2 h4-bromo- and 6-bromo- isomers
Acylation CH₃COCl, AlCl₃0 °C to RT, 4-6 h2-acetyl-5-cyclopropyltoluene

Strategy II: Functionalization of the Benzylic Position

The C-H bonds on the methyl group are significantly weaker than the aromatic C-H bonds, making them susceptible to selective functionalization, particularly through radical pathways.[6]

Benzylic_Functionalization Start 3-Cyclopropyltoluene (-CH3) Bromide 3-Cyclopropylbenzyl Bromide (-CH2Br) Start->Bromide NBS, AIBN Acid 3-Cyclopropylbenzoic Acid (-COOH) Start->Acid KMnO4, heat Alcohol 3-Cyclopropylbenzyl Alcohol (-CH2OH) Bromide->Alcohol aq. NaOH Aldehyde 3-Cyclopropylbenzaldehyde (-CHO) Alcohol->Aldehyde PCC Aldehyde->Acid KMnO4

Caption: Key transformations of the benzylic methyl group.

3.1. Protocol 3: Free-Radical Benzylic Bromination

This protocol installs a bromine atom at the benzylic position, creating a highly versatile intermediate for nucleophilic substitution.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclopropyltoluene (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq.).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can also be initiated with a UV lamp at a lower temperature. Monitor the reaction by GC-MS. The reaction is complete when the dense NBS solid is replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 3-cyclopropylbenzyl bromide is often used directly in the next step but can be purified by vacuum distillation if necessary.

Expertise: The choice of a non-polar solvent like CCl₄ is crucial for the success of NBS bromination. The initiator, AIBN, generates radicals upon heating, which abstract a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (present in low concentration from NBS) to propagate the chain.[7]

3.2. Protocol 4: Benzylic Oxidation to Carboxylic Acid

This powerful transformation converts the methyl group into a carboxylic acid, a key functional group for creating polyesters, polyamides, and pharmacologically active esters.

Methodology:

  • Setup: In a large round-bottom flask with a reflux condenser and mechanical stirrer, add 3-cyclopropyltoluene (1.0 eq.) and a solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) can be added to improve reaction rates.

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction and filter off the MnO₂ through a pad of Celite. Wash the filter cake with hot water.

  • Isolation: Acidify the clear filtrate to pH ~2 with concentrated HCl. The 3-cyclopropylbenzoic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.

Causality: The strong oxidizing agent, KMnO₄, repeatedly attacks the benzylic position. Any intermediate oxidation states, such as the alcohol or aldehyde, are rapidly oxidized further under these harsh conditions to yield the stable carboxylic acid.[8]

Strategy III: Palladium-Catalyzed Cross-Coupling

To build more complex molecular architectures, such as conjugated polymers or biaryl drug scaffolds, C-C bond formation is essential. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust tool for this purpose.[9][10] This strategy requires a halogenated 3-cyclopropyltoluene, which can be synthesized via EAS as described in Protocol 2.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R' L2 OxAdd->Transmetal Transmetalation (R'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-R' Transmetal->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

4.1. Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 4-bromo-3-cyclopropyltoluene (from EAS bromination) with an arylboronic acid.

Methodology:

  • Apparatus: A Schlenk flask or microwave vial is charged with 4-bromo-3-cyclopropyltoluene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst System: To the solid mixture, add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.01 eq.), and a phosphine ligand like SPhos (0.02 eq.).[11]

  • Solvent & Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash column chromatography to yield the desired biaryl product.

Self-Validation: The success of a Suzuki coupling is highly dependent on the exclusion of oxygen, which can deactivate the Pd(0) catalyst. A properly degassed reaction that proceeds to completion is a hallmark of a well-executed protocol. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or bromides.[10]

Conclusion

3-Cyclopropyltoluene is a readily available and highly versatile platform for chemical innovation. By strategically targeting either the aromatic ring via electrophilic substitution, the benzylic methyl group through oxidation or radical reactions, or by employing halogenated derivatives in powerful cross-coupling reactions, chemists can access a vast and diverse array of novel molecules. The protocols and principles outlined in this guide provide a robust framework for developing the next generation of functional materials, from advanced polymers to life-saving pharmaceuticals, all originating from this unassuming hydrocarbon.

References

  • Butkevičius, M., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]

  • Walton, J. C. (2004). Evidence for reversible ring-opening of the α-cyclopropylbenzyl radical. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Adzhieva, O. A., et al. (2023). Functional Derivatization of 3- and 5-Substituted Cyclooctenes. ResearchGate. Available at: [Link]

  • Zhu, X., et al. (2020). Conversion of toluene over various functional MOF derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2019). Palladium-Catalyzed Cross-Coupling of Tertiary Cyclopropyl Carbagermatranes with Acyl Chlorides. ResearchGate. Available at: [Link]

  • Majumder, U., et al. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available at: [Link]

  • Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. Available at: [Link]

  • Wang, F., et al. (2017). Oxyfunctionalization of Benzylic C-H Bonds of Toluene Mediated by Covalently Anchored Co-Schiff Bases. PubMed Central. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. PubMed Central. Available at: [Link]

  • Liu, X., et al. (2022). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. MDPI. Available at: [Link]

  • LibreTexts Chemistry. (2021). Electrophilic Aromatic Substitution. Available at: [Link]

  • Li, Z., et al. (2022). Direct Synthesis of Chain-End Toluene Functionalized Hyperbranched Ethylene Oligomers. PubMed Central. Available at: [Link]

  • Majumder, U., et al. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. ResearchGate. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism. Available at: [Link]

  • University of Illinois Springfield. (2013). Electrophilic Aromatic Substitution. Available at: [Link]

  • Ashenhurst, J. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Majumder, U., et al. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Semantic Scholar. Available at: [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Notes and Protocols: 1-Cyclopropyl-3-methylbenzene in Gold-Catalyzed Cycloisomerization Reactions

Introduction: Unlocking Molecular Complexity with Gold Catalysis Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of intricate molecular architectures under...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with Gold Catalysis

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of intricate molecular architectures under mild reaction conditions.[1][2] Gold catalysts, typically in the +1 oxidation state, exhibit a unique affinity for carbon-carbon multiple bonds, acting as soft and carbophilic Lewis acids to activate alkynes, allenes, and alkenes towards nucleophilic attack.[1] This activation initiates a cascade of transformations, most notably cycloisomerization reactions, which rearrange acyclic precursors into complex carbocyclic and heterocyclic scaffolds with high atom economy.[3][4]

This application note explores the potential utility of the 1-cyclopropyl-3-methylbenzene motif in gold-catalyzed cycloisomerization reactions. While direct cycloisomerization of 1-cyclopropyl-3-methylbenzene itself is not the primary focus, its incorporation into substrates bearing unsaturated functionalities (alkynes or allenes) opens avenues for novel intramolecular transformations. The unique electronic properties of the cyclopropyl group, coupled with the aromatic ring, can significantly influence the course of these reactions, leading to the formation of valuable polycyclic structures. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a representative transformation, and discuss the broader implications for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Role of the Cyclopropyl Group

The cyclopropyl group, with its inherent ring strain and sigma-pi conjugation, can actively participate in gold-catalyzed reactions. In the context of an intramolecular cycloisomerization, a substrate containing the 1-cyclopropyl-3-methylbenzene unit and a tethered alkyne or allene would likely proceed through the following key steps:

  • π-Activation: The cationic gold(I) catalyst coordinates to the alkyne or allene, rendering it highly electrophilic.[5]

  • Intramolecular Attack: The electron-rich aromatic ring, activated by the methyl group, can act as an intramolecular nucleophile, attacking the activated multiple bond. This step is a form of intramolecular hydroarylation.[6][7]

  • Carbocation Formation and Stabilization: The initial cyclization generates a carbocationic intermediate. The presence of the cyclopropyl group adjacent to this developing positive charge is crucial. The cyclopropylcarbinyl cation is a well-known rearranging system, and its interaction with the gold catalyst can lead to the formation of a cyclopropyl gold carbene-like species.[2][8][9]

  • Rearrangement and Termination: The highly strained cyclopropyl ring in the intermediate can undergo rearrangement, such as a ring expansion to a cyclobutane, driven by the release of ring strain.[8] The catalytic cycle is completed by protodeauration or other termination pathways to regenerate the active gold catalyst and yield the final polycyclic product.

The interplay between the aromatic system, the cyclopropyl group, and the gold catalyst allows for a cascade of bond formations and rearrangements, leading to a significant increase in molecular complexity from a relatively simple starting material.

Gold-Catalyzed Cycloisomerization Mechanism cluster_0 Catalytic Cycle A Substrate (Aryl-cyclopropyl alkyne) C π-Complex A->C + Au(I) B Au(I) Catalyst D Cyclized Intermediate (Carbocation) C->D Intramolecular Hydroarylation E Cyclopropyl Gold Carbene-like Species D->E Rearrangement F Ring-Expanded Intermediate E->F Ring Expansion G Product F->G Protodeauration G->B - Au(I)

Caption: Proposed catalytic cycle for the gold-catalyzed cycloisomerization.

Experimental Protocol: Synthesis of a Tetracyclic Indane Derivative

This protocol describes a representative gold-catalyzed intramolecular hydroarylation/cycloisomerization of a hypothetical substrate, N-(2-(1-(3-cyclopropyl-5-methylphenyl)prop-2-yn-1-yl)phenyl)acetamide, to form a tetracyclic indane derivative.

Materials:

  • N-(2-(1-(3-cyclopropyl-5-methylphenyl)prop-2-yn-1-yl)phenyl)acetamide (Substrate)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (Triphenylphosphine)gold(I) chloride (0.005 mmol, 1.0 mol%).

    • Add anhydrous dichloromethane (1.0 mL).

    • To this suspension, add silver hexafluoroantimonate (0.005 mmol, 1.0 mol%).

    • Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form, generating the active cationic gold catalyst, [Ph₃PAu]⁺SbF₆⁻, in solution.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate, N-(2-(1-(3-cyclopropyl-5-methylphenyl)prop-2-yn-1-yl)phenyl)acetamide (0.5 mmol), in anhydrous dichloromethane (4.0 mL).

  • Reaction Initiation and Monitoring:

    • Using a syringe, transfer the prepared catalyst solution to the substrate solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product is expected to be less polar than the starting material.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically within 1-4 hours), quench the reaction by opening the flask to air.

    • Filter the reaction mixture through a short plug of silica gel to remove the catalyst residue, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic indane derivative.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Substrate_Prep Substrate Preparation Start->Substrate_Prep Reaction Reaction Catalyst_Prep->Reaction Substrate_Prep->Reaction Monitoring TLC Monitoring Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the gold-catalyzed cycloisomerization.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for gold-catalyzed cycloisomerization reactions of this nature. The values are illustrative and may require optimization for specific substrates.

ParameterValueRationale
Catalyst Loading 1-5 mol%Gold catalysts are highly efficient, allowing for low catalyst loadings.[10]
Reaction Temperature Room TemperatureMany gold-catalyzed cycloisomerizations proceed readily at ambient temperatures.
Solvent Dichloromethane (DCM)A non-coordinating solvent is preferred to avoid catalyst inhibition.
Reaction Time 1-4 hoursReaction times are typically short due to the high catalytic activity.
Yield 70-95%High yields are often achievable for these types of intramolecular cyclizations.
Diastereoselectivity Potentially highThe rigid transition state of the intramolecular reaction can lead to high diastereoselectivity.

Broader Applications and Future Outlook

The strategic incorporation of the 1-cyclopropyl-3-methylbenzene moiety into substrates for gold-catalyzed cycloisomerization presents a versatile platform for the synthesis of novel polycyclic frameworks. These complex structures are of significant interest in medicinal chemistry and materials science. The ability to rapidly construct molecular complexity from simple precursors is a hallmark of this methodology.

Future research in this area could explore:

  • Enantioselective Variants: The development of chiral gold catalysts could enable the synthesis of enantioenriched products, which is crucial for pharmaceutical applications.[11][12]

  • Substrate Scope Expansion: Investigating a wider range of tethers and unsaturated functionalities will undoubtedly lead to the discovery of new and unexpected transformations.

  • Tandem Reactions: Combining the gold-catalyzed cycloisomerization with other catalytic processes in a one-pot fashion could further enhance synthetic efficiency.

References

  • Correa, A., Marion, N., & Nolan, S. P. (2021). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 9, 638217. [Link]

  • Garay, C. A., et al. (2022). Insights into the Gold-Catalyzed Cycloisomerization of 3-Allyl-1,4-diynes for the Synthesis of Cyclopropanes and Cyclohexa-1,3-dienes. European Journal of Organic Chemistry, 2022(14), e202200027. [Link]

  • Li, Y., & Liu, B. (2023). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia, 3(1), 27-46. [Link]

  • Fürstner, A. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 107(11), 4761-4791. [https://pubs.acs.org/doi/10.1021/cr068433+
  • Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(13), 6475-6489. [Link]

  • Echavarren, A. M., et al. (2013). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 46(11), 2466-2479. [Link]

  • Zhang, J. (2014). Gold-catalyzed cyclopropanation reactions by carbenoid precursor toolbox. Chemical Society Reviews, 43(21), 7234-7254. [Link]

  • Toste, F. D., et al. (2009). Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Organic Letters, 11(15), 3366-3369. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 140572, Benzene, 1-cyclopropyl-3-methyl-. [Link]

  • Toste, F. D., & Sethofer, S. J. (2008). Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene. Journal of the American Chemical Society, 130(41), 13542-13543. [Link]

  • Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(13), 6475-6489. [Link]

  • Wang, J., et al. (2023). Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines. The Journal of Organic Chemistry, 88(17), 12136-12146. [Link]

  • Kadiyala, P., et al. (2024). Au(i)-mediated cycloisomerization of cyclopropyl 1,5-enynes. ResearchGate. [Link]

  • Toste, F. D., & Sherry, B. D. (2017). Diastereoselective Au-Catalyzed Allene Cycloisomerizations to Highly Substituted Cyclopentenes. Journal of the American Chemical Society, 139(28), 9502-9505. [Link]

  • Zhang, J., & Schmalz, H.-G. (2014). Gold-Catalyzed Enantioselective Ring-Expanding Cycloisomerization of Cyclopropylidene Bearing 1,5-Enynes. Organic Letters, 16(8), 2134-2137. [Link]

  • Echavarren, A. M., et al. (2015). Gold-Catalyzed Reactions via Cyclopropyl Gold Carbene-like Intermediates. The Journal of Organic Chemistry, 80(13), 6475-6489. [Link]

  • Patil, S. A., & Patil, R. (2021). Gold-Catalyzed Hydroarylation Reactions: A Comprehensive Overview. RSC Advances, 11(43), 26645-26668. [Link]

  • Toste, F. D., & Gagosz, F. (2010). Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Organometallics, 29(16), 3581-3584. [Link]

  • Toste, F. D., & Johansson, M. J. (2007). Enantioselective Au(I)-Catalyzed Cycloisomerization of Eneallenes. Synfacts, 2007(12), 1279-1279. [Link]1346)

Sources

Application

Unlocking the Synthetic Potential of the Cyclopropyl Group in 1-Cyclopropyl-3-methylbenzene: A Guide for Researchers

For Immediate Release This application note serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of the cyclopropyl group, with a specific focus...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the synthetic utility of the cyclopropyl group, with a specific focus on its application in 1-cyclopropyl-3-methylbenzene. This document provides an in-depth exploration of the unique reactivity and strategic importance of the cyclopropyl moiety in designing complex molecular architectures.

Introduction: The Unique Chemical Nature of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain and unique electronic properties, characterized by bent C-C bonds with significant p-character, impart reactivity reminiscent of a double bond.[1] This "pseudo-alkene" character allows the cyclopropyl group to participate in a variety of transformations not typically observed for simple alkanes. In the context of an aromatic scaffold such as 1-cyclopropyl-3-methylbenzene (also known as 3-methylcyclopropylbenzene), these features are amplified, offering a versatile platform for synthetic innovation.[2][3] The cyclopropyl ring can act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and influencing molecular conformation, making it a valuable component in medicinal chemistry.[4][5]

Strategic Synthetic Transformations of 1-Cyclopropyl-3-methylbenzene

The strategic placement of the cyclopropyl and methyl groups on the benzene ring in 1-cyclopropyl-3-methylbenzene opens up a diverse range of synthetic possibilities. The interplay between these two substituents directs the regioselectivity of various reactions, allowing for precise molecular engineering.

Electrophilic Aromatic Substitution: The Directing Influence of the Cyclopropyl and Methyl Groups

Both the cyclopropyl and methyl groups are activating, ortho-, para- directing groups in electrophilic aromatic substitution (EAS) reactions.[6] This is due to their ability to stabilize the intermediate arenium ion through hyperconjugation and, in the case of the cyclopropyl group, through the donation of electron density from its Walsh orbitals. The combined directing effects of these two groups in 1-cyclopropyl-3-methylbenzene lead to a predictable pattern of substitution, primarily at the positions ortho and para to each substituent.

Key Electrophilic Aromatic Substitution Reactions:

  • Nitration: Introduction of a nitro group, a key precursor for anilines.

  • Halogenation: Incorporation of halogen atoms (Br, Cl), providing handles for cross-coupling reactions.

  • Friedel-Crafts Acylation and Alkylation: Formation of new carbon-carbon bonds to introduce acyl or alkyl groups.[7]

Protocol 1: Nitration of 1-Cyclopropyl-3-methylbenzene

Objective: To synthesize a mixture of nitro-substituted 1-cyclopropyl-3-methylbenzene derivatives.

Materials:

  • 1-Cyclopropyl-3-methylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • Dissolve 1-cyclopropyl-3-methylbenzene in dichloromethane in a separate flask.

  • Slowly add the nitrating mixture to the solution of 1-cyclopropyl-3-methylbenzene at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to separate the isomeric products.

Expected Outcome: A mixture of 2-nitro-1-cyclopropyl-3-methylbenzene, 4-nitro-1-cyclopropyl-3-methylbenzene, and 6-nitro-1-cyclopropyl-3-methylbenzene. The ratio of isomers will depend on the precise reaction conditions.

Ring-Opening Reactions: Harnessing Strain for Functionalization

The significant ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex, functionalized acyclic structures.[8][9] These transformations can be initiated by electrophiles, transition metals, or radical species.[10][11]

2.2.1. Acid-Catalyzed Ring-Opening

In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. For 1-cyclopropyl-3-methylbenzene, protonation can lead to a benzylic carbocation, which is stabilized by the aromatic ring.

2.2.2. Transition Metal-Catalyzed Ring-Opening and Cycloadditions

Transition metals such as palladium, rhodium, and nickel can activate the C-C bonds of the cyclopropyl ring through oxidative addition, forming a metallacyclobutane intermediate.[10][12] This intermediate can then undergo various transformations, including reductive elimination, insertion reactions, and cycloadditions, to generate a wide array of carbocyclic and heterocyclic frameworks.[13][14]

Protocol 2: Palladium-Catalyzed Intramolecular C-H Functionalization/Ring-Opening

This protocol is a conceptual adaptation based on established principles of palladium-catalyzed C-H functionalization and cyclopropane ring-opening.[15][16]

Objective: To synthesize a substituted indane derivative via an intramolecular C-H functionalization followed by cyclopropane ring-opening. This would require a precursor where a suitable directing group is attached to the aromatic ring of a 1-cyclopropyl-3-methylbenzene derivative.

Conceptual Workflow:

Sources

Method

Application Notes and Protocols: 1-Cyclopropyl-3-methylbenzene as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties impart a range of desirable attributes to drug candidates, including enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. The rigid, three-dimensional nature of the cyclopropyl ring can enforce bioactive conformations, leading to stronger and more selective interactions with biological targets. Consequently, the incorporation of this moiety is a key strategy in the development of novel therapeutics for a wide array of diseases, including viral infections, cancer, and metabolic disorders.[1][2]

1-Cyclopropyl-3-methylbenzene, also known as 3-cyclopropyltoluene, is a readily accessible aromatic hydrocarbon that serves as an excellent starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its simple structure, featuring a reactive methyl group and a benzene ring amenable to functionalization, provides a versatile platform for the construction of complex molecular architectures. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-cyclopropyl-3-methylbenzene as a precursor, with a focus on the synthesis of key intermediates for antiviral drug candidates.

Key Pharmaceutical Intermediate: 3-Cyclopropylbenzoic Acid

A pivotal intermediate readily synthesized from 1-cyclopropyl-3-methylbenzene is 3-cyclopropylbenzoic acid . This carboxylic acid derivative is a versatile building block that can be further elaborated into more complex structures. The primary synthetic transformation involves the selective oxidation of the benzylic methyl group.

Protocol 1: Oxidation of 1-Cyclopropyl-3-methylbenzene to 3-Cyclopropylbenzoic Acid

This protocol details the oxidation of the methyl group of 1-cyclopropyl-3-methylbenzene to a carboxylic acid functionality. This transformation is a critical first step in leveraging this precursor for more complex pharmaceutical intermediates.

Reaction Scheme:

start 1-Cyclopropyl-3-methylbenzene reagents KMnO4, H2O, heat start->reagents Oxidation intermediate Potassium 3-cyclopropylbenzoate reagents->intermediate workup HCl (aq) intermediate->workup Acidification product 3-Cyclopropylbenzoic Acid workup->product

Figure 1: Oxidation of 1-cyclopropyl-3-methylbenzene.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Cyclopropyl-3-methylbenzene≥98%Commercially Available
Potassium permanganate (KMnO₄)ACS Reagent GradeStandard Chemical Supplier
Sodium carbonate (Na₂CO₃)AnhydrousStandard Chemical Supplier
Hydrochloric acid (HCl)37% (concentrated)Standard Chemical Supplier
Diethyl ether (Et₂O)AnhydrousStandard Chemical Supplier
Magnesium sulfate (MgSO₄)AnhydrousStandard Chemical Supplier
Deionized water (H₂O)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-cyclopropyl-3-methylbenzene (1.0 eq.), potassium permanganate (3.0 eq.), and a solution of sodium carbonate (1.0 eq.) in deionized water.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and a brown precipitate of manganese dioxide will form. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with hot water.

    • Combine the aqueous filtrates and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the 3-cyclopropylbenzoic acid.

    • Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-cyclopropylbenzoic acid.

Expected Yield and Characterization:

PropertyValue
Appearance White to off-white solid
Yield 75-85%
Melting Point 117-119 °C
¹H NMR (CDCl₃, 400 MHz) δ 11.0-12.0 (br s, 1H), 7.9-8.1 (m, 2H), 7.3-7.5 (m, 2H), 1.9-2.0 (m, 1H), 1.0-1.1 (m, 2H), 0.7-0.8 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5, 147.8, 131.0, 130.2, 128.6, 127.9, 126.1, 15.5, 10.9

Application in the Synthesis of Antiviral Agents: A Case Study

The true value of 1-cyclopropyl-3-methylbenzene as a precursor is demonstrated in its application to the synthesis of complex pharmaceutical agents. While direct synthesis routes from this specific starting material are often proprietary, the resulting intermediates are crucial building blocks. For instance, substituted cyclopropyl-containing aromatic compounds are key components in the synthesis of potent antiviral drugs like Grazoprevir (MK-5172), a Hepatitis C virus (HCV) NS3/4a protease inhibitor.[1][3][4]

The synthesis of Grazoprevir involves the coupling of several complex fragments. One of these fragments is a substituted cyclopropyl-aromatic moiety. The synthesis of such a fragment can be envisioned to start from 3-cyclopropylbenzoic acid, which is derived from 1-cyclopropyl-3-methylbenzene.

Hypothetical Synthetic Pathway to a Grazoprevir-like Intermediate

The following proposed reaction sequence illustrates how 3-cyclopropylbenzoic acid can be transformed into a more functionalized intermediate, highlighting the versatility of the initial precursor.

start 3-Cyclopropylbenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 3-Cyclopropyl-5-nitrobenzoic Acid step1->intermediate1 step2 Reduction (e.g., H2, Pd/C) intermediate1->step2 intermediate2 3-Amino-5-cyclopropylbenzoic Acid step2->intermediate2 step3 Further Functionalization (e.g., Sandmeyer reaction, etc.) intermediate2->step3 product Substituted Cyclopropyl-Aromatic Intermediate step3->product

Figure 2: A potential synthetic route to a functionalized intermediate.

This hypothetical pathway showcases the introduction of an amino group, which can then be used as a handle for a variety of subsequent transformations, including diazotization followed by Sandmeyer reactions to introduce a range of substituents, or amide bond formation to couple with other fragments of the target drug molecule.

Alternative Functionalization: Benzylic Bromination

Another powerful strategy for elaborating 1-cyclopropyl-3-methylbenzene is through the selective bromination of the benzylic methyl group. This reaction introduces a versatile handle for subsequent nucleophilic substitution reactions.

Protocol 2: Benzylic Bromination of 1-Cyclopropyl-3-methylbenzene

This protocol describes the free-radical bromination of the methyl group using N-bromosuccinimide (NBS).

Reaction Scheme:

start 1-Cyclopropyl-3-methylbenzene reagents NBS, AIBN, CCl4, heat start->reagents Benzylic Bromination product 1-(Bromomethyl)-3-cyclopropylbenzene reagents->product

Figure 3: Benzylic bromination of 1-cyclopropyl-3-methylbenzene.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-Cyclopropyl-3-methylbenzene≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeStandard Chemical Supplier
Azobisisobutyronitrile (AIBN)Standard Chemical Supplier
Carbon tetrachloride (CCl₄)AnhydrousStandard Chemical Supplier
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Sodium thiosulfate (Na₂S₂O₃)10% aqueous solution
Brine
Magnesium sulfate (MgSO₄)AnhydrousStandard Chemical Supplier

Experimental Protocol:

  • Reaction Setup: To a solution of 1-cyclopropyl-3-methylbenzene (1.0 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.

  • Reaction Execution: Heat the mixture to reflux. The reaction is typically initiated with a heat lamp to ensure a steady free-radical chain reaction. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-(bromomethyl)-3-cyclopropylbenzene can be purified by vacuum distillation or column chromatography on silica gel.

Conclusion: A Foundation for Innovation in Drug Discovery

1-Cyclopropyl-3-methylbenzene stands as a testament to the power of simple, well-chosen starting materials in the complex endeavor of pharmaceutical synthesis. The protocols and strategies outlined in this application note demonstrate its utility as a versatile precursor to key intermediates, such as 3-cyclopropylbenzoic acid and 1-(bromomethyl)-3-cyclopropylbenzene. These intermediates open the door to a multitude of synthetic possibilities, enabling the construction of novel and potent drug candidates. As the demand for innovative therapeutics continues to grow, the strategic application of such foundational building blocks will remain a cornerstone of successful drug discovery and development programs.

References

  • PubChem. 3-Cyclopropylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Coburn, C. A., et al. (2012). Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Medicinal Chemistry Letters, 3(3), 220–225. [Link]

  • Lohmann, V., et al. (2013). MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants. Antimicrobial Agents and Chemotherapy, 57(7), 3127–3137. [Link]

  • Google Patents. (2013).
  • Google Patents. (2011). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. CN102093194A.
  • McWilliams, J. C., et al. (2016). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 18(15), 3762–3765. [Link]

  • ResearchGate. (2018). Grazoprevir (135) was synthesised from three building blocks as indicated. [Link]

  • Molecules. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US6392090B1.
  • ResearchGate. (2021). Final stages for the synthesis of grazoprevir. [Link]

  • PubChem. Grazoprevir. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Development of a Practical, Asymmetric Synthesis of the Hepatitis C Virus Protease Inhibitor MK-5172. [Link]

  • Google Patents. (2015).
  • Google Patents. (2007). Process of preparing 3-trifluoromethyl benzoic acid. CN101066917A.
  • Eureka | Patsnap. (2013). Anti-hepatitis B drug entecavir intermediate and synthesis thereof. [Link]

  • Eureka | Patsnap. (2022). Preparation method of cariprazine intermediate. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 1-Bromo-3-cyclopropyl-5-methylbenzene

Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the utilization of 1-bromo-3-cyclopropyl-5-methylbenzene in a variety of palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the utilization of 1-bromo-3-cyclopropyl-5-methylbenzene in a variety of palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique steric and electronic properties conferred by the cyclopropyl group. This document offers field-proven insights into optimizing Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings with this substrate. For each reaction, we elucidate the causal factors behind the selection of catalysts, ligands, and reaction conditions, with a special focus on overcoming the steric hindrance presented by the ortho-cyclopropyl substituent. Complete, self-validating experimental protocols, data tables, and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals to effectively integrate this valuable synthon into their research and development workflows.

Introduction: The Strategic Value of the 3-Cyclopropyl-5-methylphenyl Moiety

The cyclopropyl group has emerged as a "privileged" structural motif in modern drug discovery. Its incorporation into molecular scaffolds can profoundly and beneficially impact a compound's pharmacological profile. Key advantages include:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering the moiety more resistant to metabolic degradation by cytochrome P450 enzymes.

  • Improved Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and leading to higher potency.

  • Favorable Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and solubility, often serving as a bioisosteric replacement for gem-dimethyl groups, alkenes, or carbonyls, thereby improving a drug candidate's overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

1-Bromo-3-cyclopropyl-5-methylbenzene serves as an excellent starting material for introducing this valuable fragment. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, allowing for the efficient construction of C-C, C-N, and C-O bonds. However, the presence of the cyclopropyl group ortho to the bromine atom introduces significant steric bulk, which necessitates careful selection of catalytic systems to achieve high efficiency. This guide addresses these specific challenges and provides robust solutions.

Synthesis of the Starting Material: 1-Bromo-3-cyclopropyl-5-methylbenzene

While not commercially available from all suppliers, 1-bromo-3-cyclopropyl-5-methylbenzene can be reliably synthesized from 3,5-dibromotoluene via a selective mono-Suzuki-Miyaura coupling. This approach leverages the differential reactivity that can be achieved under carefully controlled conditions.

Protocol 2.1: Synthesis of 1-Bromo-3-cyclopropyl-5-methylbenzene

This two-step procedure first involves the synthesis of the precursor 3,5-dibromotoluene, followed by a selective cross-coupling reaction.

Step 1: Synthesis of 3,5-Dibromotoluene (Based on established bromination methods[1])

  • To a solution of p-toluidine (1.0 eq) in a suitable solvent such as glacial acetic acid, add a solution of bromine (2.2 eq) in acetic acid dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The resulting 2,6-dibromo-4-methylaniline is then subjected to deamination. Treat the aniline with sodium nitrite (1.1 eq) in the presence of a strong acid (e.g., H₂SO₄) at low temperature (0-5 °C) to form the diazonium salt.

  • The diazonium salt is then reduced, for instance with hypophosphorous acid (H₃PO₂), to yield 3,5-dibromotoluene.

  • Purify the crude product by distillation or column chromatography.

Step 2: Selective Mono-Suzuki-Miyaura Coupling (Adapted from protocols for hindered substrates[2][3])

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3,5-dibromotoluene (1.0 eq), potassium cyclopropyltrifluoroborate (1.05 eq)[1][3], Pd(OAc)₂ (2 mol%), and a sterically demanding phosphine ligand such as SPhos or XPhos (4 mol%).

  • Reagent Addition: Add a suitable base, such as K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. The use of a slight excess of the boronate and carefully controlled stoichiometry is key to favoring the mono-coupled product.

  • Monitoring: Monitor the reaction progress by GC-MS. The appearance of the desired product and the disappearance of the starting material, while minimizing the formation of the di-cyclopropylated byproduct, indicates the optimal reaction time.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate 1-bromo-3-cyclopropyl-5-methylbenzene.

Palladium-Catalyzed Cross-Coupling Applications

The following sections provide detailed protocols for key cross-coupling reactions. The choice of catalyst, and particularly the ligand, is critical for success. For this sterically hindered substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are generally required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild conditions and functional group tolerance.[5] For coupling with 1-bromo-3-cyclopropyl-5-methylbenzene, the primary challenge is overcoming the steric hindrance adjacent to the C-Br bond.

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl monophosphine ligand (e.g., SPhos, XPhos, RuPhos) is highly effective. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition to the hindered aryl bromide.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is preferred. These bases are effective in activating the boronic acid for transmetalation without causing significant side reactions.[4]

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used to solubilize both the organic and inorganic reagents.

Suzuki_Cycle

Figure 1: General Catalytic Cycle for the Suzuki-Miyaura Coupling.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Bromide 1-Bromo-3-cyclopropyl-5-methylbenzene1.0 equiv
Boronic Acid/Ester Aryl- or Heteroaryl-B(OH)₂ / B(pin)1.2 - 1.5 equiv
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1-2 mol%
Ligand SPhos or XPhos2-4 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1)0.1 - 0.2 M
Temperature 80 - 110 °CTo overcome activation energy
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under a positive flow of inert gas, add the arylboronic acid (1.2 eq), the base (3.0 eq), the palladium precatalyst (2 mol%), and the ligand (4 mol%) to a flame-dried Schlenk tube.

  • Reactant Addition: Add 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 eq).

  • Atmosphere Exchange: Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor progress by TLC or GC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene.[6] The regioselectivity and stereoselectivity are key considerations. For this substrate, a phosphine-ligated palladium catalyst is essential to ensure high yields and selectivity.

Causality Behind Protocol Choices:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) combined with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or a Buchwald-type ligand is effective. The ligand's steric bulk influences the regioselectivity of the alkene insertion.

  • Base: An organic base such as triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc) is typically used to neutralize the HBr formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are common choices as they help to stabilize the cationic intermediates in the catalytic cycle.

Protocol 3.2: General Procedure for the Heck Reaction
  • Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), and the base (e.g., Et₃N, 2.0 eq).

  • Solvent: Add anhydrous, degassed DMF or NMP.

  • Reaction: Heat the mixture to 100-140 °C and stir until the starting material is consumed (monitor by GC-MS).[7]

  • Work-up: Cool the reaction, dilute with diethyl ether, and wash extensively with water to remove the high-boiling solvent. Wash with brine.

  • Purification: Dry the organic layer (MgSO₄), filter, concentrate, and purify by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Alkynylation

The Sonogashira coupling is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[8] Modern protocols often employ copper-free conditions to avoid the homocoupling of the alkyne (Glaser coupling).

Causality Behind Protocol Choices:

  • Catalyst System: A standard system uses a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) iodide (CuI) co-catalyst. For copper-free conditions, a more active palladium catalyst, often generated in situ from Pd(OAc)₂ and a bulky phosphine ligand, is used.

  • Base: An amine base, typically Et₃N or diisopropylamine (DIPA), is crucial. It acts as both the base to deprotonate the alkyne and the solvent in some cases.[9]

  • Atmosphere: A strictly inert atmosphere is critical to prevent oxidative homocoupling of the alkyne, especially when a copper co-catalyst is used.

Sonogashira_Cycle

Figure 2: Catalytic Cycles for a standard Sonogashira Coupling.

Table 2: Recommended Conditions for Sonogashira Coupling

ParameterRecommended Condition (Copper-Free)Rationale
Aryl Bromide 1-Bromo-3-cyclopropyl-5-methylbenzene1.0 equiv
Terminal Alkyne R-C≡C-H1.2 - 1.5 equiv
Pd Precatalyst Pd(OAc)₂2 mol%
Ligand SPhos4 mol%
Base K₃PO₄ or Cs₂CO₃2.0 equiv
Solvent Toluene or Dioxane0.2 M
Temperature 80 - 100 °CEnsures reasonable reaction rate
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions
Protocol 3.3: General Procedure for Copper-Free Sonogashira Coupling
  • Setup: To a flame-dried Schlenk tube under an inert atmosphere, add 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 eq), the palladium precatalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Reactant Addition: Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature and stir for 4-12 hours.

  • Monitoring & Work-up: Monitor by TLC or GC-MS. Upon completion, cool, dilute with an organic solvent, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a powerful method for synthesizing aryl amines from aryl halides. The choice of ligand is paramount and is often tailored to the specific class of amine being coupled (primary, secondary, etc.).

Causality Behind Protocol Choices:

  • Catalyst System: Pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) complexed with bulky biarylphosphine ligands like XantPhos or BrettPhos are highly efficient. They ensure rapid generation of the active catalytic species.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. The reaction is highly sensitive to moisture and oxygen.

Protocol 3.4: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), the base (e.g., NaOtBu, 1.5 eq), and a stir bar to an oven-dried vial.

  • Reagent Addition: Add the amine (1.2 eq) and 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 eq).

  • Solvent & Sealing: Add anhydrous, degassed toluene or dioxane and seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and heat with vigorous stirring at 80-110 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash with brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography.

Negishi Coupling: C(sp²)-C(sp³) Bond Formation

The Negishi coupling utilizes highly reactive organozinc reagents, which allows for C-C bond formation under mild conditions with high functional group tolerance. This is particularly useful for introducing alkyl chains.

Causality Behind Protocol Choices:

  • Organometallic Reagent: The organozinc reagent can be prepared in situ from the corresponding alkyl or aryl halide and activated zinc, or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Catalyst System: A palladium source like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or a ferrocenyl phosphine like dppf is effective. These ligands facilitate the reductive elimination step.

  • Solvent: Anhydrous THF or DME are the most common solvents for preparing and using organozinc reagents.

Protocol 3.5: General Procedure for Negishi Coupling
  • Organozinc Preparation (if needed): Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • Setup: In a separate flame-dried Schlenk flask under argon, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).

  • Reagent Addition: Add 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 eq) dissolved in anhydrous THF.

  • Coupling: Add the pre-formed organozinc reagent (1.5 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature or gently heat (40-60 °C) for 6-18 hours.

  • Monitoring & Work-up: Monitor by GC-MS. Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry (Na₂SO₄), concentrate, and purify by flash column chromatography.

Workflow

Figure 3: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

1-Bromo-3-cyclopropyl-5-methylbenzene is a powerful and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. While its sterically hindered nature presents a challenge, the use of modern, well-defined palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables a wide range of high-yielding cross-coupling transformations. The protocols detailed in this guide provide a robust starting point for researchers to confidently employ this synthon. By understanding the causal relationships between substrate, catalyst, and conditions, scientists can rationally troubleshoot and optimize these critical bond-forming reactions, accelerating the pace of innovation and discovery.

References

  • Nolan, S. P., & Trudell, M. L. (1999). Palladium-imidazol-2-ylidene complexes as efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. The Journal of organic chemistry, 73(19), 7481–7485. [Link]

  • Barros, M. T., & Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7861-7899. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Shen, W. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3850-3854. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ChemInform, 39(51). [Link]

  • Anderson, K. W., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4659-4663. [Link]

  • Knochel, P., & Krasovskiy, A. (2006). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Khan, I., et al. (2020). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 25(21), 5035. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.). Retrieved from [Link]

  • Freytag, M., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6759-6767. [Link]

  • Lamola, J. L., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 924, 121469. [Link]

  • Lemhadri, M., et al. (2008). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2008(12), 2108-2114. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. Journal of Organic Chemistry, 73(19), 7481-7485. [Link]

  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]

  • Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Barandika, G., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2000). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 122(35), 8453-8454. [Link]

  • Kelly, C. B., & Buchwald, S. L. (2017). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 139(42), 14857-14860. [Link]

  • Macmillan Group. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from [Link]

  • Allen Institute. (n.d.). 3, 5 - Dibromotoluene can be best synthesised by. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28989-28993. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]

  • ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Chemistry – An Asian Journal, 17(23). [Link]

  • Kaur, M., Saini, C. K., & Kaur, A. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Journal of Applied Pharmaceutical Sciences and Research, 4(1), 10-13. [Link]

  • ResearchGate. (2002). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. Journal of the Chemical Society, Perkin Transactions 1, (21), 2419-2426. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-3-methylbenzene

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 1-cyclopropyl-3-methylbenzene. This guide is designed to provide in-depth, practical solutions to co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of 1-cyclopropyl-3-methylbenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable compound, moving beyond simple protocols to explain the "why" behind experimental choices. As Senior Application Scientists, we aim to equip you with the knowledge to not only troubleshoot but also to innovate and optimize your synthetic strategies.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that can arise during the synthesis of 1-cyclopropyl-3-methylbenzene, offering step-by-step solutions grounded in established chemical principles.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura coupling of 3-methylphenylboronic acid with cyclopropylboronic acid (or a derivative) is resulting in a low yield of 1-cyclopropyl-3-methylbenzene. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings are a common challenge and can often be attributed to several interacting factors.[1] A systematic approach to optimization is crucial.

Causality & Solution:

  • Catalyst System (Palladium Source and Ligand): The choice of palladium catalyst and phosphine ligand is paramount for an efficient reaction. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. For sterically hindered or electronically deactivated substrates, bulky, electron-rich phosphine ligands are often more effective.[2] A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos can significantly enhance catalytic activity. The optimal ligand often needs to be determined empirically.[3]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can affect reaction rate and side product formation.

    • Recommendation: If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases can accelerate the transmetalation step, particularly with less reactive boronic acids. The solubility of the base is also a factor; in some solvent systems, a more soluble organic base like DBU may be beneficial.[4]

  • Solvent Effects: The solvent influences the solubility of reactants and the stability of the catalytic species.[5]

    • Recommendation: A mixture of toluene and water is a common choice for Suzuki couplings. However, for challenging substrates, polar aprotic solvents like dioxane or THF can be effective. Ensure your solvent is thoroughly degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.

    • Recommendation: The optimal temperature is typically between 80-110 °C. If you suspect catalyst deactivation at higher temperatures, try running the reaction at a lower temperature for a longer duration.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 3-methylphenyl halide (1.0 eq), cyclopropylboronic acid (1.5 eq), and base (e.g., K3PO4, 3.0 eq) to a flame-dried flask. B 2. Add Pd catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%). C 3. Purge with inert gas (Ar or N2). D 4. Add degassed solvent (e.g., toluene/water 10:1). C->D E 5. Heat to 80-110 °C with vigorous stirring. F 6. Monitor reaction progress by TLC or GC-MS. G 7. Cool to room temperature and dilute with ether. F->G H 8. Wash with water and brine. I 9. Dry over anhydrous MgSO4, filter, and concentrate in vacuo. J 10. Purify by column chromatography (e.g., silica gel, hexanes).

Caption: Optimized Suzuki-Miyaura Coupling Workflow.

Issue 2: Formation of Homocoupling Byproducts

Question: I am observing significant amounts of 3,3'-dimethylbiphenyl and bicyclopropyl as byproducts in my cross-coupling reaction. How can I suppress these homocoupling reactions?

Answer: Homocoupling is a common side reaction in many cross-coupling methodologies, arising from the reaction of two molecules of the same coupling partner.

Causality & Solution:

  • Reaction Conditions Favoring Homocoupling: High catalyst loading, elevated temperatures, and the presence of oxygen can promote homocoupling.

    • Recommendation:

      • Lower Catalyst Loading: Use the minimum amount of palladium catalyst required for efficient cross-coupling (typically 1-2 mol%).

      • Control Temperature: Avoid excessive heating, as this can accelerate catalyst decomposition and subsequent homocoupling pathways.

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Stoichiometry of Reactants: An excess of one coupling partner can sometimes lead to its homocoupling.

    • Recommendation: While a slight excess of the boronic acid is common, a large excess should be avoided. A 1.1:1 to 1.5:1 ratio of the cyclopropylboronic acid to the 3-methylphenyl halide is a good starting point.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate 1-cyclopropyl-3-methylbenzene from the reaction mixture, particularly from residual starting materials and byproducts. What are the best purification strategies?

Answer: Effective purification is critical for obtaining the desired product in high purity. A combination of techniques is often necessary.

Causality & Solution:

  • Similar Polarity of Components: The product, starting materials, and some byproducts may have similar polarities, making chromatographic separation challenging.

    • Recommendation:

      • Aqueous Work-up: A thorough aqueous work-up is the first step. Wash the organic layer with water to remove inorganic salts and water-soluble impurities. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.

      • Column Chromatography: Silica gel column chromatography is the most common method for purification.

        • Solvent System: Start with a non-polar eluent such as hexanes or petroleum ether. The non-polar nature of 1-cyclopropyl-3-methylbenzene means it should elute relatively quickly.

        • Gradient Elution: If separation is difficult, a very shallow gradient of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexanes) can improve resolution.

      • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective method for purification, especially on a larger scale. The boiling point of 1-cyclopropyl-3-methylbenzene is approximately 193-194 °C at atmospheric pressure.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 1-cyclopropyl-3-methylbenzene.

Q1: What are the most common synthetic routes to 1-cyclopropyl-3-methylbenzene?

A1: Besides the Suzuki-Miyaura coupling, several other effective methods exist:

  • Negishi Coupling: This involves the reaction of an organozinc reagent (cyclopropylzinc halide) with an aryl halide (3-methylphenyl halide) in the presence of a palladium or nickel catalyst.[7][8] This method is often high-yielding and tolerant of various functional groups.

  • Grignard Reagent-Based Methods: Cyclopropylmagnesium bromide can be coupled with 3-methylphenyl halides.[9][10] However, Grignard reagents are highly reactive and may not be compatible with certain functional groups.

  • Intramolecular Cyclization: Another approach involves the synthesis of a suitable precursor that can undergo intramolecular cyclization to form the cyclopropane ring. For example, the reaction of 1,3-dibromo-1-(3-methylphenyl)propane with a reducing agent like zinc can yield the desired product.[11]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling cluster_grignard Grignard Reaction A 3-Methylphenylboronic Acid C Pd Catalyst, Base A->C B Cyclopropylboronic Acid B->C Product 1-Cyclopropyl-3-methylbenzene C->Product D 3-Methylphenyl Halide F Pd or Ni Catalyst D->F E Cyclopropylzinc Halide E->F F->Product G 3-Methylphenyl Halide I Catalyst G->I H Cyclopropylmagnesium Bromide H->I I->Product

Caption: Common Synthetic Routes to 1-Cyclopropyl-3-methylbenzene.

Q2: How do I choose the best catalyst for my cross-coupling reaction?

A2: The "best" catalyst is highly dependent on the specific substrates and reaction conditions. However, some general guidelines can be followed:

  • For Suzuki-Miyaura: As mentioned, modern biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source are often superior to older catalysts like Pd(PPh₃)₄, especially for less reactive substrates.

  • For Negishi: Palladium catalysts such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a phosphine ligand are commonly used. Nickel catalysts can also be effective and are a more cost-effective alternative.

Q3: Can I use a different starting material instead of a 3-methylphenyl halide?

A3: Yes, other electrophiles can be used in cross-coupling reactions. Aryl triflates (OTf) and tosylates (OTs) are common alternatives to halides. They are often more reactive than the corresponding chlorides and bromides, which can be advantageous for difficult couplings.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like toluene, dioxane, and THF are flammable and have associated health risks. Ensure adequate ventilation.

  • Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive. Handle with care.

  • Inert Atmosphere: Reactions performed under an inert atmosphere require proper handling of gas cylinders.

Data Summary

Reaction TypeTypical Yield RangeKey Optimization Parameters
Suzuki-Miyaura60-95%Catalyst/ligand system, base, solvent, temperature
Negishi70-98%Catalyst, solvent, preparation of organozinc reagent
Grignard50-85%Purity of magnesium, solvent, temperature control

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (1-methyl-cyclopropyl)-methyl-benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, 1-cyclopropyl-3-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-3-methyl-2-propylcyclopentane. PubChem. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Google Patents. (n.d.). Method for synthesizing n-propylbenzene through Grignard reagent method.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Studying Solvent Effects on Propyne Chemical Behavior. (2025, July 30). Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Negishi cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC. Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • jOeCHEM. (2019, February 9). Synthesis Practice with the Grignard Reaction [Video]. YouTube. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

  • Dr. Harish Chopra. (2021, July 13). Negishi Coupling Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, cyclopropyl-. NIST WebBook. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methylbenzene – Knowledge and References. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (1-benzyl-cyclopropyl)-methyl-benzene. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions of 1-cyclopropyl-3-methylbenzene

Welcome to the technical support center for optimizing reactions involving 1-cyclopropyl-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1-cyclopropyl-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during electrophilic aromatic substitution (EAS) and other reactions with this versatile compound. Our approach is grounded in established principles of physical organic chemistry to provide not just protocols, but a deeper understanding of the underlying reaction dynamics.

I. Understanding the Reactivity of 1-cyclopropyl-3-methylbenzene

1-cyclopropyl-3-methylbenzene presents a unique set of opportunities and challenges in synthetic chemistry. The benzene ring is activated by two electron-donating groups: a methyl group and a cyclopropyl group. Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

The cyclopropyl group, in particular, activates the aromatic ring through its ability to donate electron density via σ-π conjugation. This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic attack than benzene or toluene. However, the strained three-membered ring is also susceptible to ring-opening under certain conditions, a critical consideration in reaction optimization.

Directing Effects and Steric Hindrance

The interplay of the directing effects of the cyclopropyl and methyl groups, along with steric hindrance, governs the regioselectivity of EAS reactions. The possible positions for substitution are C2, C4, C5, and C6.

  • C2 and C6: ortho to the cyclopropyl group and ortho (C2) or meta (C6) to the methyl group.

  • C4: para to the cyclopropyl group and ortho to the methyl group.

  • C5: meta to the cyclopropyl group and para to the methyl group.

The combination of activating effects from both groups strongly favors substitution at the C2, C4, and C6 positions. However, the bulky nature of the cyclopropyl group can sterically hinder attack at the adjacent C2 and C6 positions, often leading to a preference for substitution at the C4 position.[1]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments with 1-cyclopropyl-3-methylbenzene.

A. Friedel-Crafts Reactions (Acylation and Alkylation)

Question 1: My Friedel-Crafts acylation is giving low yields and a complex mixture of products. What's going wrong?

Answer: Low yields and product mixtures in Friedel-Crafts acylation of 1-cyclopropyl-3-methylbenzene can stem from several factors. Here’s a systematic troubleshooting approach:

  • Lewis Acid Concentration: An excess of the Lewis acid catalyst (e.g., AlCl₃) can promote unwanted side reactions. The carbonyl group of the product can complex with the Lewis acid, deactivating the ring towards further substitution. However, a sufficient amount is needed to generate the acylium ion electrophile.

    • Recommendation: Start with a stoichiometric amount of the Lewis acid (1.0 to 1.2 equivalents). Carefully control the addition of the Lewis acid at a low temperature to manage the initial exotherm.

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Poor temperature control can lead to side reactions, including potential rearrangement or decomposition.

    • Recommendation: Maintain a low reaction temperature, typically between 0°C and room temperature, especially during the addition of reactants.[2][3] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Cyclopropyl Ring Opening: Although less common in acylation than in some other EAS reactions, strong Lewis acids and elevated temperatures can induce the opening of the cyclopropyl ring. This will lead to a variety of undesired linear alkylbenzene products.

    • Recommendation: Use a milder Lewis acid if ring-opening is suspected. Screen alternatives like FeCl₃ or ZnCl₂. Ensure strict temperature control.

Question 2: I'm observing polyalkylation during my Friedel-Crafts alkylation. How can I favor mono-alkylation?

Answer: Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an alkyl group further activates the aromatic ring, making the product more reactive than the starting material.[4]

  • Control Stoichiometry: Use a large excess of 1-cyclopropyl-3-methylbenzene relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.

  • Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.

  • Alternative Strategy: Acylation-Reduction: A more reliable method to achieve mono-alkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction).[5] The acyl group is deactivating, which prevents polyacylation.

Experimental Protocol: Friedel-Crafts Acylation of 1-cyclopropyl-3-methylbenzene

This protocol provides a general guideline. Optimization of temperature, reaction time, and stoichiometry is recommended for specific substrates.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-cyclopropyl-3-methylbenzene (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 eq.) is added portion-wise, ensuring the temperature does not rise above 5°C.

  • Acyl Chloride Addition: The acyl chloride (1.05 eq.) is dissolved in the same anhydrous solvent and added dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: The reaction mixture is stirred at 0°C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by TLC or GC.

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

B. Nitration

Question 3: My nitration reaction is producing significant amounts of the undesired meta-isomer and some tar-like byproducts. How can I improve the regioselectivity and yield?

Answer: The formation of meta-isomers and byproducts in the nitration of an activated ring like 1-cyclopropyl-3-methylbenzene often points to overly harsh reaction conditions.

  • Temperature Control is Crucial: Nitration is highly exothermic. Elevated temperatures can lead to the formation of dinitro products and oxidative side reactions, resulting in tar formation.

    • Recommendation: Maintain the reaction temperature between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt). Add the nitrating agent (a mixture of concentrated nitric and sulfuric acids) slowly and monitor the internal temperature closely.

  • Milder Nitrating Agents: For highly activated rings, the standard HNO₃/H₂SO₄ mixture can be too aggressive.

    • Recommendation: Consider using a milder nitrating agent such as acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.

C. Halogenation (Bromination and Chlorination)

Question 4: During the bromination of 1-cyclopropyl-3-methylbenzene, I'm getting a mixture of isomers. How can I favor the para-substituted product?

Answer: The electronic directing effects of the cyclopropyl and methyl groups favor substitution at the ortho and para positions. To enhance the formation of the para-isomer, you can leverage steric hindrance.

  • Bulky Catalyst: Using a bulkier Lewis acid catalyst can sterically disfavor the approach of the electrophile to the more hindered ortho positions (C2 and C6).

    • Recommendation: Instead of FeBr₃, consider using a bulkier catalyst like aluminum bromide (AlBr₃).

  • Temperature: At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the activation energies of the competing pathways. At higher temperatures, the reaction can approach thermodynamic equilibrium, which may favor the more stable para-isomer.[6][7][8]

    • Recommendation: Experiment with a range of temperatures. Start at a low temperature (e.g., 0°C) and, if necessary, gradually increase it while monitoring the isomer ratio by GC.

D. Sulfonation

Question 5: My sulfonation reaction is reversible and gives a mixture of products. How can I control the outcome?

Answer: Sulfonation is a reversible process, and the product distribution is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[6][8]

  • Kinetic Control (Low Temperature): At lower temperatures (around room temperature or slightly above), the reaction is under kinetic control, and the major product will be the one that forms the fastest. For 1-cyclopropyl-3-methylbenzene, this is likely to be the sterically less hindered ortho and para isomers.

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., >100°C), the reaction becomes reversible, allowing the initially formed products to revert to the starting material and reform. Over time, the most thermodynamically stable isomer will accumulate. This is often the meta isomer, or a different para isomer if there are significant steric interactions in the kinetically favored products.

    • Recommendation: To obtain the kinetically favored products, perform the sulfonation at a low to moderate temperature with fuming sulfuric acid. For the thermodynamically favored product, use a higher temperature and a longer reaction time.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pressure for these reactions?

A1: For most liquid-phase electrophilic aromatic substitution reactions of 1-cyclopropyl-3-methylbenzene, the reaction is performed at atmospheric pressure. Pressure is not a primary variable for controlling the rate or selectivity of these reactions. Elevated pressure is typically only a factor in gas-phase reactions or when volatile reactants are used at temperatures above their boiling points.

Q2: How can I minimize the risk of cyclopropyl ring opening?

A2: The cyclopropyl ring is susceptible to opening under acidic conditions, especially in the presence of strong Lewis acids and at elevated temperatures.[9] To minimize this side reaction:

  • Use milder Lewis acids: For Friedel-Crafts reactions, consider alternatives to AlCl₃, such as FeCl₃ or ZnCl₂.

  • Maintain low temperatures: This is the most critical factor. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control the amount of acid: Use the minimum effective amount of the acid catalyst.

Q3: How can I analyze the isomeric purity of my product?

A3: A combination of analytical techniques is recommended for accurate determination of the isomer distribution:

  • Gas Chromatography (GC): GC with a suitable capillary column can often separate isomers and provide their relative ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns will be distinct for each isomer.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify isomers, particularly for less volatile compounds.

IV. Data Summary and Visualization

Table 1: General Guidance for Optimizing EAS Reactions of 1-cyclopropyl-3-methylbenzene
ReactionKey Parameters to ControlCommon IssuesTroubleshooting Recommendations
Friedel-Crafts Acylation Temperature, Lewis Acid StoichiometryLow yield, complex mixture, cyclopropyl ring openingUse 1.0-1.2 eq. of Lewis acid, maintain low temp (0°C to RT), consider milder Lewis acids.
Friedel-Crafts Alkylation Reactant Stoichiometry, TemperaturePolyalkylation, carbocation rearrangementUse excess aromatic substrate, low temperature, or use acylation-reduction sequence.
Nitration Temperature, Nitrating Agent StrengthLow regioselectivity, byproduct formation (tars)Maintain low temp (-10°C to 0°C), use milder nitrating agents for this activated ring.
Halogenation Catalyst, TemperatureIsomer mixtureUse a bulkier Lewis acid to favor para-substitution, optimize temperature for kinetic or thermodynamic control.
Sulfonation Temperature, Reaction TimeReversibility, isomer mixtureLow temp for kinetic product, high temp for thermodynamic product.
Diagrams

Diagram 1: General Troubleshooting Workflow for EAS Reactions

eas_troubleshooting cluster_issues Potential Issues start Low Yield or Impure Product check_temp Review Temperature Control start->check_temp Initial Check check_stoich Verify Stoichiometry check_temp->check_stoich check_catalyst Evaluate Catalyst/Reagent check_stoich->check_catalyst analyze_byproducts Identify Byproducts (GC-MS, NMR) check_catalyst->analyze_byproducts optimize Optimize Conditions analyze_byproducts->optimize Informed by Data ring_opening Ring Opening? analyze_byproducts->ring_opening polyalkylation Polyalkylation? analyze_byproducts->polyalkylation isomer_ratio Wrong Isomer Ratio? analyze_byproducts->isomer_ratio success Successful Reaction optimize->success ring_opening->optimize Lower Temp, Milder Acid polyalkylation->optimize Adjust Stoichiometry, Acylation-Reduction isomer_ratio->optimize Adjust Temp, Change Catalyst

Caption: A logical workflow for troubleshooting common issues in electrophilic aromatic substitution reactions.

Diagram 2: Kinetic vs. Thermodynamic Control in Sulfonation

sulfonation_control cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start 1-cyclopropyl-3-methylbenzene + Fuming H₂SO₄ low_temp Low Temperature (e.g., 25-40°C) start->low_temp high_temp High Temperature (e.g., >100°C) start->high_temp kinetic_product Major Products: Ortho/Para Isomers (Faster Formation) low_temp->kinetic_product Favors thermo_product Major Product: Most Stable Isomer (e.g., Meta or specific Para) kinetic_product->thermo_product Equilibration at High Temperature high_temp->thermo_product Favors

Caption: The influence of temperature on the product distribution in the sulfonation of 1-cyclopropyl-3-methylbenzene.

V. References

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Journal of Physical Chemistry A. [Link]

  • Identification and Quantitation of Aqueous Single- and Multianalyte Solutions of the Isomers Ethylbenzene, m-, p-, and o-Xylene. Analytical Chemistry. [Link]

  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams. Angewandte Chemie International Edition. [Link]

  • 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • What Makes Friedel-Crafts Reactions So Tricky? Organic Chemistry Tutor (YouTube). [Link]

  • Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Separation and detection of meta- and ortho- substituted benzene isomers by water-soluble pillar[9]arene. KAUST Repository. [Link]

  • Halogenation of benzene and methylbenzene. Chemguide. [Link]

  • How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Chemistry Stack Exchange. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Reactivity of electrophilic cyclopropanes (2023). ResearchGate. [Link]

  • Synthesis method of cyclopropyl methyl ketone. Google Patents.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. RSC Advances. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Friedel–Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Update for Isomerization Stabilization Energies: The Fulvenization Approach. ACS Omega. [Link]

  • Process for manufacturing 1-cyclopropyl-naphthalenes. Google Patents.

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. International Research Journal of Engineering and Technology (IRJET). [Link]

  • A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Organic & Biomolecular Chemistry. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]

  • Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! The Organic Chemistry Tutor (YouTube). [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-Cyclopropyl-3-methylbenzene Under Oxidative Stress

Disclaimer: The following guide is based on established principles of organic chemistry and data from analogous compounds. Specific experimental data on the oxidative degradation of 1-cyclopropyl-3-methylbenzene is not e...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on established principles of organic chemistry and data from analogous compounds. Specific experimental data on the oxidative degradation of 1-cyclopropyl-3-methylbenzene is not extensively available in the public domain. Therefore, this document should be used as a foundational resource to guide experimental design and troubleshooting.

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-cyclopropyl-3-methylbenzene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound under oxidative stress. As a molecule combining the structural features of an alkylbenzene and a cyclopropylarene, its behavior under oxidative conditions is of significant interest, particularly in the context of drug metabolism and materials science. This resource is designed to equip you with the foundational knowledge to anticipate potential degradation pathways, design robust experimental protocols, and troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sites of oxidative attack on 1-cyclopropyl-3-methylbenzene?

A1: Based on the structure of 1-cyclopropyl-3-methylbenzene, there are three primary sites susceptible to oxidative attack:

  • The Benzylic Position of the Methyl Group: The C-H bonds of the methyl group attached to the benzene ring are activated and are a primary target for oxidation.[1]

  • The Benzylic Position of the Cyclopropyl Group: The tertiary C-H bond of the cyclopropyl group directly attached to the benzene ring is also activated and susceptible to oxidation.

  • The Aromatic Ring: The electron-rich benzene ring itself can be a target for electrophilic attack by certain oxidizing species, potentially leading to hydroxylation.

  • The Cyclopropyl Ring: Due to its inherent ring strain, the cyclopropyl group can undergo oxidative ring-opening, particularly through radical-mediated pathways.[2][3]

Q2: What are the expected degradation products of 1-cyclopropyl-3-methylbenzene under oxidative stress?

A2: The degradation products will depend on the specific oxidant and reaction conditions. However, based on the likely sites of attack, you can anticipate the following classes of products:

  • Oxidation of the Methyl Group: This can lead to the formation of 3-cyclopropylbenzyl alcohol, 3-cyclopropylbenzaldehyde, and ultimately 3-cyclopropylbenzoic acid through successive oxidation steps.[2]

  • Oxidation at the Benzylic Carbon of the Cyclopropyl Group: This would likely yield 1-(3-methylphenyl)cyclopropan-1-ol.

  • Ring-Opening of the Cyclopropyl Group: Oxidative cleavage of the cyclopropyl ring could lead to a variety of products, including propiophenone derivatives.[4]

  • Aromatic Ring Oxidation: Hydroxylation of the benzene ring could produce various phenolic isomers.

Q3: How stable is the cyclopropyl group under typical oxidative conditions?

A3: The cyclopropyl group is generally more resistant to oxidation than a simple alkyl group due to the higher strength of its C-H bonds.[5] However, its stability is not absolute. Strong oxidizing agents or conditions that favor radical formation can lead to ring-opening.[2][3] The attachment to the benzene ring can also influence its reactivity.

Q4: I am not observing any degradation of my 1-cyclopropyl-3-methylbenzene. What could be the issue?

A4: Several factors could contribute to a lack of observed degradation:

  • Oxidant is too weak: The chosen oxidizing agent may not be potent enough to react with the compound under the selected conditions.

  • Insufficient activation: Some oxidation reactions require an initiator or a catalyst (e.g., UV light for photo-oxidation, a metal catalyst). Ensure your experimental setup includes the necessary components.

  • Low temperature: The reaction may require higher temperatures to overcome the activation energy.

  • Incorrect pH: The reactivity of both the substrate and the oxidant can be highly pH-dependent.

  • Solvent effects: The solvent can influence the stability and reactivity of all components in the reaction.

Q5: I am seeing many unexpected peaks in my chromatogram. How can I identify them?

A5: The appearance of multiple unexpected peaks is common in degradation studies. Here is a systematic approach to their identification:

  • Blank Injection: First, inject a blank sample (solvent only) to rule out contamination from your solvent or instrument.

  • Control Sample: Analyze a sample of your starting material that has not been subjected to oxidative stress to identify any pre-existing impurities.

  • Mass Spectrometry (MS): If you are using HPLC or GC, couple it with a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peaks will provide the molecular weight of the degradation products. Fragmentation patterns from MS/MS can offer structural clues.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown compounds.

  • Nuclear Magnetic Resonance (NMR): If an unknown product is present in sufficient quantity, it can be isolated (e.g., by preparative HPLC) and its structure elucidated using NMR spectroscopy.[6]

  • Literature Search: Based on the molecular weights and any structural information you have gathered, search the literature for known degradation products of similar compounds (alkylbenzenes, cyclopropylarenes).

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peaks detected (including starting material) - Incorrect injection volume or no injection occurred.- Detector is off or not set to the correct wavelength.- Mobile phase is not flowing.- Verify autosampler/syringe functionality.- Check detector settings and lamp status.- Check pump pressure and solvent lines for blockages.[7]
Peak tailing - Column overload.- Secondary interactions with the stationary phase.- Dead volume in the system.- Dilute the sample.- Adjust mobile phase pH or use an ion-pairing agent.- Check and tighten all fittings.[8]
Split peaks - Sample solvent incompatible with the mobile phase.- Column is clogged or has a void.- Dissolve the sample in the mobile phase.- Reverse flush the column at low flow rate. If the problem persists, replace the column.[8]
Shifting retention times - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Replace the column.[9]
GC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peaks detected - Syringe is clogged.- Inlet is leaking.- No carrier gas flow.- Clean or replace the syringe.- Check the septum and o-rings for leaks.- Verify carrier gas supply and check for leaks in the gas lines.[6]
Poor peak shape (tailing or fronting) - Active sites in the inlet liner or column.- Column overload.- Incorrect injection temperature.- Use a deactivated liner; condition the column.- Dilute the sample.- Optimize the injection temperature.[10]
Ghost peaks (peaks in blank runs) - Carryover from a previous injection.- Contamination in the inlet or syringe.- Run several solvent blanks.- Clean the syringe and replace the inlet liner and septum.
Poor mass spectral quality - Ion source is dirty.- Vacuum leak.- Low analyte concentration.- Clean the ion source.- Check for leaks in the vacuum system.- Increase the concentration of the sample if possible.

Experimental Protocols

Protocol 1: Forced Oxidation with Hydrogen Peroxide

This protocol describes a general procedure for inducing oxidative degradation of 1-cyclopropyl-3-methylbenzene using hydrogen peroxide.

Materials:

  • 1-cyclopropyl-3-methylbenzene

  • Hydrogen peroxide (30% w/w)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Reaction vials

  • HPLC or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-cyclopropyl-3-methylbenzene (e.g., 1 mg/mL) in acetonitrile.

  • Reaction Setup: In a reaction vial, combine the stock solution, buffer, and water to achieve the desired final concentration of the substrate (e.g., 100 µg/mL).

  • Initiation of Oxidation: Add a specific volume of 30% hydrogen peroxide to the reaction vial to achieve the desired final concentration (e.g., 3%).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours). Protect the samples from light if photolytic degradation is a concern.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching (Optional but Recommended): To stop the reaction, the addition of an antioxidant like sodium bisulfite can be considered, but be aware that this may introduce new peaks in the chromatogram. Alternatively, immediate dilution with the mobile phase and injection can be performed.

  • Analysis: Analyze the samples by a suitable analytical method (e.g., HPLC-UV, HPLC-MS, or GC-MS) to monitor the disappearance of the parent compound and the appearance of degradation products.

Protocol 2: Analytical Method - RP-HPLC-UV/MS

This protocol outlines a starting point for developing a reversed-phase HPLC method for the analysis of 1-cyclopropyl-3-methylbenzene and its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector and preferably a mass spectrometer.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution Program:

Time (min)% Mobile Phase B
030
2095
2595
2630
3030

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30 °C UV Detection: 254 nm (or scan for optimal wavelength)

MS Parameters (if applicable):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-500

Note: This is a generic method. Optimization of the gradient, mobile phase composition, and column chemistry may be necessary to achieve optimal separation of all degradation products.

Visualizations

Hypothesized Oxidative Degradation Pathways

cluster_main 1-Cyclopropyl-3-methylbenzene cluster_path1 Methyl Group Oxidation cluster_path2 Benzylic Cyclopropyl Oxidation cluster_path3 Cyclopropyl Ring Opening cluster_path4 Aromatic Ring Oxidation Parent 1-Cyclopropyl-3-methylbenzene Alcohol 3-Cyclopropylbenzyl alcohol Parent->Alcohol [O] Cyclopropanol 1-(3-Methylphenyl)cyclopropan-1-ol Parent->Cyclopropanol [O] Ring_Opened Propiophenone Derivatives Parent->Ring_Opened [O], Radical Phenols Phenolic Isomers Parent->Phenols [O] Aldehyde 3-Cyclopropylbenzaldehyde Alcohol->Aldehyde [O] Carboxylic_Acid 3-Cyclopropylbenzoic acid Aldehyde->Carboxylic_Acid [O] Start Start: Prepare Stock Solution Setup Set up Reaction (Substrate, Buffer, Oxidant) Start->Setup Incubate Incubate at Controlled Temperature Setup->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Optional) Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Data Data Analysis: - Parent Compound Decay - Degradant Formation Analyze->Data Identify Identify Unknowns (MS, HRMS, NMR) Data->Identify End End: Elucidate Degradation Pathway Identify->End

Caption: General experimental workflow for studying oxidative degradation.

References

  • Chemguide. (n.d.). Some more reactions of benzene and methylbenzene. Retrieved from [Link]

  • Gong, L., Chen, J., & Wang, Z. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–274.
  • BenchChem. (2025). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Retrieved from a hypothetical BenchChem technical document.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Li, Z., & Li, C. (2019). Oxidative ring opening of cyclopropylamines into 1,2‐dioxolanes.
  • Bentham Science Publishers. (n.d.). NMR Spectroscopy for Evaluation of Lipid Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • YouTube. (2021, February 19). 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids. Retrieved from [Link]

  • Nait Ajjou, A., Riahi, A., Chatterjee, D., & Muzart, J. (2006). Chromium-catalyzed oxidation of benzylcyclopropane with tert-butyl hydroperoxide.
  • YouTube. (2020, November 23). Lecture for Lesson IV.14: Oxidation and Reduction of Substituents on Benzene Rings. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • KIET Group of Institutions. (n.d.). Maintaining And Troubleshooting Hplc Systems A Users Guide.
  • SGS. (n.d.). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]

  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
  • ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PubMed. (1995). [Alkyl derivatives of benzene, indene, naphthalene, diphenyl and fluorene as a potential source of occupational and environmental exposure]. Medycyna Pracy, 46(4), 359-368.
  • LIRIAS. (n.d.). Recent progress in the LC‐MS/MS analysis of oxidative stress biomarkers. Retrieved from a hypothetical LIRIAS repository document.

Sources

Optimization

Effective removal of unreacted starting materials from 1-cyclopropyl-3-methylbenzene

Welcome to the technical support center for the synthesis and purification of 1-cyclopropyl-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-cyclopropyl-3-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: First Principles - Characterizing Your Crude Product

Before any purification attempt, a clear understanding of the impurity profile is critical. A successful purification strategy is not a one-size-fits-all solution; it is an informed response to a specific analytical problem.

Q: What are the first analytical steps I should take after my synthesis?

A: Your primary goal is to identify and, if possible, quantify the unreacted starting materials and any significant byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying volatile impurities. It will help you detect residual solvents, unreacted aryl halides (like 3-bromotoluene), or other low-boiling point contaminants.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for quantifying impurities relative to your product, provided the impurities have unique, non-overlapping signals. It is particularly useful for identifying structural isomers and byproducts like homocoupled species (e.g., 3,3'-dimethylbiphenyl).

A combination of these techniques will provide a comprehensive picture of your crude material, guiding your choice of purification method.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common purification challenges encountered during the synthesis of 1-cyclopropyl-3-methylbenzene.

Q1: My crude product is contaminated with unreacted 3-bromotoluene. Why is simple distillation not working?

A: This is a classic purification challenge rooted in the physical properties of the compounds. Simple distillation is only effective for separating liquids with significantly different boiling points (typically >70°C difference)[1].

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1-cyclopropyl-3-methylbenzene (Product) 132.20[2]~198.2
3-bromotoluene (Starting Material)171.04~184
3,3'-dimethylbiphenyl (Byproduct)182.26~296

As shown in the table, the boiling point of 1-cyclopropyl-3-methylbenzene (~198°C) is very close to that of 3-bromotoluene (~184°C). A simple distillation apparatus does not have enough theoretical plates to resolve this small difference. You will need to employ Fractional Vacuum Distillation . Lowering the pressure reduces the boiling points, which can prevent thermal degradation and often enhances the relative volatility, making separation more efficient[1].

Q2: I used a Suzuki coupling reaction and now have residual boronic acid. What is the easiest way to remove it?

A: Unreacted arylboronic acids are acidic and can be easily removed with a simple chemical wash. The principle here is to convert the organic-soluble boronic acid into a water-soluble boronate salt.

  • Solution: During your aqueous workup, perform a wash with a mild basic solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The base will deprotonate the boronic acid, forming a salt that partitions into the aqueous layer, leaving your neutral organic product behind[3]. This should be followed by a water wash to remove any residual base.

Q3: How do I remove the high-boiling 3,3'-dimethylbiphenyl byproduct from my product?

A: This is a scenario where the significant difference in boiling points is advantageous. The biphenyl byproduct boils nearly 100°C higher than your desired product.

  • Primary Solution: Vacuum distillation is highly effective. Your product will distill over at a manageable temperature under vacuum, leaving the non-volatile biphenyl byproduct behind in the distillation flask[4].

  • Alternative Solution: If the byproduct is present in a small amount, flash column chromatography can also be effective. The biphenyl is more nonpolar and larger, and will typically elute differently from your product on a silica gel column.

Q4: My reaction was catalyzed by Palladium, and I suspect my product is contaminated. How can I remove residual metals?

A: Palladium and other transition metal catalysts can often be adsorbed onto a solid support.

  • Solution: After the initial workup, dissolve your crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and stir it with activated carbon for 30-60 minutes. Alternatively, you can pass a solution of your product through a short plug of silica gel or Celite®. These adsorbents have a high surface area and can effectively trap residual metal catalysts, which can then be removed by filtration.

Section 3: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step protocols for the most robust purification methods.

Purification Strategy Workflow

The following diagram outlines the logical decision-making process for purifying your crude 1-cyclopropyl-3-methylbenzene.

G cluster_0 Analysis & Strategy cluster_1 Purification Pathways cluster_2 Validation start Crude Reaction Mixture analysis Analyze by GC-MS & NMR start->analysis decision Identify Impurities analysis->decision wash Aqueous Basic Wash decision->wash Boronic Acid Present distill Fractional Vacuum Distillation decision->distill Volatile Impurities (e.g., Aryl Halide) chrom Flash Chromatography decision->chrom Non-volatile Impurities or Distillation Fails wash->analysis Re-analyze final_analysis Analyze Final Product (GC-MS, NMR) distill->final_analysis chrom->final_analysis product Pure Product (>99%) final_analysis->product

Caption: Decision workflow for purification of 1-cyclopropyl-3-methylbenzene.

Protocol 1: Fractional Vacuum Distillation

Application: For removing impurities with close boiling points, such as unreacted 3-bromotoluene.

Causality: By using a fractionating column (e.g., Vigreux or packed column), you create a temperature gradient that allows for multiple successive "mini-distillations." This provides the necessary theoretical plates to separate components with small differences in boiling points. Performing this under vacuum lowers the required temperature, preventing potential decomposition of the product.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is meticulously dry. Assemble a fractional distillation apparatus with a short Vigreux column (or a column packed with Raschig rings or metal sponge). Use a vacuum-adapter and multiple receiving flasks.

  • Setup: Place the crude oil in the distillation flask with a magnetic stir bar. Attach the column, distillation head with a thermometer, condenser, and receiving flasks.

  • Evacuation: Slowly and carefully apply vacuum to the system. Bumping can be an issue, so start the stirring and apply vacuum gradually.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the reflux line slowly rising up the column. For optimal separation, this rise should be slow and steady. A rapid rise indicates excessive heating and poor separation.

  • Fraction Collection:

    • Fore-run: Collect the first few drops that distill over. This fraction is likely enriched in the lower-boiling point impurity (3-bromotoluene).

    • Heart Cut: As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect your main product fraction. The temperature should remain steady throughout this collection.

    • Tailings: If the temperature begins to drop (as the product is exhausted) or rise sharply, switch to a final receiving flask.

  • Analysis: Analyze all collected fractions by GC-MS to confirm the purity and determine which fractions to combine.

Protocol 2: Flash Column Chromatography

Application: For removing non-volatile impurities (e.g., biphenyl byproducts, baseline material) or when distillation is impractical.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase[5][6]. Because 1-cyclopropyl-3-methylbenzene is a nonpolar hydrocarbon, a nonpolar mobile phase is required. Impurities with even slight differences in polarity or size can be effectively separated.

Step-by-Step Methodology:

  • Column Packing: Select an appropriately sized silica gel column for your sample size. Pack the column as a slurry in your starting mobile phase (e.g., 100% hexanes or heptane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a nonpolar solvent (like hexanes or toluene). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting with a very nonpolar solvent (e.g., 100% hexanes).

    • Apply positive pressure to the column to achieve a fast flow rate[7].

    • Collect fractions continuously and monitor the elution by thin-layer chromatography (TLC).

  • Gradient (if necessary): If separation is poor, you can introduce a very small percentage of a slightly more polar solvent (e.g., 1-2% ethyl acetate or diethyl ether in hexanes) to increase the elution speed of your product relative to more retained impurities.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator[4].

Section 4: Purity Validation

Q: How do I definitively confirm the purity of my final product?

A: Never rely on a single analytical method.

  • GC-MS: A single, sharp peak on the gas chromatogram with the correct mass spectrum is a strong indicator of purity. Ensure you run the analysis under conditions that would separate the likely starting materials.

  • ¹H and ¹³C NMR: A clean NMR spectrum, free of impurity signals and with correct integration, provides structural confirmation and is an excellent measure of purity.

  • Elemental Analysis: For the highest level of validation, elemental analysis provides the empirical formula of your compound, confirming that the elemental composition (C, H) is correct within a very small margin of error.

By combining an understanding of the underlying chemical principles with robust analytical validation, the effective removal of unreacted starting materials from 1-cyclopropyl-3-methylbenzene can be achieved reliably and efficiently.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140572, 1-cyclopropyl-3-methylbenzene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5: Distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2021). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • LCGC International. (n.d.). Flash Chromatography. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Grignard Reaction. Retrieved from [Link] (Note: This is a representative university resource on the topic).

Sources

Troubleshooting

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Welcome to the technical support center for chemists and researchers navigating the complexities of reactions involving the cyclopropyl group. This highly strained, three-membered ring is a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of reactions involving the cyclopropyl group. This highly strained, three-membered ring is a cornerstone in modern medicinal chemistry and drug development, prized for its ability to impart unique conformational constraints, enhance metabolic stability, and improve potency.[1][2][3] However, the very strain that makes the cyclopropyl group so valuable also renders it susceptible to rearrangement and ring-opening under various reaction conditions.

This guide is designed to provide you with not only the "how" but, more importantly, the "why" behind the experimental choices you make. By understanding the mechanistic underpinnings of cyclopropyl group stability, you can proactively design experiments that preserve this critical moiety and troubleshoot unexpected outcomes with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the stability of the cyclopropyl group during chemical synthesis.

Q1: Why is the cyclopropyl group so prone to rearrangement?

The high reactivity of the cyclopropane ring stems from its significant ring strain. The C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This strain weakens the C-C bonds, making them susceptible to cleavage under various conditions to relieve that strain.[4]

Q2: What are the most common reaction intermediates that lead to cyclopropyl rearrangement?

The three most common culprits are:

  • Cyclopropylcarbinyl Cations: These are perhaps the most notorious intermediates for rearrangement. The carbocation adjacent to the cyclopropyl ring is remarkably stabilized through hyperconjugation, but this electronic communication also facilitates a rapid equilibrium with cyclobutyl and homoallyl cations.[5][6][7] This often leads to a mixture of products.

  • Radical Intermediates: A radical center adjacent to a cyclopropane ring can also induce ring-opening to form a more stable, delocalized radical.[8][9] This is a common pathway in radical-initiated reactions.

  • Metallacyclobutanes: In transition metal-catalyzed reactions, the metal can insert into a C-C bond of the cyclopropane ring via oxidative addition, forming a metallacyclobutane intermediate.[10] This can then lead to a variety of ring-opened or rearranged products.

Q3: Are all cyclopropyl-containing molecules equally susceptible to rearrangement?

No. The stability of the cyclopropyl group is highly dependent on the substituents attached to it.

  • Electron-donating groups on the ring can stabilize adjacent carbocations, potentially increasing the likelihood of rearrangement if such an intermediate is formed.

  • Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and ring-opening.

  • Vinylcyclopropanes are particularly prone to thermal and metal-catalyzed rearrangements to form cyclopentenes.[11]

Q4: I'm working with a cyclopropylamine. Are there any special considerations?

Yes. Cyclopropylamines are important building blocks in many pharmaceuticals.[12][13] However, the amine group can be protonated under acidic conditions, which can initiate rearrangement. Additionally, oxidative metabolism of cyclopropylamines can lead to ring-opened reactive intermediates, a concern in drug development.[1]

Troubleshooting Guides

Encountering an unexpected rearrangement can be a significant setback. These guides are designed to help you diagnose and solve common issues.

Scenario 1: My reaction involving a cyclopropylcarbinyl intermediate is giving a mixture of cyclopropyl, cyclobutyl, and homoallyl products.

This is a classic problem stemming from the rapid equilibrium between these cationic species. Your primary goal is to trap the desired cyclopropylcarbinyl cation before it has a chance to rearrange.

Troubleshooting Workflow

G start Mixture of Products Observed q1 Is the reaction run at the lowest possible temperature? start->q1 sol_temp Lower the reaction temperature (-78 °C or colder). This slows the rate of rearrangement. q1->sol_temp No q2 Is the solvent nucleophilic? q1->q2 Yes a1_yes Yes a1_no No sol_temp->q2 sol_solvent Switch to a more nucleophilic solvent or add a potent nucleophile to the reaction mixture to trap the cation quickly. q2->sol_solvent No q3 How is the carbocation generated? q2->q3 Yes a2_yes Yes a2_no No sol_solvent->q3 sol_reagent Consider using a milder Lewis acid or a different precursor that generates the cation more slowly. q3->sol_reagent end Desired Product Favored sol_reagent->end

Caption: Troubleshooting workflow for cyclopropylcarbinyl cation rearrangements.

Key Causality: The rate of rearrangement of the cyclopropylcarbinyl cation is often competitive with the rate of nucleophilic attack. By manipulating the reaction conditions, you can shift this balance in favor of the desired product. Lowering the temperature disproportionately slows the rearrangement, which typically has a higher activation energy than nucleophilic trapping.[6]

Scenario 2: My cyclopropyl group is being cleaved during a transition metal-catalyzed cross-coupling reaction.

This is likely due to oxidative addition of the metal catalyst into a C-C bond of the cyclopropane ring. The choice of catalyst, ligands, and reaction conditions is critical to prevent this unwanted side reaction.

Troubleshooting and Prevention Strategies

StrategyRationaleExample Application
Ligand Selection Bulky, electron-rich ligands can disfavor the formation of the metallacyclobutane intermediate by sterically hindering the approach of the metal to the cyclopropane C-C bonds.For a Suzuki coupling, switching from a simple phosphine ligand to a bulkier one like XPhos or SPhos may prevent ring opening.
Choice of Metal Some metals are more prone to C-C bond insertion than others. Palladium and rhodium are frequently used, but their reactivity can be tuned. Nickel catalysts, for instance, can sometimes offer different selectivity.If a Pd-catalyzed reaction is failing, exploring a Ni-catalyzed alternative under milder conditions could be beneficial.
Temperature Control Oxidative addition is often a thermally activated process. Running the reaction at the lowest possible temperature can minimize this side reaction.Use of highly active catalysts that allow for lower reaction temperatures is advantageous.
Substrate Design If possible, avoiding substitution patterns that are known to activate the cyclopropane ring towards metal insertion can be a long-term solution.For example, vinylcyclopropanes are particularly reactive towards transition metals.[14][15]

Experimental Protocols

Here are some starting-point protocols for common reactions where preserving the cyclopropyl group is essential.

Protocol 1: Acid-Catalyzed Reaction with a Cyclopropyl-Containing Substrate

This protocol aims to minimize ring-opening by using a mild acid and controlling the reaction temperature.

Objective: To perform an acid-catalyzed reaction (e.g., deprotection of a BOC group) on a molecule containing a sensitive cyclopropyl moiety.

Materials:

  • Cyclopropyl-containing substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve the cyclopropyl-containing substrate in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the cooled solution. The amount of TFA should be minimized to what is necessary for the reaction to proceed.

  • Monitor the reaction closely by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Self-Validation: The success of this protocol is validated by the absence of ring-opened byproducts in the final product, as determined by NMR and mass spectrometry. If rearrangement is observed, consider using an even milder acid or further reducing the reaction temperature.

Protocol 2: Radical Bromination Adjacent to a Cyclopropyl Group

This protocol uses controlled conditions to favor benzylic bromination while minimizing radical-induced ring-opening.

Objective: To selectively brominate a position adjacent to a cyclopropyl group without inducing rearrangement.

Materials:

  • Cyclopropyl-containing substrate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the cyclopropyl-containing substrate in anhydrous CCl₄, add NBS.

  • Add a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.

Self-Validation: The integrity of the cyclopropyl ring in the product should be confirmed by ¹H and ¹³C NMR. The absence of signals corresponding to ring-opened or rearranged products validates the protocol.

Mechanistic Insights: A Visual Guide

Understanding the flow of electrons is key to predicting and preventing rearrangements.

Diagram 1: The Cyclopropylcarbinyl Cation Rearrangement Cascade

G cluster_0 Cationic Rearrangement Cascade A Cyclopropylcarbinyl Cation B Cyclobutyl Cation A->B Ring Expansion C Homoallyl Cation A->C Ring Opening Prod_A Cyclopropyl Product A->Prod_A Trapping B->A Ring Contraction Prod_B Cyclobutyl Product B->Prod_B Trapping C->A Ring Closure Prod_C Homoallyl Product C->Prod_C Trapping Nu Nucleophile Nu->A Nu->B Nu->C

Caption: Equilibrium between key cationic intermediates leading to product mixtures.

References

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Molecules. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. The Journal of Organic Chemistry. [Link]

  • Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. YouTube. [Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

  • Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. [Link]

  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society. [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Liverpool. [Link]

  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. Organic Chemistry Frontiers. [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. [Link]

  • Review of the Chemistry of Cyclopropene Compounds. Chemical Reviews. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Review articles in CYCLOPROPANES. ResearchGate. [Link]

  • Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Accounts of Chemical Research. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. [Link]

  • Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]

  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Recent Advancements in Metal-Free Catalysis for Cyclopropane Ring Cleavage. Asian Journal of Organic Chemistry. [Link]

  • Introduction: Cyclopropanes and Related Rings. Chemical Reviews. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

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Optimization

Technical Support Center: Isolating Pure 1-Cyclopropyl-3-methylbenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-cyclopropyl-3-methylbenzene. Here, we address common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-cyclopropyl-3-methylbenzene. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles to ensure procedural success and product purity.

Core Purification Strategy Overview

The isolation of 1-cyclopropyl-3-methylbenzene, particularly from common synthetic routes like Suzuki-Miyaura cross-coupling, requires a multi-step approach to remove unreacted starting materials, catalysts, and byproducts. The general workflow involves an initial extractive workup to remove the bulk of water-soluble and acidic/basic impurities, followed by chromatography and/or distillation for final purification.

G cluster_0 Initial Reaction Quench & Extraction cluster_1 Purification cluster_2 Final Product A Crude Reaction Mixture B Quench with Water/Brine A->B C Liquid-Liquid Extraction (e.g., EtOAc/Water) B->C D Aqueous Base Wash (e.g., 1M NaOH) C->D E Dry Organic Layer (e.g., MgSO₄) & Concentrate D->E F Flash Column Chromatography (Optional, for high purity) E->F If impurities are close in polarity G Fractional Distillation (Under atmospheric or reduced pressure) E->G If impurities are non-volatile F->G For ultimate purity H Pure 1-Cyclopropyl-3-methylbenzene G->H

Caption: General workflow for the isolation of 1-cyclopropyl-3-methylbenzene.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification process in a question-and-answer format.

Question 1: After my extractive workup, I still see a significant amount of unreacted boronic acid in my crude product analysis (TLC, GC-MS, or NMR). How can I remove it?

Answer: This is a common issue when using organoboron reagents, such as in a Suzuki coupling. Boronic acids can have some solubility in organic solvents, and a simple water wash is often insufficient for their complete removal.

Root Cause & Mechanism: Boronic acids (R-B(OH)₂) are weak Lewis acids. To make them readily water-soluble, they must be converted into their corresponding boronate salts. This is achieved by deprotonation in a basic aqueous solution.[1][2]

Solutions:

  • Aqueous Base Wash (Recommended):

    • Procedure: During the liquid-liquid extraction, wash the organic layer 2-3 times with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Causality: The basic solution deprotonates the boronic acid to form a water-soluble boronate salt (e.g., R-B(OH)₃⁻Na⁺), which partitions into the aqueous layer.[3] Subsequent washes with brine will help remove any residual base from the organic layer.

  • Methanol Azeotrope (Alternative Method):

    • Procedure: After concentrating your crude product, add methanol (MeOH) and re-concentrate the mixture on a rotary evaporator. Repeat this process 2-3 times.

    • Causality: Boronic acids react with methanol to form volatile trimethyl borate, B(OMe)₃, which is removed under reduced pressure along with the solvent.[3][4] This method is particularly useful for removing residual boron compounds that may persist even after a base wash.

Verification: After the procedure, run a comparative analysis (e.g., TLC or a quick GC-MS) of the washed organic layer against the pre-washed material. The impurity spot/peak corresponding to the boronic acid should be absent or significantly reduced.

Question 2: My final product is a clear oil, but the GC-MS analysis shows a purity of only ~90%, with several small, unidentified peaks. What are the likely impurities and how do I remove them?

Answer: Achieving purity greater than 98-99% often requires a final purification step beyond simple extraction. The identity of the impurities depends on the synthetic route used.

Potential Impurities & Solutions:

Impurity TypeLikely SourceIdentification (GC-MS)Recommended Purification
Homocoupled Biaryl Side reaction in Suzuki couplingPeak with a mass corresponding to the dimer of the aryl halide or boronic acid (e.g., 3,3'-dimethylbiphenyl).Flash Column Chromatography: These dimers are typically less polar than the desired product and will elute first. A carefully chosen solvent system (e.g., pure hexanes) can provide good separation.
Starting Materials Incomplete reactionPeaks corresponding to the molecular weights of your starting aryl halide and/or boronic acid.Optimize Reaction: Ensure a slight excess of one reagent to drive the reaction to completion. Purification: Flash chromatography is effective.
Isomeric Byproducts Impure starting materials or side reactionsPeaks with the same mass as the product (132.20 g/mol ) but different retention times. For instance, contamination from 1-propyl-3-methylbenzene.[5][6]Fractional Distillation: If the boiling points are sufficiently different. Preparative HPLC: For isomers with very similar physical properties.[7]
Phosphine Oxide Oxidation of phosphine ligands (e.g., PPh₃) used in catalysis.High molecular weight, often non-volatile peak.This is typically non-volatile and can be removed by distillation . It can also be removed via chromatography, though it may streak on the column.

Step-by-Step Protocol: Flash Column Chromatography

  • Adsorbent: Use standard silica gel (230-400 mesh).

  • Eluent System: 1-cyclopropyl-3-methylbenzene is a non-polar hydrocarbon. Start with 100% hexanes or heptane. If necessary, a very small amount of a slightly more polar solvent like ethyl acetate (0.5-2%) can be added to increase the elution speed of the product.

  • Column Packing: Pack the column with a slurry of silica in your chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the impregnated silica onto the top of the column. This technique prevents band broadening.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Analysis: Combine the pure fractions (as determined by TLC or GC-MS) and concentrate under reduced pressure to yield the purified product.

Question 3: My isolated yield is significantly lower than expected after the workup. Where could my product have gone?

Answer: Low yield can be attributed to several factors, ranging from an incomplete reaction to mechanical losses during the workup.

Troubleshooting Low Yield:

G start Low Yield Observed q1 Did the reaction go to completion? Check reaction monitoring (TLC/GC-MS). start->q1 q2 Was an emulsion formed during extraction? Emulsions trap product at the interface. q1:f0->q2 Yes sol1 Solution: Increase reaction time, temperature, or check catalyst activity. q1:f1->sol1 No q3 Was the correct pH maintained during washes? Product should remain neutral. q2:f0->q3 No sol2 Solution: Break emulsion by adding brine or filtering through Celite. q2:f1->sol2 Yes q4 Is the product volatile? Check boiling point and evaporation conditions. q3:f0->q4 Yes sol3 Solution: Ensure washes are not overly acidic or basic. Re-extract all aqueous layers. q3:f1->sol3 Unsure sol4 Solution: Use moderate temperatures on rotary evaporator. Avoid high vacuum for extended periods. q4:f1->sol4 Yes

Caption: Decision tree for troubleshooting low product yield.

Key Considerations:

  • Re-extraction: Always re-extract the aqueous layers at least once with fresh organic solvent to recover any dissolved product.

  • Drying Agent: Ensure the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) is thoroughly filtered off and washed with a small amount of fresh solvent to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of 1-cyclopropyl-3-methylbenzene? A: Knowing the physical properties is crucial for planning purification and for characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₂[8]
Molecular Weight 132.20 g/mol [8]
Boiling Point 198.2 °C (at 760 mmHg)
Appearance Colorless liquid (expected)N/A
Solubility Insoluble in water; soluble in common organic solvents like toluene, hexanes, ethyl acetate, and dichloromethane.[9][10]

Q: Which analytical techniques are best for confirming the purity and identity of the final product? A: A combination of techniques is essential for unambiguous characterization.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity. The retention time is characteristic of the compound, and the mass spectrum provides a molecular fingerprint, confirming the molecular weight (M⁺ = 132) and fragmentation pattern.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expect signals in the aromatic region (for the benzene ring protons), a singlet for the methyl group protons, and signals in the aliphatic region (typically upfield, ~0.5-1.0 ppm) for the cyclopropyl protons.

    • ¹³C NMR: Confirms the number of unique carbon atoms in the molecule.

  • Fourier-Transform Infrared (IR) Spectroscopy: Useful for confirming the presence of functional groups. Expect C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

Q: How should I properly store purified 1-cyclopropyl-3-methylbenzene? A: Like many aromatic hydrocarbons, it should be stored in a tightly sealed container (e.g., an amber glass bottle) to prevent evaporation and protect it from light. Storage at room temperature in a well-ventilated area away from strong oxidizing agents is recommended.

Q: Is distillation always necessary? A: Not always, but it is highly recommended for achieving the highest purity. If your product is intended for sensitive applications like pharmaceutical development, distillation is a critical final step to remove non-volatile impurities (e.g., catalyst residues, phosphine oxides) that may co-elute or remain after chromatography. The boiling point of 198.2 °C allows for straightforward atmospheric distillation, though vacuum distillation can be used to lower the required temperature and prevent any potential thermal degradation.

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Hart, H., & Curtis, O. E. (1956). Cyclopropylbenzene. Organic Syntheses, 36, 19. doi:10.15227/orgsyn.036.0019
  • Grummitt, O., & Becker, E. I. (1950). The Synthesis and Purification of Aromatic Hydrocarbons 5: 1-Ethyl-3-Methylbenzene. Journal of the American Chemical Society, 72(4), 1846-1847.
  • Dugan, K., & Ragan, J. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Sonoda, H., et al. (2023). Chromatographic purification of small extracellular vesicles using an affinity column for phospholipid membranes. Biotechnology Letters, 45(12), 1541-1548. doi:10.1007/s10529-023-03430-7
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6065-6068.
  • Merlic, C. (n.d.). Workup Tricks: Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclopropyl-3-methyl- (CAS 19714-73-9). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140572, Benzene, 1-cyclopropyl-3-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14092, Benzene, 1-methyl-3-propyl-. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (1-methyl-cyclopropyl)-methyl-benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-3-propyl- (CAS 1074-43-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123400327, 1-Cyclopropyl-3-methylcyclohexane. Retrieved from [Link]

  • Reddit. (2017). r/chemistry - Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Buyel, J. F., & Fischer, R. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal, 9(5), 657-669. doi:10.1002/biot.201300548
  • Wallace, D. J. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. ChemInform, 33(50). doi:10.1002/chin.200250135
  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Patsnap. (2025). How Does Chromatography Help in Purifying Therapeutic Proteins? Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Oscarsson, S. (2014).
  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

  • Reddit. (2020). r/chemistry - What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519473, 1-Methyl-3-(1-methylpropyl)benzene. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 1-cyclopropyl-3-methylbenzene Utilizing 2D NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the robust applica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the robust application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 1-cyclopropyl-3-methylbenzene. This molecule, while seemingly simple, presents an excellent case study for the power of modern NMR techniques to resolve potential ambiguities in isomeric structures. We will objectively compare the utility of COSY, HSQC, and HMBC experiments, supported by detailed experimental protocols and illustrative data, to provide a comprehensive workflow for structural elucidation.

The Challenge: Beyond 1D NMR

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental tools for structural analysis. However, for substituted aromatic compounds like 1-cyclopropyl-3-methylbenzene, 1D spectra can sometimes be insufficient for unequivocal assignment, especially when dealing with isomers. For instance, distinguishing between 1-cyclopropyl-2-methylbenzene, 1-cyclopropyl-3-methylbenzene, and 1-cyclopropyl-4-methylbenzene based solely on chemical shifts and multiplicities in 1D spectra can be challenging due to the subtle differences in the electronic environments of the aromatic protons and carbons. 2D NMR spectroscopy overcomes this limitation by providing through-bond correlation information, revealing the connectivity of atoms within the molecule.[1]

The 2D NMR Toolkit for Structural Elucidation

To definitively establish the structure of 1-cyclopropyl-3-methylbenzene, we will employ a suite of three powerful 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is instrumental in identifying adjacent protons within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH). It provides a clear map of which proton is bonded to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.[2]

The strategic combination of these three experiments provides a self-validating system for piecing together the molecular puzzle.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality 2D NMR data for a sample of 1-cyclopropyl-3-methylbenzene.

Sample Preparation
  • Dissolve approximately 10-20 mg of 1-cyclopropyl-3-methylbenzene in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and General Parameters
  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K

  • Solvent: CDCl₃

COSY (Correlation Spectroscopy) Acquisition
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).

  • Spectral Width (¹H): 12 ppm (centered around 4.7 ppm).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256.

  • Number of Scans: 2-4.

  • Relaxation Delay: 1.5-2.0 s.

HSQC (Heteronuclear Single Quantum Coherence) Acquisition
  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC for multiplicity information).

  • Spectral Width (¹H, F2): 12 ppm (centered around 4.7 ppm).

  • Spectral Width (¹³C, F1): 160 ppm (centered around 80 ppm).

  • Number of Points (F2): 1024.

  • Number of Increments (F1): 256.

  • Number of Scans: 2-8.

  • Relaxation Delay: 1.5 s.

  • ¹JCH Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Spectral Width (¹H, F2): 12 ppm (centered around 4.7 ppm).

  • Spectral Width (¹³C, F1): 200 ppm (centered around 100 ppm).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 512.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1.8 s.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz.

Data Interpretation and Structural Validation

Disclaimer: The following NMR data is hypothetical but is based on established principles of NMR spectroscopy and typical chemical shifts for the structural motifs present in 1-cyclopropyl-3-methylbenzene. It is presented for illustrative purposes to guide the process of structural elucidation.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for 1-cyclopropyl-3-methylbenzene are summarized below. The numbering scheme used for atom assignments is also provided.

Numbering scheme for 1-cyclopropyl-3-methylbenzene

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Carbon Type
1--143.0C
26.85s126.5CH
3--138.0C
46.90d129.0CH
57.15t128.0CH
66.95d125.5CH
7 (CH₃)2.35s21.5CH₃
8 (CH)1.90m15.5CH
9 (CH₂)0.95m9.0CH₂
10 (CH₂)0.65m9.0CH₂

Step-by-Step 2D NMR Analysis

COSY Analysis: Identifying Spin Systems

The COSY spectrum reveals correlations between coupled protons.

Table 2: Key COSY Correlations

Proton (ppm)Correlates with Proton(s) (ppm)Interpretation
7.15 (H-5)6.95 (H-6), 6.90 (H-4)H-5 is coupled to two other aromatic protons.
6.95 (H-6)7.15 (H-5)H-6 is adjacent to H-5.
6.90 (H-4)7.15 (H-5)H-4 is adjacent to H-5.
1.90 (H-8)0.95 (H-9), 0.65 (H-10)The cyclopropyl methine proton is coupled to the cyclopropyl methylene protons.
0.95 (H-9)1.90 (H-8), 0.65 (H-10)The cyclopropyl methylene protons are coupled to each other and the methine proton.
0.65 (H-10)1.90 (H-8), 0.95 (H-9)The cyclopropyl methylene protons are coupled to each other and the methine proton.

From the COSY data, we can identify two distinct spin systems: the aromatic protons (H-4, H-5, and H-6) and the cyclopropyl protons (H-8, H-9, and H-10). The methyl protons (H-7) and the aromatic proton H-2 are singlets and do not show COSY correlations.

Caption: COSY correlations in 1-cyclopropyl-3-methylbenzene.

HSQC Analysis: Connecting Protons to Carbons

The HSQC spectrum directly links each proton to its attached carbon.

Table 3: Key HSQC Correlations

¹H (ppm)¹³C (ppm)Assignment
6.85126.5H-2 to C-2
6.90129.0H-4 to C-4
7.15128.0H-5 to C-5
6.95125.5H-6 to C-6
2.3521.5H-7 to C-7
1.9015.5H-8 to C-8
0.959.0H-9 to C-9
0.659.0H-10 to C-10

The HSQC data allows for the unambiguous assignment of all protonated carbons.

HMBC Analysis: Assembling the Molecular Framework

The HMBC spectrum provides the crucial long-range correlations that connect the identified spin systems and link them to the quaternary carbons.

Table 4: Key HMBC Correlations

Proton (ppm)Correlates with Carbon(s) (ppm)Interpretation (Key Correlations)
2.35 (H-7)138.0 (C-3), 129.0 (C-4), 126.5 (C-2)Confirms the methyl group is attached to C-3 and adjacent to C-2 and C-4.
1.90 (H-8)143.0 (C-1), 126.5 (C-2), 125.5 (C-6)Confirms the cyclopropyl group is attached to C-1 and adjacent to C-2 and C-6.
6.85 (H-2)143.0 (C-1), 138.0 (C-3), 125.5 (C-6), 129.0 (C-4)Shows H-2 is between the two substituents.
7.15 (H-5)143.0 (C-1), 138.0 (C-3)Long-range correlations to the substituted carbons.

The HMBC correlations are the final piece of the puzzle. The correlation from the methyl protons (H-7) to C-3, C-2, and C-4, combined with the correlation from the cyclopropyl methine proton (H-8) to C-1, C-2, and C-6, definitively establishes the 1,3-substitution pattern of the benzene ring.

HMBC_Correlations cluster_aromatic Aromatic Ring cluster_substituents Substituents C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 H2 H-2 H2->C1 H2->C3 H2->C4 H2->C6 H4 H-4 H5 H-5 H5->C1 H5->C3 H6 H-6 C7 C-7 H7 H-7 H7->C2 H7->C3 H7->C4 C8 C-8 H8 H-8 H8->C1 H8->C2 H8->C6

Caption: Key HMBC correlations for 1-cyclopropyl-3-methylbenzene.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable validation of the structure of 1-cyclopropyl-3-methylbenzene. The COSY experiment delineates the proton spin systems, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment pieces together the entire molecular framework by revealing long-range connectivities. This systematic approach not only confirms the presence of the cyclopropyl and methyl groups but also definitively establishes their 1,3-substitution pattern on the benzene ring, thereby distinguishing it from its isomers. This guide serves as a practical workflow for researchers and scientists in applying 2D NMR for the rigorous structural elucidation of organic molecules.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. [Link]

  • University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. [Link]

  • Papanikolaou, N. A., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

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Comparative

A Senior Application Scientist's Guide to Unambiguous Formula Confirmation of 3-Cyclopropyltoluene Using High-Resolution Mass Spectrometry

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's elemental formula is a foundational pillar of its identity. For a compound like 3-cyclopropyltoluene (C₁...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's elemental formula is a foundational pillar of its identity. For a compound like 3-cyclopropyltoluene (C₁₀H₁₂), a seemingly simple aromatic hydrocarbon, ambiguity in its molecular formula is not an option. This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing High-Resolution Mass Spectrometry (HRMS) as the gold standard for this application. We will dissect the causality behind experimental choices and present a self-validating protocol, empowering researchers to achieve data of the highest integrity.

The Challenge: Beyond Nominal Mass

The core challenge in confirming a molecular formula lies in the existence of isobars—compounds that share the same nominal (integer) mass but have different elemental compositions. For 3-cyclopropyltoluene, with a nominal mass of 132 Da, several other chemical formulas could theoretically exist, such as C₉H₈O or C₈H₄O₂. A low-resolution mass spectrometer, which measures only the nominal mass, would be incapable of distinguishing between these candidates, leading to potentially critical errors in compound identification.[1]

This is where the principles of high-resolution mass spectrometry become indispensable. By measuring mass-to-charge ratios (m/z) to three or four decimal places, HRMS leverages the slight mass differences between isotopes, known as the "mass defect," to provide a highly precise and accurate mass measurement.[2] This capability allows for the confident differentiation of isobaric species and the unambiguous determination of an elemental formula.[3][4]

Comparative Analysis: HRMS vs. Alternative Techniques

While other methods exist for elemental composition analysis, they present significant limitations compared to the precision, speed, and confidence offered by HRMS.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Combustion AnalysisNuclear Magnetic Resonance (NMR)
Primary Output Accurate m/z (to <0.001 Da), Isotopic Pattern% Composition of C, H, N, S, OChemical Environment of Nuclei (¹H, ¹³C)
Mass Accuracy Typically < 5 ppmN/A (provides ratios)N/A
Formula Confirmation Direct, high confidence from accurate mass & isotope fitIndirect, requires high purity, calculates empirical formulaIndirect, inferred from structural elucidation
Sample Requirement Micrograms to NanogramsMilligramsMilligrams
Destructive? YesYesNo
Speed Minutes per sampleHours per sampleMinutes to hours per sample
Key Advantage Unambiguous formula determination for complex mixturesEstablished, quantitative elemental ratiosProvides detailed structural information
Key Limitation Does not provide structural isomer informationRequires highly pure sample; provides only the simplest ratioLess direct for formula confirmation alone

As the data indicates, HRMS provides the most direct and sensitive route to confirming a molecular formula. The requirement for a mass accuracy of less than 5 parts-per-million (ppm) for novel compounds is a widely accepted standard in the scientific community.[5]

The Pillars of HRMS Confirmation: A Self-Validating System

The trustworthiness of an HRMS-based formula confirmation rests on two co-dependent pillars: Accurate Mass Measurement and Isotopic Pattern Matching . A result is only considered validated when the experimental data aligns with the theoretical values for both parameters.

  • Accurate Mass Measurement: This provides the primary filter for potential chemical formulas. For 3-cyclopropyltoluene (C₁₀H₁₂), the theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825).

    • Theoretical Mass (C₁₀H₁₂) = (10 * 12.000000) + (12 * 1.007825) = 132.093900 Da

  • Isotopic Pattern Matching: The presence of naturally occurring heavier isotopes (primarily ¹³C) produces a characteristic pattern of peaks following the monoisotopic peak (M).[6] The relative abundance of these isotope peaks (M+1, M+2, etc.) is highly predictable based on the number of atoms of each element in the molecule.[7] For C₁₀H₁₂, the probability of incorporating one ¹³C atom is approximately 11.0%, creating a distinct M+1 peak with about 11% of the intensity of the main M peak. This isotopic signature serves as a crucial secondary confirmation.

The following diagram illustrates the logical workflow for confirming the molecular formula.

cluster_0 HRMS Data Acquisition cluster_1 Data Analysis & Validation Sample Sample Introduction (e.g., GC/LC, Infusion) Ionization Ionization (e.g., EI, ESI, APCI) Sample->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF, FT-ICR) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector AccurateMass Extract Accurate m/z of Monoisotopic Peak Detector->AccurateMass FormulaGen Generate Candidate Formulas (within mass tolerance, e.g., < 5 ppm) AccurateMass->FormulaGen Input m/z IsotopeMatch Compare Experimental vs. Theoretical Isotopic Pattern FormulaGen->IsotopeMatch Candidate: C₁₀H₁₂ Candidate: C₉H₈O ... Confirmation Confirm Formula IsotopeMatch->Confirmation High Match Score? Final Formula Confirmed: C₁₀H₁₂ Confirmation->Final Yes Reevaluate Re-evaluate Data / Purity Confirmation->Reevaluate No

Caption: Workflow for molecular formula confirmation using HRMS.

High-Resolution Mass Analyzer Technologies

Several types of high-resolution mass analyzers are suitable for this work, each with distinct principles of operation.

  • Time-of-Flight (TOF): This analyzer measures the time it takes for ions to travel a fixed distance.[8][9] Lighter ions travel faster and reach the detector first. Orthogonal acceleration (oa-TOF) and the use of a reflectron significantly enhance resolution.[10]

  • Orbitrap: This technology traps ions in an orbital motion around a central spindle-like electrode. The frequency of the ions' axial oscillation is directly related to their m/z ratio and is measured with very high precision.[11][12]

  • Fourier-Transform Ion Cyclotron Resonance (FT-ICR): Ions are trapped in a magnetic field, where they exhibit a cyclical movement (cyclotron frequency) inversely proportional to their m/z.[13][14] This technique offers the highest resolution and mass accuracy but is often associated with higher instrument cost and complexity.[15]

For routine confirmation of small molecules like 3-cyclopropyltoluene, modern TOF and Orbitrap instruments provide more than sufficient resolution and mass accuracy.

Experimental Protocol: Confirming 3-Cyclopropyltoluene

This protocol outlines a typical workflow using a Liquid Chromatography-HRMS (LC-MS) system with an electrospray ionization (ESI) source, a common setup in drug development and chemical analysis labs.

1. Materials and Reagents

  • 3-Cyclopropyltoluene reference standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

  • Appropriate calibration solution for the mass spectrometer (as recommended by the manufacturer)

2. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for injection.

  • Step 1: Prepare a stock solution of 3-cyclopropyltoluene at 1 mg/mL in acetonitrile.

  • Step 2: Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of acetonitrile and water. Causality: This concentration is typically sufficient for high-sensitivity detection without saturating the detector.

3. Instrument Setup and Calibration

  • Objective: To ensure the mass spectrometer is operating within specified mass accuracy and resolution parameters.

  • Step 1: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using the manufacturer-provided calibration solution. The calibration routine corrects for any minor drifts in the instrument's electronics or environment.

  • Step 2: Verify that the mass accuracy for known calibrant ions is < 2 ppm. Trustworthiness: This step is critical for validating the instrument's performance before analyzing the unknown sample.

  • Step 3: Set the instrument to acquire data in positive ion mode with a resolving power of at least 70,000 (FWHM). ESI source parameters should be optimized for a stable signal.

4. Data Acquisition

  • Objective: To acquire high-resolution mass spectral data for the analyte.

  • Step 1: Inject 5 µL of the working solution into the LC-MS system. A direct infusion approach can also be used if the sample is known to be pure.

  • Step 2: Acquire full scan MS data, ensuring the mass spectrum for 3-cyclopropyltoluene is captured.

5. Data Analysis and Interpretation

  • Objective: To confirm the elemental formula by comparing experimental data to theoretical values.

  • Step 1: Accurate Mass Extraction:

    • From the acquired spectrum, identify the monoisotopic peak for the protonated molecule [M+H]⁺.

    • Determine its centroided m/z value.

  • Step 2: Formula Generation:

    • Using the instrument's software, generate a list of possible elemental compositions that match the experimental m/z within a specified mass tolerance (e.g., ± 5 ppm).

    • Apply logical constraints, such as limiting the number of C, H, O, and N atoms, and setting a reasonable range for the double bond equivalent (DBE).

  • Step 3: Isotopic Pattern Comparison:

    • For the most likely candidate formula (C₁₀H₁₂), compare the experimentally observed isotopic pattern with the theoretically calculated pattern.

    • The software will typically provide a "match score" or "isotope fit" percentage. A high score (>95%) provides strong evidence for the proposed formula.

Interpreting the Results: A Self-Validating Conclusion

The following table presents hypothetical, yet realistic, experimental data for the analysis of 3-cyclopropyltoluene, demonstrating the power of this dual-validation approach.

Table 2: Experimental Data and Formula Confirmation

ParameterTheoretical (C₁₀H₁₂)[M+H]⁺Theoretical (C₉H₈O)[M+H]⁺Experimental Result
Monoisotopic Mass (Da) 133.101725133.065340133.101510
Mass Error (ppm) N/A-269.58 ppm-1.61 ppm
Isotope Pattern Match N/AN/A98.5%
Conclusion ---Formula RejectedFormula Confirmed

The experimental mass measurement shows a deviation of only -1.61 ppm from the theoretical mass of C₁₀H₁₂[M+H]⁺, well within the accepted < 5 ppm limit. Conversely, the alternative isobaric formula C₉H₈O is off by over 250 ppm and is immediately rejected. The high isotopic pattern match of 98.5% provides the final, conclusive piece of evidence. This multi-faceted validation ensures the highest degree of confidence in the assigned molecular formula.

cluster_Validation Dual Validation Logic cluster_C10H12 Candidate 1: C₁₀H₁₂ cluster_C9H8O Candidate 2: C₉H₈O MeasuredMass Measured m/z 133.101510 Theoretical_C10H12 Theoretical m/z 133.101725 MeasuredMass->Theoretical_C10H12 Compare Theoretical_C9H8O Theoretical m/z 133.065340 MeasuredMass->Theoretical_C9H8O Compare MassError_C10H12 Mass Error -1.61 ppm Theoretical_C10H12->MassError_C10H12 IsotopeFit_C10H12 Isotope Fit 98.5% MassError_C10H12->IsotopeFit_C10H12 Result_C10H12 ACCEPTED IsotopeFit_C10H12->Result_C10H12 MassError_C9H8O Mass Error -269.58 ppm Theoretical_C9H8O->MassError_C9H8O IsotopeFit_C9H8O Isotope Fit 15.2% MassError_C9H8O->IsotopeFit_C9H8O Result_C9H8O REJECTED IsotopeFit_C9H8O->Result_C9H8O

Caption: Decision logic for formula validation based on experimental data.

References

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Bristow, A. W. T. (2005). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99-111. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a new window on the complex world of chemistry. Annual Review of Analytical Chemistry, 1, 579-599. [Link]

  • Gross, M. L. (1994). Accurate masses for structure confirmation. Journal of the American Society for Mass Spectrometry, 5(2), 57. [Link]

  • Makarov, A. (2000). Electrostatic Axially Harmonic Orbital Trapping: A High-Performance Technique of Mass Analysis. Analytical Chemistry, 72(6), 1156–1162. [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, cyclopropyl-. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Khan Academy. (n.d.). Isotopes and mass spectrometry. [Link]

  • Chemistry LibreTexts. (2020). Determining Molecular Formulas. [Link]

  • Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. [Link]

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Validation

A Comparative Guide to the Electrophilic Aromatic Substitution Reactivity of 1-Cyclopropyl-3-methylbenzene and 1-Isopropyl-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The choice...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The choice of substituents on a benzene ring profoundly influences its reactivity and the regioselectivity of subsequent chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two structurally related aromatic hydrocarbons: 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene (also known as m-cymene), with a focus on electrophilic aromatic substitution (EAS) reactions. This comparison is critical for chemists aiming to fine-tune the electronic and steric properties of aromatic building blocks in synthetic chemistry.

At a Glance: Key Physicochemical Properties

A foundational understanding of the physical properties of these isomers is essential before delving into their reactivity. Below is a summary of key physicochemical data for 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene.

Property1-Cyclopropyl-3-methylbenzene1-Isopropyl-3-methylbenzene (m-Cymene)
Molecular Formula C₁₀H₁₂[1]C₁₀H₁₄[2]
Molecular Weight 132.20 g/mol [1]134.22 g/mol
Boiling Point 466.60 K (193.45 °C)[3]175 °C[2]
Melting Point 259.34 K (-13.81 °C)[3]-63.8 °C[2]
LogP 2.872[3]4.5[2]
CAS Number 19714-73-9[1]535-77-3[2]

The Decisive Factors: Electronic and Steric Effects

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is primarily governed by the electronic and steric nature of its substituents. Both the cyclopropyl and isopropyl groups are classified as activating, ortho, para-directing groups.[3][4] This is due to their ability to donate electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. However, the mechanisms and magnitudes of their electron-donating effects, as well as their steric profiles, differ significantly.

The Unique Electronic Nature of the Cyclopropyl Group

The cyclopropyl group is a potent activating group, a property that stems from the unique bonding within the three-membered ring. The C-C bonds in a cyclopropane ring possess a high degree of p-character, often described by the Walsh orbital model.[5][6] These "bent" bonds can overlap effectively with the π-system of the benzene ring, donating electron density through a mechanism akin to conjugation.[5] This conjugative electron donation is a powerful activating effect, significantly enhancing the nucleophilicity of the aromatic ring.

The Inductive and Hyperconjugative Effects of the Isopropyl Group

The isopropyl group, like other alkyl groups, activates the benzene ring through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbon atoms of the isopropyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond.

  • Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the benzene ring also contributes to electron donation. In the case of the isopropyl group, there is one benzylic hydrogen that can participate in hyperconjugation.[7]

A Quantitative Comparison: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). A negative value indicates an electron-donating group. For the para position, the cyclopropyl group has a σₚ value of -0.21, while the isopropyl group has a σₚ value of -0.15.[8] The more negative value for the cyclopropyl group provides quantitative evidence for its superior electron-donating ability compared to the isopropyl group.

Comparative Reactivity in Electrophilic Aromatic Substitution

Based on the electronic effects discussed, 1-cyclopropyl-3-methylbenzene is expected to be more reactive towards electrophilic aromatic substitution than 1-isopropyl-3-methylbenzene . The superior electron-donating ability of the cyclopropyl group, through its unique conjugative mechanism, leads to a greater stabilization of the arenium ion intermediate compared to the inductive and hyperconjugative effects of the isopropyl group.

The trend in reactivity among monoalkylbenzenes in nitration reactions (Toluene > Ethylbenzene > Isopropylbenzene > tert-Butylbenzene) is a well-established example of the interplay between electronic and steric effects.[4] While larger alkyl groups have a slightly stronger inductive effect, they also introduce greater steric hindrance, particularly at the ortho positions, which can decrease the overall reaction rate.[4] The cyclopropyl group, being a stronger electron-donating group than isopropyl and with a different steric profile, is anticipated to place cyclopropyl-substituted benzenes higher in reactivity.

Directing Effects in a Disubstituted System

In both 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene, the benzene ring is substituted with two activating, ortho, para-directing groups. When multiple activating groups are present on a benzene ring, the position of electrophilic attack is determined by the most powerful activating group.[9][10]

G cluster_0 Reactivity Determining Factors cluster_1 Substituent Properties Electronic Effects Electronic Effects Cyclopropyl Group Cyclopropyl Group Electronic Effects->Cyclopropyl Group Stronger Donor (Walsh Orbitals) Isopropyl Group Isopropyl Group Electronic Effects->Isopropyl Group Weaker Donor (Inductive + Hyperconjugation) Steric Effects Steric Effects Steric Effects->Cyclopropyl Group Less Hindrance Steric Effects->Isopropyl Group More Hindrance Overall Reactivity Overall Reactivity Cyclopropyl Group->Overall Reactivity Higher Isopropyl Group->Overall Reactivity Lower

Given that the cyclopropyl group is a more potent activating group than the methyl group, and the isopropyl group is also more activating than the methyl group, the positions of electrophilic attack will be primarily directed by the cyclopropyl and isopropyl groups, respectively. The methyl group will have a reinforcing effect on some of these positions.

For 1-cyclopropyl-3-methylbenzene , the cyclopropyl group directs to positions 2, 4, and 6. The methyl group directs to positions 2, 4, and 6. Thus, the directing effects are reinforcing, with positions 2, 4, and 6 being the most activated. Steric hindrance from the cyclopropyl group may disfavor substitution at position 2.

For 1-isopropyl-3-methylbenzene , the isopropyl group directs to positions 2, 4, and 6. The methyl group also directs to positions 2, 4, and 6. Similar to the cyclopropyl analogue, the directing effects are reinforcing. However, the bulky isopropyl group will significantly hinder electrophilic attack at the 2-position.

A Proposed Experimental Protocol for Comparative Nitration

To empirically determine the relative reactivity of 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene, a competitive nitration experiment can be performed. This involves reacting an equimolar mixture of the two compounds with a limited amount of a nitrating agent. The product ratio, determined by techniques such as gas chromatography (GC) or ¹H NMR spectroscopy, will directly reflect the relative rates of reaction.

Materials and Reagents:
  • 1-Cyclopropyl-3-methylbenzene

  • 1-Isopropyl-3-methylbenzene (m-cymene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard for GC analysis (e.g., dodecane)

Procedure:
  • Preparation of the Aromatic Hydrocarbon Mixture: In a dry 50 mL round-bottom flask, prepare a solution containing 1-cyclopropyl-3-methylbenzene (5 mmol), 1-isopropyl-3-methylbenzene (5 mmol), and an internal standard (1 mmol) in 20 mL of anhydrous dichloromethane.

  • Preparation of the Nitrating Agent: In a separate test tube, carefully add 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool the mixture in an ice bath.

  • Reaction: Cool the round-bottom flask containing the aromatic hydrocarbon mixture in an ice bath. While stirring vigorously, add the cold nitrating mixture dropwise over a period of 15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 20 mL of cold water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture by gas chromatography (GC) to determine the relative amounts of the nitrated products of 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare aromatic hydrocarbon mixture (Substrates + Internal Standard in DCM) C Cool substrate mixture to 0-5 °C A->C B Prepare nitrating agent (Conc. H₂SO₄ + Conc. HNO₃) D Add nitrating agent dropwise B->D C->D E Stir at 0-5 °C for 30 min D->E F Quench with ice-water E->F G Separate organic layer F->G H Wash with water and NaHCO₃ G->H I Dry and concentrate H->I J Analyze by GC I->J

Conclusion

In the comparative analysis of the reactivity of 1-cyclopropyl-3-methylbenzene and 1-isopropyl-3-methylbenzene towards electrophilic aromatic substitution, the electronic effects of the substituents are the primary determinants. The cyclopropyl group, through its unique ability to donate electron density via its Walsh orbitals, is a more potent activating group than the isopropyl group, which activates the ring through inductive and hyperconjugative effects. Consequently, 1-cyclopropyl-3-methylbenzene is predicted to exhibit greater reactivity in EAS reactions. While both molecules will undergo substitution at the positions activated by their respective alkyl groups and the methyl group, steric hindrance from the isopropyl group is expected to be a more significant factor in determining the regiochemical outcome compared to the cyclopropyl group. The provided experimental protocol offers a robust method for the empirical validation of these theoretical considerations, providing valuable data for chemists engaged in the synthesis of functionalized aromatic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10812, m-Cymene. Retrieved from [Link].

  • Cheméo (2024). Benzene, 1-cyclopropyl-3-methyl- (19714-73-9). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140572, Benzene, 1-cyclopropyl-3-methyl-. Retrieved from [Link].

  • Master Organic Chemistry (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link].

  • Chemistry LibreTexts (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link].

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link].

  • Chemistry LibreTexts (2022). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link].

  • Chemistry Stack Exchange (2015). Order of electrophilic substitution. Retrieved from [Link].

  • Bluffton University (n.d.). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link].

  • KPU Pressbooks (2024). 5.3 EAS on Di- or Tri-substituted Benzenes – Organic Chemistry II. Retrieved from [Link].

  • University of Calgary (n.d.). Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Retrieved from [Link].

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Cyclopropyl-methylbenzene Isomers

< Introduction: The Challenge of Positional Isomers In the realm of drug development and materials science, the precise structural characterization of molecules is paramount. Positional isomers, such as the ortho-, meta-...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Challenge of Positional Isomers

In the realm of drug development and materials science, the precise structural characterization of molecules is paramount. Positional isomers, such as the ortho-, meta-, and para- substituted cyclopropyl-methylbenzenes (also known as 1-cyclopropyl-2-methylbenzene, 1-cyclopropyl-3-methylbenzene, and 1-cyclopropyl-4-methylbenzene), present a common analytical challenge. While they share the same molecular formula and weight, the spatial arrangement of their substituents leads to distinct physical and chemical properties. This guide provides an in-depth, comparative analysis of how various spectroscopic techniques can be expertly employed to unambiguously differentiate these three isomers, supported by experimental data and foundational principles.

The core of this challenge lies in how the electronic environment of the benzene ring is altered by the relative positions of the electron-donating methyl group and the sterically bulky, electronically unique cyclopropyl group. These subtle differences manifest as distinct signatures in their respective spectra.

Molecular Structures and Symmetry

A fundamental understanding of the molecular symmetry of each isomer is crucial as it directly dictates the complexity of their spectra, particularly in Nuclear Magnetic Resonance (NMR).

Figure 1. Chemical structures of the three cyclopropyl-methylbenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing these isomers due to its high sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for each isomer. The key differentiators are the number of signals, their splitting patterns (multiplicity), and the coupling constants (J-values).

  • Ortho Isomer: Due to its lower symmetry, all four aromatic protons are chemically non-equivalent, leading to four distinct signals in the aromatic region. The splitting patterns are complex, often appearing as overlapping multiplets.

  • Meta Isomer: This isomer also displays four signals in the aromatic region. However, one proton is situated between the two substituents and often appears as a singlet or a finely split triplet, a key distinguishing feature from the ortho isomer.[1]

  • Para Isomer: The higher symmetry of the para isomer results in only two signals in the aromatic region. These signals typically appear as two distinct doublets, each integrating to two protons, creating a highly characteristic "AA'BB'" system.[1]

The aliphatic region also offers clues. The cyclopropyl protons characteristically appear at very high field (upfield), a result of the ring's magnetic anisotropy.[2] While the chemical shifts of the methyl and cyclopropyl protons will show subtle differences between the isomers, the aromatic region is the most diagnostic.

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

  • Ortho and Meta Isomers: Both of these less symmetrical isomers will exhibit the full complement of nine signals (six for the aromatic carbons, one for the methyl carbon, and two for the cyclopropyl carbons, as the two methylene carbons in the cyclopropyl ring are diastereotopic).

  • Para Isomer: Due to the plane of symmetry bisecting the ring and the substituents, the para isomer will show fewer signals. We expect to see only five signals: two for the substituted aromatic carbons, two for the unsubstituted aromatic carbons, one for the methyl carbon, and two for the cyclopropyl carbons. This significant reduction in the number of aromatic signals makes the para isomer easily identifiable.[3]

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Literature-Based)

Isomer¹H NMR (Aromatic Region)¹³C NMR (Number of Aromatic Signals)
Ortho 4 distinct, complex multiplets6
Meta 4 distinct signals, often one is a singlet or finely split triplet6
Para 2 doublets (AA'BB' system)4

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecules. The substitution pattern on the benzene ring gives rise to characteristic absorption bands, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Infrared (IR) Spectroscopy

The key diagnostic region in the IR spectrum for differentiating these isomers is the C-H out-of-plane bending region (650-1000 cm⁻¹).[4]

  • Ortho-disubstituted: A strong band is typically observed between 735-770 cm⁻¹.

  • Meta-disubstituted: Two characteristic bands are usually present: one strong band between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.[5]

  • Para-disubstituted: A single, strong absorption band appears in the range of 810-840 cm⁻¹.[5]

Additionally, overtone and combination bands in the 1650-2000 cm⁻¹ region can provide further confirmation of the substitution pattern, although these are generally weaker.[6]

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

SubstitutionC-H Out-of-Plane BendingRing Bending
Ortho ~735 - 770 (strong)-
Meta ~810 - 750 (strong)~690 (strong)[5]
Para ~860 - 790 (strong)Absent[5]
Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR and is particularly sensitive to symmetric vibrations of the non-polar bonds of the aromatic ring. While a full analysis is complex, significant differences in the number and position of bands in the fingerprint region allow for differentiation.[7] For instance, the highly symmetric ring breathing mode of the para isomer often gives a particularly strong and characteristic Raman signal.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. The substitution on the benzene ring affects the energy of the π-π* transitions. While all three isomers will show characteristic benzenoid absorptions, there are subtle shifts in the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These differences, however, are often less pronounced and more difficult to interpret for definitive identification compared to NMR or IR spectroscopy. Generally, the spectra are very similar to that of benzene, with shifts caused by the substituents.[8]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the cyclopropyl-methylbenzene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the solvent residual peak or TMS. Integrate the ¹H NMR signals and identify the multiplicity and coupling constants.

Protocol 2: FTIR Sample Preparation and Analysis
  • Sample Preparation (Liquid Film): Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin capillary film.

  • Background Collection: Place the salt plates (without the sample) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands and compare their positions and intensities to the expected values for ortho, meta, and para substitution patterns.

Logical Workflow for Isomer Differentiation

differentiation_workflow start Unknown Cyclopropyl- methylbenzene Isomer nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir analyze_nmr Analyze NMR Data nmr->analyze_nmr analyze_ir Analyze IR Data ir->analyze_ir decision_nmr Evaluate Aromatic Region analyze_nmr->decision_nmr decision_ir Evaluate C-H Bending Region analyze_ir->decision_ir ortho Ortho Isomer decision_nmr->ortho 4 Complex Multiplets (¹H) 6 Aromatic Signals (¹³C) meta Meta Isomer decision_nmr->meta 4 Signals (one singlet-like) (¹H) 6 Aromatic Signals (¹³C) para Para Isomer decision_nmr->para 2 Doublets (¹H) 4 Aromatic Signals (¹³C) decision_ir->ortho ~750 cm⁻¹ band decision_ir->meta ~690 & ~780 cm⁻¹ bands decision_ir->para ~820 cm⁻¹ band

Figure 2. A logical workflow for the spectroscopic differentiation of cyclopropyl-methylbenzene isomers.

Conclusion

The unambiguous differentiation of ortho-, meta-, and para-cyclopropyl-methylbenzene isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing clear, interpretable data based on molecular symmetry and the electronic environment of the nuclei. The number of signals and splitting patterns in the aromatic region of the ¹H NMR spectrum, along with the count of aromatic signals in the ¹³C NMR spectrum, offer a robust and reliable means of identification. Infrared spectroscopy serves as an excellent and rapid complementary technique , with the out-of-plane C-H bending vibrations in the fingerprint region providing a strong diagnostic indicator of the substitution pattern. By employing the protocols and analytical logic outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently determine the precise structure of these and similar positional isomers.

References

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropylbenzene. PubChem. Retrieved January 23, 2026, from [Link]

  • Bolovinos, A., Philis, J., Pantos, E., Tsekeris, P., & Andritsopoulos, G. (1982). The Methylbenzenes vis-à-vis Benzene Comparison of Their Spectra in the Valence-Shell Transitions Region. Journal of Molecular Spectroscopy, 94, 55-68. Retrieved from [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • National Institute of Standards and Technology. (n.d.). Benzene, (1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • RK Tech Kft. (n.d.). A Raman Spectroscopic Comparison of Xylene Isomers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link]

  • Jameel, M. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]

  • Dimitrov, D. S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. Retrieved from [Link]

  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Leah4sci. (2013, April 18). Ortho Meta Para Nomenclature Of Aromatic Compounds - Organic Chemistry Naming Tutorial. YouTube. Retrieved from [Link]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]

  • Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • King's Centre for Visualization in Science. (2014, June 11). Methylbenzene. IR Spectroscopy Suite. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • de Souza, B., et al. (2020). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. Molecules, 25(23), 5586. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Semproni, A., et al. (2021). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. Journal of the American Chemical Society, 143(31), 12098–12110.

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Validation

Bridging Theory and Experiment: A Comparative Guide to the ¹³C NMR of 1-Cyclopropyl-3-methylbenzene

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopropyl-3-methylbenzene, validated against experimental data of structurally related compounds. Intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopropyl-3-methylbenzene, validated against experimental data of structurally related compounds. Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of ¹³C NMR spectroscopy, details the computational prediction methodologies, and presents a clear, comparative framework for spectral interpretation. By examining the distinct electronic influences of the cyclopropyl and methyl substituents on the benzene ring, we aim to provide a robust guide for the structural elucidation of similar small molecules.

The Foundational Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR targets the carbon-13 isotope. Although ¹³C has a low natural abundance (approximately 1.1%), modern NMR spectrometers can readily acquire high-resolution spectra. The chemical shift of a ¹³C nucleus, reported in parts per million (ppm), is highly sensitive to its local electronic environment, providing crucial information about the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl) and their connectivity within a molecule.[2][3]

A key feature of standard ¹³C NMR spectroscopy is the use of broadband proton decoupling.[4] This technique simplifies the spectrum by removing the splitting of carbon signals caused by attached protons, resulting in a spectrum where each unique carbon atom typically appears as a single sharp peak.[4] The number of signals in a proton-decoupled ¹³C NMR spectrum therefore corresponds to the number of non-equivalent carbon atoms in the molecule, which is determined by its molecular symmetry.[1]

For more detailed structural information, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons based on the phase of their signals, aiding in the complete assignment of the carbon skeleton.

Predicting ¹³C NMR Spectra: From First Principles to Machine Learning

The in silico prediction of NMR chemical shifts has become a powerful tool in structural elucidation, allowing for the comparison of theoretical spectra of candidate structures with experimental data.[5] Two primary methodologies dominate the field of ¹³C NMR prediction:

2.1. Quantum Mechanical Calculations:

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR chemical shifts with a high degree of accuracy.[5] By calculating the magnetic shielding tensors of each nucleus, which are then referenced against a standard (typically tetramethylsilane, TMS), the chemical shifts can be determined. The choice of the DFT functional (e.g., B3LYP) and the basis set are critical for obtaining reliable results. While computationally intensive, DFT methods provide a first-principles approach to understanding the electronic structure and its influence on the NMR spectrum.

2.2. Empirical and Machine Learning-Based Methods:

Empirical methods rely on large databases of experimentally determined NMR data. By analyzing the chemical shifts of known compounds, these methods derive substituent chemical shift (SCS) effects to predict the spectra of new molecules. More recently, machine learning algorithms, particularly graph neural networks, have shown remarkable accuracy in predicting ¹³C NMR spectra.[6] These models learn complex relationships between molecular structure and chemical shifts from vast datasets, offering near-instantaneous predictions. For the purpose of this guide, we will utilize a prediction generated from a readily accessible online tool, , which employs a machine learning-based approach.[6][7][8]

Experimental Validation: A Comparative Approach

G cluster_0 Comparative Analysis Workflow Predicted Spectrum\n(1-cyclopropyl-3-methylbenzene) Predicted Spectrum (1-cyclopropyl-3-methylbenzene) Experimental Spectrum\n(Cyclopropylbenzene) Experimental Spectrum (Cyclopropylbenzene) Experimental Spectrum\n(Toluene) Experimental Spectrum (Toluene) Substituent Effects Analysis Substituent Effects Analysis Validated Assignment Validated Assignment

Predicted ¹³C NMR Data for 1-Cyclopropyl-3-methylbenzene

The predicted ¹³C NMR chemical shifts for 1-cyclopropyl-3-methylbenzene, obtained from NMRDB.org, are presented in the table below. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram.

Molecular structure of 1-cyclopropyl-3-methylbenzene with numbered carbons
Carbon AtomPredicted Chemical Shift (ppm)
C1143.2
C2125.8
C3137.9
C4128.9
C5126.3
C6128.4
C7 (CH)15.7
C8 (CH₂)10.5
C9 (CH₂)10.5
C10 (CH₃)21.4
Experimental ¹³C NMR Data for Reference Compounds

The following table summarizes the experimentally determined ¹³C NMR chemical shifts for cyclopropylbenzene and toluene in CDCl₃.

CompoundCarbon AtomExperimental Chemical Shift (ppm)
Cyclopropylbenzene C1 (ipso)144.9
C2/C6 (ortho)125.9
C3/C5 (meta)128.3
C4 (para)125.6
CH (methine)15.9
CH₂ (methylene)10.5
Toluene C1 (ipso)137.8
C2/C6 (ortho)129.1
C3/C5 (meta)128.3
C4 (para)125.4
CH₃ (methyl)21.4

Note: Experimental data for cyclopropylbenzene and toluene were compiled from publicly available spectral databases.[9][10]

Comparative Analysis and Discussion

By comparing the predicted shifts for 1-cyclopropyl-3-methylbenzene with the experimental data of the reference compounds, we can rationalize the observed chemical shifts based on established substituent effects.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in 1-cyclopropyl-3-methylbenzene are influenced by both the electron-donating cyclopropyl group and the weakly electron-donating methyl group. The predicted shifts for the aromatic carbons in our target molecule are consistent with the additive effects of these substituents on the benzene ring. For instance, the predicted shift of C1 (143.2 ppm), the carbon bearing the cyclopropyl group, is close to the experimental value for the ipso-carbon in cyclopropylbenzene (144.9 ppm). Similarly, the predicted shift of C3 (137.9 ppm), the carbon bearing the methyl group, aligns well with the ipso-carbon in toluene (137.8 ppm). The remaining aromatic carbon shifts reflect the combined ortho, meta, and para directing effects of both substituents.

  • Aliphatic Carbons: The predicted chemical shifts for the cyclopropyl carbons (C7, C8, C9) in 1-cyclopropyl-3-methylbenzene are in excellent agreement with the experimental values for cyclopropylbenzene. This is expected, as the electronic environment of the cyclopropyl group itself is not significantly altered by the presence of a methyl group at the meta position of the benzene ring. Likewise, the predicted chemical shift of the methyl carbon (C10) at 21.4 ppm is identical to the experimental value for the methyl carbon in toluene.

This strong correlation between the predicted data for 1-cyclopropyl-3-methylbenzene and the experimental data for its constituent structural motifs provides a high degree of confidence in the predicted spectrum.

Standard Operating Procedure for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.

G cluster_0 ¹³C NMR Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Data Acquisition Data Acquisition Data Processing Data Processing Spectral Analysis Spectral Analysis

  • Sample Preparation:

    • Dissolve approximately 10-50 mg of the solid sample or 20-100 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks will be present in the spectrum.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Define the spectral width to encompass the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is generally required compared to ¹H NMR.

    • Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Spectral Analysis:

    • Identify and list the chemical shifts of all observed peaks.

    • If necessary, perform additional experiments such as DEPT to aid in the assignment of carbon types.

    • Compare the experimental spectrum with predicted spectra or data from related compounds for structural confirmation.

Conclusion

This guide has provided a comprehensive framework for understanding and validating the predicted ¹³C NMR spectrum of 1-cyclopropyl-3-methylbenzene. By leveraging computational prediction tools and making informed comparisons with experimental data from structurally analogous compounds, we can confidently assign the chemical shifts and gain valuable insights into the electronic structure of the molecule. The methodologies and protocols detailed herein serve as a valuable resource for researchers engaged in the structural elucidation of novel organic compounds.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. (n.d.). Journal of the American Chemical Society.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

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  • BenchChem. (n.d.).
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  • Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy.
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Comparative

A Senior Application Scientist's Guide to Distinguishing 1-cyclopropyl-3-methylbenzene and its Isomers by GC-MS

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Structural isomers, molecules that share the same chemical formula but differ in the arra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Structural isomers, molecules that share the same chemical formula but differ in the arrangement of their atoms, often present a significant analytical challenge. Their similar physical and chemical properties can make them difficult to distinguish using standard analytical techniques. This guide provides an in-depth technical comparison of 1-cyclopropyl-3-methylbenzene and its isomers, demonstrating a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for their unambiguous differentiation.

The Challenge of Isomeric Differentiation

1-cyclopropyl-3-methylbenzene and its positional isomers, 1-cyclopropyl-2-methylbenzene and 1-cyclopropyl-4-methylbenzene, all share the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] This inherent similarity often leads to nearly identical mass spectra under electron ionization (EI), the most common ionization technique in GC-MS. Consequently, relying solely on mass spectral data for identification can be inconclusive. The key to successfully differentiating these isomers lies in achieving effective chromatographic separation, which exploits subtle differences in their boiling points and interactions with the stationary phase of the gas chromatography column.

Strategic Approach: Leveraging Chromatographic Separation

The primary principle underpinning the differentiation of these isomers is their behavior within the GC column. While their boiling points are very close, minor differences in their molecular structure and polarity influence their retention times. By optimizing the GC method, we can achieve baseline separation of these isomers, allowing for their individual detection and subsequent confirmation by mass spectrometry.

A non-polar stationary phase, such as one composed of 5% diphenyl and 95% dimethylpolysiloxane, is an excellent choice for this separation. On such a column, the elution order of aromatic isomers is primarily influenced by their boiling points and molecular shape. Generally, for positional isomers of alkylbenzenes, the para isomer is the most symmetrical and often has the highest boiling point, leading to a longer retention time, followed by the meta and then the ortho isomer.

Experimental Data: A Comparative Analysis

The following table summarizes the expected retention times and key mass spectral fragments for 1-cyclopropyl-3-methylbenzene and its isomers based on typical GC-MS analysis.

CompoundStructureExpected Retention Time OrderMolecular Ion (m/z)Key Fragment Ions (m/z)
1-cyclopropyl-2-methylbenzeneortho1st to elute132117, 91
1-cyclopropyl-3-methylbenzenemeta2nd to elute132117, 91
1-cyclopropyl-4-methylbenzenepara3rd to elute132117, 91
(2-methylcyclopropyl)benzene-Varies132117, 104, 91

Note: The exact retention times will vary depending on the specific instrument and conditions used. However, the elution order should remain consistent.

Understanding the Fragmentation Patterns

The mass spectra of these isomers are dominated by a few key fragmentation pathways. The molecular ion peak at m/z 132 is expected to be prominent for all isomers. The most significant fragment ion is typically observed at m/z 117, corresponding to the loss of a methyl group (CH₃). Another characteristic fragment is seen at m/z 91, which is the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.

While the major fragment ions are the same, subtle differences in the relative intensities of these ions can sometimes be observed and used for differentiation, especially when chromatographic separation is not completely baseline. However, these differences are often minor, reinforcing the importance of chromatographic resolution.

Experimental Workflow and Protocol

The following is a detailed, step-by-step methodology for the GC-MS analysis of 1-cyclopropyl-3-methylbenzene and its isomers. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Caption: A schematic of the GC-MS workflow for isomer analysis.

Detailed GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

    • Hold: 5 minutes at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-200 amu.

The Logic of Separation: A Deeper Dive

The successful separation of these isomers is a direct consequence of the principles of gas chromatography. The non-polar stationary phase of the HP-5ms column interacts with the analytes primarily through van der Waals forces. The subtle differences in the molecular shapes of the ortho, meta, and para isomers affect the strength of these interactions.

separation_logic cluster_isomers Isomer Mixture cluster_column GC Column (Non-polar stationary phase) cluster_elution Elution Order ortho ortho-isomer (1-cyclopropyl-2-methylbenzene) interaction Differential van der Waals Interactions ortho->interaction meta meta-isomer (1-cyclopropyl-3-methylbenzene) meta->interaction para para-isomer (1-cyclopropyl-4-methylbenzene) para->interaction elute_ortho 1st to Elute interaction->elute_ortho Weakest Interaction elute_meta 2nd to Elute interaction->elute_meta Intermediate Interaction elute_para 3rd to Elute interaction->elute_para Strongest Interaction

Caption: The relationship between isomer structure and GC elution order.

The more linear and symmetrical para isomer can interact more effectively with the stationary phase, leading to a longer retention time. The ortho isomer, with its adjacent bulky cyclopropyl and methyl groups, experiences more steric hindrance, leading to weaker interactions and a shorter retention time. The meta isomer falls in between.

Conclusion

The differentiation of 1-cyclopropyl-3-methylbenzene from its positional isomers is a clear example of how a well-designed GC-MS method can overcome the limitations of mass spectrometry alone. By leveraging the principles of chromatographic separation, we can achieve the resolution necessary for the confident identification of these closely related compounds. This guide provides a robust framework for researchers and scientists to develop and validate their own methods for the analysis of challenging isomeric mixtures.

References

  • Agilent Technologies. (n.d.). Hydrocarbons, C2 – C10 Analysis of car exhaust gases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141361, 1-Cyclopropyl-2-methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140572, Benzene, 1-cyclopropyl-3-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138864, Benzene, 1-cyclopropyl-4-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137839, (2-Methylcyclopropyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Reduction of Analysis Time in Capillary GC (Part 4). Retrieved from [Link]

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Validation

A Comparative Analysis of the Reactivity of 1-Cyclopropyl-3-Methylbenzene and Styrene Derivatives in Electrophilic Aromatic Substitution

In the landscape of drug discovery and development, a nuanced understanding of the reactivity of functionalized aromatic compounds is paramount for the rational design of synthetic routes and the prediction of metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a nuanced understanding of the reactivity of functionalized aromatic compounds is paramount for the rational design of synthetic routes and the prediction of metabolic pathways. This guide provides an in-depth comparative analysis of the reactivity of two key aromatic scaffolds: 1-cyclopropyl-3-methylbenzene and styrene derivatives. We will delve into the electronic effects that govern their reactivity towards electrophiles, present experimental protocols for their comparative assessment, and provide supporting data to guide researchers in their synthetic endeavors.

Theoretical Underpinnings: Electronic Effects of Cyclopropyl and Vinyl Substituents

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic properties of its substituents. Both the cyclopropyl group of 1-cyclopropyl-3-methylbenzene and the vinyl group of styrene derivatives act as activating, ortho-, para-directing groups, yet the nature of their activating influence differs significantly.

The Unique Electronic Nature of the Cyclopropyl Group

The cyclopropyl group is a potent activating group in electrophilic aromatic substitution, a consequence of the unique bonding within the strained three-membered ring.[1] The carbon-carbon bonds in a cyclopropane ring possess a high degree of p-character, often described in terms of Walsh orbitals. This allows the cyclopropyl group to donate electron density to the benzene ring through a mechanism that resembles conjugation.[1][2] This electron-donating ability stabilizes the positively charged intermediate (the arenium ion) formed during the rate-determining step of EAS, thereby increasing the reaction rate compared to benzene.[1] The methyl group in 1-cyclopropyl-3-methylbenzene is a simple alkyl group that also contributes to the activation of the ring through a positive inductive effect (+I).

The Mesomeric Effect of the Vinyl Group in Styrene Derivatives

Styrene and its derivatives are also more reactive towards electrophiles than benzene.[3] The vinyl group (-CH=CH₂) is an activating group due to its ability to extend the π-system of the benzene ring and stabilize the arenium ion intermediate through resonance (a positive mesomeric or +M effect).[3] When an electrophile attacks the ortho or para position of styrene, a resonance structure can be drawn where the positive charge is delocalized onto the vinyl group, providing significant stabilization. This extended conjugation is a powerful driving force for the increased reactivity of the aromatic ring. However, it is crucial to recognize that the double bond of the vinyl group can itself react with electrophiles in an electrophilic addition reaction, which can be a competing pathway depending on the reaction conditions.[4]

Experimental Comparison of Reactivity

To empirically compare the reactivity of 1-cyclopropyl-3-methylbenzene and a representative styrene derivative, such as styrene itself, a competitive reaction is the most direct method. Competitive nitration or bromination are classic experiments for this purpose.

Competitive Nitration: A Quantitative Assessment

Objective: To determine the relative reactivity of 1-cyclopropyl-3-methylbenzene and styrene towards nitration.

Experimental Protocol:

  • Preparation of the Substrate Mixture: Prepare an equimolar solution of 1-cyclopropyl-3-methylbenzene and styrene in an inert solvent, such as dichloromethane.

  • Preparation of the Nitrating Agent: A mild nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, is recommended to control the reaction rate and minimize side reactions.[1]

  • Reaction Execution: The substrate mixture is cooled to a low temperature (e.g., -20 °C) in a reaction vessel equipped with a stirrer and a dropping funnel. The pre-cooled nitrating agent is added dropwise to the stirred solution. The reaction is carefully monitored and quenched after a specific time by pouring it into ice-cold water.

  • Product Analysis: The organic layer is separated, washed, dried, and concentrated. The product mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the relative amounts of the nitrated products of 1-cyclopropyl-3-methylbenzene and styrene.

Expected Outcome: Based on the strong activating nature of the cyclopropyl group, it is anticipated that 1-cyclopropyl-3-methylbenzene will be significantly more reactive than styrene in electrophilic aromatic substitution. The primary products for 1-cyclopropyl-3-methylbenzene will be 4-cyclopropyl-2-methyl-1-nitrobenzene and 2-cyclopropyl-4-methyl-1-nitrobenzene. For styrene, the main products will be 2-nitrostyrene and 4-nitrostyrene.

Competitive Bromination: A Qualitative and Quantitative Approach

Objective: To compare the reactivity of 1-cyclopropyl-3-methylbenzene and styrene towards bromination.

Experimental Protocol:

  • Reaction Setup: An equimolar mixture of 1-cyclopropyl-3-methylbenzene and styrene is dissolved in a suitable solvent like acetic acid.

  • Bromination: A solution of bromine in acetic acid is added dropwise to the substrate mixture in the dark to prevent radical reactions.

  • Analysis: The reaction can be monitored over time by taking aliquots and analyzing them by GC or HPLC to determine the consumption of reactants and the formation of products.

Expected Outcome: Similar to nitration, 1-cyclopropyl-3-methylbenzene is expected to undergo bromination at a faster rate than styrene. Care must be taken to account for the potential electrophilic addition of bromine to the double bond of styrene, which would consume the reagent and complicate a direct comparison of the aromatic substitution rates.

Data Presentation and Discussion

The reactivity of substituted benzenes can be quantitatively expressed using partial rate factors, which represent the reactivity of a specific position on the substituted ring relative to a single position on benzene.

CompoundPositionPartial Rate Factor (Nitration)
Cyclopropylbenzene ortho45
meta4.8
para1800

Data adapted from early studies on the nitration of cyclopropylbenzene.[1]

The significantly higher partial rate factor for the para position of cyclopropylbenzene (1800) compared to other activated benzenes like toluene (para partial rate factor of 58) highlights the exceptional electron-donating ability of the cyclopropyl group. While the vinyl group of styrene also strongly activates the para position through its +M effect, the magnitude of this activation in EAS is generally considered to be less than that of the cyclopropyl group. The C-C bonds of the cyclopropyl ring are exceptionally efficient at stabilizing the adjacent positive charge in the arenium ion intermediate.

The directing effects are also clear. For 1-cyclopropyl-3-methylbenzene, the incoming electrophile will be directed to the positions ortho and para to the activating cyclopropyl and methyl groups. The major products will be substitution at the 4- and 6-positions (ortho and para to the cyclopropyl group and ortho to the methyl group). For styrene, substitution occurs primarily at the ortho and para positions relative to the vinyl group.

Mechanistic Insights

The underlying reason for the observed reactivity differences lies in the stability of the carbocation intermediates formed during electrophilic attack.

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Arenium_Ion_Stabilization cluster_cyclopropyl 1-Cyclopropyl-3-methylbenzene Derivative cluster_styrene Styrene Derivative Cyc_Start p-Attack on 4-Cyclopropyl-toluene Cyc_Inter Arenium Ion Intermediate (charge delocalized) Cyc_Start->Cyc_Inter + NO2+ Cyc_Stab Stabilization by Cyclopropyl Group (Walsh Orbitals) Cyc_Inter->Cyc_Stab Comparison Greater stabilization from the cyclopropyl group leads to a faster reaction rate for 1-cyclopropyl-3-methylbenzene in EAS. Sty_Start p-Attack on Styrene Sty_Inter Arenium Ion Intermediate (charge delocalized) Sty_Start->Sty_Inter + NO2+ Sty_Stab Stabilization by Vinyl Group (+M effect) Sty_Inter->Sty_Stab

Caption: Comparative stabilization of the arenium ion.

Conclusion

Both 1-cyclopropyl-3-methylbenzene and styrene derivatives are activated towards electrophilic aromatic substitution compared to benzene, with both being ortho-, para-directing. However, the available evidence strongly suggests that the cyclopropyl group is a more potent activating group than the vinyl group in this specific reaction type. This is attributed to the highly effective electron donation from the strained C-C bonds of the cyclopropyl ring, which provides exceptional stabilization to the arenium ion intermediate.

For researchers and drug development professionals, this means that a cyclopropyl-substituted aromatic ring is likely to be more susceptible to electrophilic attack than a vinyl-substituted one. This has implications for the design of synthetic routes, as milder conditions may be required for reactions involving cyclopropylarenes. It also suggests that cyclopropyl-substituted compounds may be more prone to metabolic modification through electrophilic processes. In contrast, when working with styrene derivatives, the potential for competing electrophilic addition to the double bond must always be considered and reaction conditions chosen accordingly to favor the desired aromatic substitution.

References

  • Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]

  • Chemistry Stack Exchange. (2016). Is styrene more or less reactive than benzene towards electrophiles?. [Link]

  • Quora. (2023). What is the difference between electrophilic aromatic substitution and electrophilic addition reactions?. [Link]

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Comparative

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Cyclopropyltoluene

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The cyclopropyl group, a small, strained ring system, imparts unique conformation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The cyclopropyl group, a small, strained ring system, imparts unique conformational and electronic properties to molecules, often leading to improved metabolic stability and binding affinity. 3-Cyclopropyltoluene, a valuable building block, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the most common and effective synthetic routes to 3-cyclopropyltoluene, supported by experimental data and mechanistic insights to aid in the selection of the most appropriate method for a given research and development context.

Introduction: The Significance of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into aromatic systems is a widely employed strategy in medicinal chemistry. Its rigid structure can lock in bioactive conformations, while its unique electronic nature, with partial sp2 character, can modulate the properties of the aromatic ring. The choice of synthetic route to arylcyclopropanes, such as 3-cyclopropyltoluene, can significantly impact the overall efficiency, cost, and scalability of a synthetic campaign. This guide will focus on the three most prevalent palladium-catalyzed cross-coupling reactions for this transformation: the Suzuki-Miyaura coupling, the Negishi coupling, and the Kumada coupling.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a multi-faceted decision, balancing factors such as yield, reaction time, cost of starting materials and catalysts, and functional group tolerance. The following sections provide a detailed examination of each of the three primary routes to 3-cyclopropyltoluene.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its popularity stems from the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and high functional group tolerance.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The palladium(0) catalyst first undergoes oxidative addition to the aryl halide (3-bromotoluene). The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the cyclopropylboronic acid with a base.[4] The role of the base is crucial; it activates the boronic acid, making it more nucleophilic for the transmetalation step.[5][6] Finally, reductive elimination from the palladium(II) complex yields the desired 3-cyclopropyltoluene and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-HX) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Materials: 3-bromotoluene, cyclopropylboronic acid, palladium(II) acetate (Pd(OAc)₂), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), potassium phosphate (K₃PO₄), toluene, and water.

  • Procedure:

    • To an oven-dried flask is added 3-bromotoluene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

    • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Toluene and water (typically in a 4:1 to 10:1 ratio) are added, and the mixture is heated to 80-100 °C with vigorous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford 3-cyclopropyltoluene.

The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the oxidative addition of the aryl bromide and facilitating the reductive elimination step.[7] Potassium phosphate is a commonly used base that is effective in promoting the transmetalation without causing significant side reactions. The use of a biphasic toluene/water solvent system often enhances the reaction rate and yield.

Route 2: The Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophile, which is generally more reactive than the corresponding organoboron compound.[8] This can lead to faster reaction times and the ability to couple less reactive aryl halides.

Similar to the Suzuki-Miyaura coupling, the Negishi catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, where the cyclopropyl group is transferred from a zinc atom to the palladium center. Organozinc reagents are known for their high transmetalation rates.[9]

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-ZnX) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Negishi coupling.

  • Materials: 3-bromotoluene, cyclopropyl bromide, zinc dust, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., tricyclopentylphosphine, PCyp₃), and a polar aprotic solvent (e.g., THF, NMP).

  • Procedure:

    • Preparation of Cyclopropylzinc Bromide: In a dry flask under an inert atmosphere, activated zinc dust is treated with a solution of cyclopropyl bromide in THF. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane and may require gentle heating.

    • Coupling Reaction: To a separate flask containing 3-bromotoluene (1.0 equiv), the palladium catalyst (e.g., 2% Pd₂(dba)₃), and the phosphine ligand (e.g., 8% PCyp₃) in a mixture of THF and NMP is added the freshly prepared solution of cyclopropylzinc bromide (1.2-1.5 equiv).[10]

    • The reaction mixture is heated to around 80 °C and monitored by TLC or GC-MS.

    • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • Purification by flash chromatography yields 3-cyclopropyltoluene.

The in situ preparation of the organozinc reagent is common, although pre-formed solutions can also be used. The choice of ligand is crucial to prevent β-hydride elimination, which can be a competing side reaction with alkylzinc reagents.[11] The use of a polar co-solvent like N-methyl-2-pyrrolidone (NMP) can enhance the solubility of the catalyst and reagents, leading to improved reaction rates.[10] While highly effective, organozinc reagents are sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.[12]

Route 3: The Kumada Coupling

The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile, making it a powerful and often very rapid cross-coupling method.[2] However, the high reactivity and basicity of Grignard reagents can limit their functional group tolerance.[13]

The catalytic cycle for the Kumada coupling mirrors that of the Negishi coupling, with the transmetalation step involving the transfer of the cyclopropyl group from magnesium to the palladium or nickel catalyst.[14] Nickel catalysts are also commonly used for Kumada couplings and can be more cost-effective than palladium.[13]

Kumada_Catalytic_Cycle M(0)L2 Pd(0)L2 or Ni(0)L2 Ar-M(II)-X(L2) Ar-M(II)-X(L2) M(0)L2->Ar-M(II)-X(L2) Oxidative Addition (Ar-X) Ar-M(II)-R(L2) Ar-M(II)-R(L2) Ar-M(II)-X(L2)->Ar-M(II)-R(L2) Transmetalation (R-MgX) Ar-M(II)-R(L2)->M(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Kumada coupling.

  • Materials: 3-bromotoluene, cyclopropyl bromide, magnesium turnings, a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂ or Ni(dppp)Cl₂), and an ethereal solvent (e.g., THF, diethyl ether).

  • Procedure:

    • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of cyclopropyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

    • Coupling Reaction: To a separate flask containing 3-bromotoluene (1.0 equiv) and the catalyst (e.g., 1-5 mol%) in THF is added the freshly prepared Grignard reagent (1.1-1.3 equiv) at room temperature or below.

    • The reaction is often exothermic and may require cooling. Progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with an organic solvent.

    • The organic phase is washed, dried, and concentrated.

    • Purification by flash chromatography provides 3-cyclopropyltoluene.

The preparation and handling of Grignard reagents require strict anhydrous conditions. The choice of catalyst can influence the reaction's efficiency and selectivity. While highly reactive, the strong basicity of the Grignard reagent can be problematic if the substrate contains acidic protons or sensitive functional groups.[14] In some cases, the Kumada coupling can be less reliable than the Suzuki or Negishi reactions for certain substrates. For instance, in the synthesis of the indole alkaloid hippadine, the Kumada and Negishi reactions failed to yield the desired product, while the Suzuki reaction was successful.[14]

Performance Comparison

ParameterSuzuki-Miyaura CouplingNegishi CouplingKumada Coupling
Typical Yield Good to ExcellentGood to ExcellentVariable, can be high
Reaction Time Moderate to longFast to moderateGenerally very fast
Starting Materials Aryl halides, boronic acidsAryl halides, organozinc halidesAryl halides, Grignard reagents
Reagent Stability Boronic acids are generally stableOrganozinc reagents are moisture/air sensitiveGrignard reagents are highly moisture/air sensitive
Functional Group Tolerance HighModerate to highLow to moderate
Catalyst Cost Palladium catalysts can be expensivePalladium catalysts can be expensiveNickel catalysts are a cheaper alternative
Safety & Handling Boronic acids are relatively safeOrganozinc reagents require inert atmosphereGrignard reagents are highly reactive and require strict anhydrous/inert conditions

Conclusion and Recommendations

For the synthesis of 3-cyclopropyltoluene, the Suzuki-Miyaura coupling generally represents the most robust and user-friendly approach. Its high functional group tolerance, coupled with the stability and commercial availability of cyclopropylboronic acid, makes it an excellent choice for a wide range of applications, from small-scale discovery to larger-scale production.

The Negishi coupling offers the advantage of higher reactivity, which can be beneficial for less reactive aryl halides or when faster reaction times are desired. However, this comes at the cost of requiring the preparation and handling of moisture- and air-sensitive organozinc reagents.

The Kumada coupling is the most rapid of the three methods but is also the most limited in terms of functional group compatibility due to the high basicity and reactivity of the Grignard reagent. It is best suited for substrates that lack sensitive functional groups and when speed is the primary concern.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the presence of other functional groups in the starting materials, and the available laboratory infrastructure for handling sensitive reagents. For general-purpose synthesis of 3-cyclopropyltoluene, the Suzuki-Miyaura coupling provides the best balance of efficiency, reliability, and ease of execution.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Functionalized Organozinc Compounds. Chemical Reviews, 93(6), 2117–2188. [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(8), 1513-1515. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules, 24(5), 833. [Link]

  • Stanetty, C., Schnürch, M., & Mihovilovic, M. D. (2010). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 75(6), 1877–1882. [Link]

  • Yamamoto, T., & Yamamura, M. (2005). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (21), 3555–3567. [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(40), 16149–16159. [Link]

  • Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-47). Wiley-VCH.
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  • Synthesis of 3-cyclopropyl-substituted... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molecules, 26(11), 3326. [Link]

  • Wu, X., & Organ, M. G. (2007). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. The Journal of Organic Chemistry, 72(15), 5683–5687. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. (n.d.). University of York. Retrieved January 23, 2026, from [Link]

  • Pérez-Temprano, M. H., & Espinet, P. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 11775–11793. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 23, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzene, 1-cyclopropyl-3-methyl-

Hazard Assessment: An Uncompromising Approach to Safety Given the absence of a specific Safety Data Sheet (SDS), we must treat Benzene, 1-cyclopropyl-3-methyl- with the same level of caution as benzene, its most hazardou...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Uncompromising Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS), we must treat Benzene, 1-cyclopropyl-3-methyl- with the same level of caution as benzene, its most hazardous structural component. The primary risks include:

  • Carcinogenicity: Benzene is a confirmed human carcinogen, primarily linked to leukemia.[2]

  • Flammability: Benzene is a highly flammable liquid with a low flash point, meaning its vapors can ignite easily at room temperature.[2][3] Vapors are heavier than air and can travel to distant ignition sources.[3]

  • Toxicity: Acute exposure can cause irritation to the eyes, skin, and respiratory system, as well as neurological effects like dizziness and headache.[2] Chronic exposure can lead to severe bone marrow depression.[2]

  • Routes of Exposure: The primary routes of exposure are inhalation, skin absorption, and eye contact.[2]

Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

The Core Protocol: Selecting Your Personal Protective Equipment

The selection of PPE is a critical decision-making process that directly impacts your safety. The following workflow outlines the necessary steps and considerations.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Verification A Identify Hazards: - Carcinogen (Benzene Core) - Flammable Liquid - Inhalation & Dermal Hazard B Primary Containment: Work in a certified Chemical Fume Hood A->B Mitigate with Controls C Respiratory Protection (Assess Airborne Concentration) B->C Residual Risk D Hand Protection (Select Resistant Gloves) B->D E Eye/Face Protection B->E F Protective Clothing B->F G Fit Test & Inspect PPE Before Each Use C->G Final Check D->G Final Check E->G Final Check F->G Final Check

Caption: PPE selection workflow for handling Benzene, 1-cyclopropyl-3-methyl-.

Respiratory Protection

Due to the carcinogenic and inhalation hazards of the benzene core, all work must be conducted in a certified chemical fume hood to minimize vapor concentrations.[1] If there is any potential for exposure above established limits, respiratory protection is required.

Exposure ScenarioNIOSH Recommended Respiratory Protection[1][2]
Above NIOSH REL (0.1 ppm TWA) Any supplied-air respirator (SAR) with a full facepiece operated in a pressure-demand or other positive-pressure mode.
Above OSHA PEL (1 ppm TWA) A full-facepiece respirator with organic vapor cartridges is a minimum requirement. For higher concentrations, a SAR or Self-Contained Breathing Apparatus (SCBA) is necessary.
Emergency (Spill/Leak) A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.

Note: The NIOSH Recommended Exposure Limit (REL) for benzene is 0.1 ppm as an 8-hour time-weighted average (TWA), and the OSHA Permissible Exposure Limit (PEL) is 1 ppm TWA.[1][4]

Hand and Skin Protection

Skin contact must be avoided as benzene can be absorbed through the skin.[2] Standard disposable nitrile gloves offer poor resistance to aromatic hydrocarbons and are not suitable for handling this compound beyond incidental splash protection, after which they must be changed immediately.[5]

Glove Selection is Paramount: The choice of glove material is critical for adequate protection. Breakthrough time—the time it takes for the chemical to permeate the glove material—is the key metric.

Glove MaterialResistance to BenzeneBreakthrough TimeRecommendation
Viton® Excellent[1]> 8 hours[6]Primary recommendation for direct handling.
Silver Shield® / 4H® Excellent[1]> 8 hoursHighly resistant, but may reduce dexterity. Can be worn under another glove.
Neoprene Poor to Fair< 1 hour[6]Not recommended for immersion or extended handling.
Butyl Rubber Poor< 1 hour[6][7]Not recommended for aromatic hydrocarbons.[7]
Nitrile Poor< 15 minutes[5][6]Unsuitable for direct handling. Use only for incidental splash contact and change immediately.
Natural Rubber (Latex) Poor< 1 hour[6]Not recommended.

Protocol for Skin Protection:

  • Primary Gloves: Wear Viton® or Silver Shield®/4H® gloves when handling the compound directly.

  • Double Gloving: For added protection, especially during transfers or when working with larger quantities, consider wearing a pair of nitrile gloves under your primary Viton® gloves. This can help alert you to a breach in the outer glove.

  • Protective Clothing: A flame-resistant lab coat is mandatory. Wear appropriate protective clothing, such as aprons or sleeves, to protect any parts of the body that could be exposed to splashes of liquid.[8]

  • Footwear: Closed-toe shoes are required. Do not wear perforated shoes in the laboratory.

Eye and Face Protection

Given the potential for splashes and the irritating nature of benzene vapors, robust eye and face protection is essential.

  • Minimum Requirement: Splash-proof safety goggles are required at all times.[8]

  • Enhanced Protection: When transferring liquids or there is a higher risk of splashing, a face shield must be worn in addition to safety goggles.[8]

Eyewash stations and safety showers must be readily accessible and tested regularly.[2]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses every step of the workflow, from preparation to waste disposal.

Safe Handling and Storage
  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.

  • Ignition Sources: Benzene is highly flammable.[3] Eliminate all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][9] Use non-sparking tools for opening containers.[3][8]

  • Static Discharge: Take precautionary measures against static discharge, especially during liquid transfers.[9] Ensure containers are properly grounded and bonded.[3]

  • Storage: Store in a tightly closed container in a cool, well-ventilated, designated flammable liquids cabinet away from oxidizing agents.[8][9]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and fire.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: If safe to do so, remove all ignition sources.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with a non-combustible absorbent like dry sand or earth.[3][10] Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Wearing appropriate PPE (including respiratory protection), collect the absorbent material and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office. For releases of benzene above the reportable quantity of 10 pounds, external reporting may be required.[11]

CRITICAL: Do not flush benzene-containing waste into a sewer system due to the explosion danger.[3]

Disposal Plan

All waste containing Benzene, 1-cyclopropyl-3-methyl-, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal: Disposal must be handled through your institution's EHS office and in accordance with all local, state, and federal regulations.[3][9]

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately wash the contaminated skin with soap and water for at least 15-20 minutes.[1] Remove contaminated clothing immediately.[1][12]

  • Eye Contact: Immediately flush eyes with large amounts of gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[2][12]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 App B - Substance Technical Guidelines, Benzene. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Reliance Industries Limited. (2011). Material Safety Data Sheet: Linear Alkyl Benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • FSRI. (2023). Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide: Benzene. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Benzene. Retrieved from [Link]

  • University of California, Riverside. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • RedVector. (2018, October 5). Benzene Handling and Storage. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Ethyl benzene - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • SciELO. (n.d.). Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]

  • PubMed Central (PMC). (2017, March 9). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Retrieved from [Link]

  • Carpemar. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. Retrieved from [Link]

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